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  • Product: Fmoc-d-met-opfp
  • CAS: 210473-10-2

Core Science & Biosynthesis

Foundational

Fmoc-D-Met-OPfp: Technical Guide to Structure, Synthesis, and SPPS Application

Topic: Fmoc-D-Met-OPfp Structure, Synthesis, and Application in SPPS Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary Fmoc-D-Met-OPfp (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-D-Met-OPfp Structure, Synthesis, and Application in SPPS Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Fmoc-D-Met-OPfp (9-Fluorenylmethoxycarbonyl-D-methionine pentafluorophenyl ester) represents a specialized class of "pre-activated" amino acid building blocks used in Solid Phase Peptide Synthesis (SPPS). Unlike standard free acids that require in-situ activation (using reagents like HATU or DIC), Pfp esters are stable, crystalline species that react rapidly with amines, particularly when catalyzed by HOBt or HOAt.

This guide details the chemical architecture, a validated synthesis protocol using the DCC method, and the strategic application of this ester to minimize racemization and suppress side reactions during the incorporation of D-Methionine—a critical residue for inducing specific conformational constraints in therapeutic peptides.

Chemical Identity and Architecture

Fmoc-D-Met-OPfp combines the base-labile Fmoc protecting group with a highly reactive pentafluorophenyl (Pfp) ester. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the N-terminal amine of the growing peptide chain.[1]

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name N-α-Fmoc-D-methionine pentafluorophenyl ester
CAS Number 210473-10-2
Molecular Formula C₂₆H₂₀F₅NO₄S
Molecular Weight 537.5 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DCM, THF; Insoluble in Water
Storage 2–8°C (Desiccated); Stable for months if kept dry

Synthesis Strategy: The DCC/HOPfp Method

The synthesis of Fmoc-D-Met-OPfp relies on the esterification of Fmoc-D-Met-OH with pentafluorophenol (HOPfp). The most robust method utilizes Dicyclohexylcarbodiimide (DCC) as a dehydration agent. This pathway is preferred over mixed anhydrides for bulk preparation due to the high crystallinity of the resulting urea byproduct (DCU), which simplifies purification.

Mechanistic Pathway

The reaction proceeds via the formation of an O-acylisourea intermediate. The high acidity of pentafluorophenol (pKa ~5.5) allows it to attack this intermediate, displacing DCU and forming the active ester.

SynthesisMechanism Start Fmoc-D-Met-OH (Carboxylic Acid) Inter O-Acylisourea (Reactive Intermediate) Start->Inter Activation (0°C) DCC DCC (Activator) DCC->Inter Product Fmoc-D-Met-OPfp (Active Ester) Inter->Product Nucleophilic Attack Byproduct DCU (Insoluble Urea) Inter->Byproduct Elimination HOPfp Pentafluorophenol (Nucleophile) HOPfp->Product

Figure 1: Mechanistic pathway for the DCC-mediated synthesis of Fmoc-D-Met-OPfp.

Detailed Experimental Protocol

Safety Note: DCC is a potent allergen and sensitizer. Pentafluorophenol is corrosive. Perform all operations in a fume hood.

Reagents:

  • Fmoc-D-Met-OH (1.0 eq, 10 mmol, 3.72 g)

  • Pentafluorophenol (HOPfp) (1.1 eq, 11 mmol, 2.02 g)

  • DCC (1.1 eq, 11 mmol, 2.27 g)

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (50 mL)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Fmoc-D-Met-OH and Pentafluorophenol in anhydrous EtOAc (or DCM). Stir until clear.

  • Activation (0°C): Cool the solution to 0°C using an ice bath.

  • DCC Addition: Dissolve DCC in a minimum volume of the same solvent and add it dropwise to the reaction mixture over 10 minutes. Reasoning: Slow addition at low temperature prevents the formation of N-acylurea side products.

  • Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature (RT) and stir for an additional 3–4 hours. A heavy white precipitate of Dicyclohexylurea (DCU) will form.

  • Filtration: Filter off the DCU byproduct using a sintered glass funnel or Celite pad. Wash the solid cake with a small amount of cold solvent.

  • Workup:

    • Wash the filtrate with 5% NaHCO₃ (3 x 20 mL) to remove unreacted phenols and acids.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure to yield a crude oil or solid. Recrystallize from EtOAc/Hexane or Ethanol to obtain pure white crystals.

Quality Control (QC) Standards

A self-validating system requires strict QC before the ester is used in valuable peptide assembly.

  • HPLC: Purity should be ≥ 98%. Impurities often include free Fmoc-D-Met-OH (hydrolysis) or DCU traces.

  • ¹H NMR: Confirm the Fmoc group signals (7.3–7.8 ppm) and the Methionine side chain (S-Me singlet at ~2.1 ppm).

  • ¹⁹F NMR: Distinctive signals for the pentafluorophenyl group (ortho, meta, para fluorines) confirm the ester formation.

  • Melting Point: High crystallinity is a marker of purity.

Application in Solid Phase Peptide Synthesis (SPPS)[1][2]

Pfp esters are particularly advantageous for "difficult" couplings where standard activation might be too slow or prone to racemization. They are often used with HOBt (1-Hydroxybenzotriazole) as a catalyst.

The Pfp-Ester Coupling Cycle

Unlike free acids, Pfp esters do not require a pre-activation step. They are dissolved and added directly to the resin.

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotect 1. Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 2. Wash (DMF x 3) Deprotect->Wash1 Coupling 3. Coupling (Fmoc-D-Met-OPfp + HOBt) Wash1->Coupling Add Pre-Activated Ester Wash2 4. Wash (DMF x 3) Coupling->Wash2 Monitor (Kaiser Test) NextCycle Next Cycle Wash2->NextCycle

Figure 2: SPPS cycle utilizing pre-activated Fmoc-D-Met-OPfp.

Protocol for Automated/Manual Synthesis
  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly.[2]

  • Coupling Solution:

    • Dissolve Fmoc-D-Met-OPfp (3.0 eq relative to resin loading) in DMF.

    • Add HOBt (3.0 eq). Note: HOBt acts as an auxiliary nucleophile, forming an active ester in situ that is even more reactive towards the amine but less prone to side reactions.

    • No base (DIEA) is strictly required if the resin amine is free base, but a catalytic amount is often added to ensure the amine is deprotonated.

  • Reaction: Shake at room temperature for 45–60 minutes.

  • Monitoring: Perform a Kaiser test (ninhydrin) to ensure complete coupling (negative result = no free amines).

Advantages Over In-Situ Activation
  • Racemization Suppression: The neutral conditions (often base-free) and the specific reactivity of Pfp esters minimize the risk of converting D-Met to L-Met, preserving the stereochemical integrity of the peptide.

  • Stability: Stock solutions of Pfp esters in DMF are more stable than activated esters generated in-situ (e.g., O-acylisoureas from DIC), making them ideal for overnight automated runs.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids in peptide synthesis. Synthesis, 1983(4), 325-327. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852. Link

  • PubChem. (2025). D-Methionine.[5][6] National Library of Medicine. Link

  • BenchChem. (2025).[1][7] Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters. Link

Sources

Exploratory

Technical Whitepaper: Fmoc-D-Met-OPfp in Advanced Peptide Synthesis

Executive Summary Fmoc-D-Met-OPfp (9-Fluorenylmethoxycarbonyl-D-methionine pentafluorophenyl ester) is a pre-activated amino acid derivative designed for high-fidelity solid-phase peptide synthesis (SPPS). Unlike standar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-Met-OPfp (9-Fluorenylmethoxycarbonyl-D-methionine pentafluorophenyl ester) is a pre-activated amino acid derivative designed for high-fidelity solid-phase peptide synthesis (SPPS). Unlike standard free acids that require in-situ activation, this pentafluorophenyl (OPfp) ester offers a stable, crystalline, and highly reactive intermediate.

Its primary utility lies in the suppression of racemization during the incorporation of D-Methionine residues—a critical factor in the development of proteolysis-resistant peptidomimetics, such as opioid analogs and antimicrobial peptides. By eliminating the need for slow or harsh activation steps, Fmoc-D-Met-OPfp minimizes the exposure of the sensitive methionine thioether side chain to oxidative conditions, ensuring high crude purity and stereochemical integrity.

Chemical Profile & Specifications

PropertySpecification
Chemical Name Fmoc-D-Methionine pentafluorophenyl ester
CAS Number 210473-10-2
Formula C₂₆H₂₀F₅NO₄S
Molecular Weight 537.50 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) ≥ 99.0%
Melting Point ~110–115 °C (varies by polymorph)
Solubility Soluble in DMF, DCM, NMP; Insoluble in Water
Storage +2°C to +8°C, Desiccated, Protect from Light

Mechanism of Action: The Pfp Advantage

The efficacy of Fmoc-D-Met-OPfp stems from the electron-withdrawing nature of the pentafluorophenyl group. This group activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

Aminolysis Pathway

Unlike carbodiimide-mediated couplings (e.g., DIC/HOBt), which proceed through an O-acylisourea intermediate that is prone to racemization via oxazolone formation, Pfp esters undergo direct aminolysis. This reaction is often fast enough to be conducted without auxiliary nucleophiles, though catalysts like HOBt or HOAt can be added to accelerate the rate in difficult sequences.

Racemization Suppression

The D-configuration of amino acids is thermodynamically less stable in a standard L-peptide environment. Extended activation times required for standard free acids increase the risk of proton abstraction at the


-carbon. The pre-activated Pfp ester bypasses the activation energy barrier, significantly reducing the "time-at-risk" for the chiral center.
Visualizing the Coupling Mechanism

Pfp_Mechanism Fmoc_Met Fmoc-D-Met-OPfp (Activated Ester) Transition Tetrahedral Intermediate Fmoc_Met->Transition Nucleophilic Attack Resin_Amine H2N-Peptide-Resin (Nucleophile) Resin_Amine->Transition Product Fmoc-D-Met-Peptide-Resin (Elongated Chain) Transition->Product Collapse LeavingGroup Pentafluorophenol (HOPfp) Transition->LeavingGroup Elimination

Figure 1: The direct aminolysis pathway of Fmoc-D-Met-OPfp, illustrating the displacement of the pentafluorophenol leaving group by the resin-bound amine.

Applications in Research & Drug Development[2]

Synthesis of Protease-Resistant Peptides

D-amino acids are frequently introduced into peptide drugs to extend half-life by inhibiting enzymatic degradation. Fmoc-D-Met-OPfp is essential for synthesizing:

  • Opioid Analogs: Such as Enkephalin derivatives where D-Met at position 2 confers receptor specificity and stability.

  • Antimicrobial Peptides (AMPs): "Retro-inverso" peptides composed entirely of D-amino acids often retain biological activity while being invisible to host proteases.[1]

Prevention of Methionine Oxidation

Methionine is highly susceptible to oxidation (forming sulfoxides) during SPPS, particularly when reaction times are long or when oxidants are present.

  • Challenge: Standard activation (e.g., HBTU/DIPEA) can sometimes lead to side reactions if the activation mixture is left standing.

  • Solution: Fmoc-D-Met-OPfp is "ready-to-use." It dissolves rapidly and reacts immediately, reducing the window of opportunity for trace oxidants in the solvent to react with the sulfur atom.

Flow Chemistry & Automated Synthesis

Recent advances in continuous-flow peptide synthesis utilize Pfp esters because they do not require mixing with a coupling reagent immediately prior to the reactor. A solution of Fmoc-D-Met-OPfp can be pumped directly over the resin bed, simplifying the fluidics and reducing precipitation risks associated with urea byproducts (from DCC/DIC).

Experimental Protocol: Solid-Phase Coupling

Objective: To couple Fmoc-D-Met-OPfp to a resin-bound peptide chain with >99% efficiency and <0.5% racemization.

Materials
  • Reagent: Fmoc-D-Met-OPfp (3–5 equivalents relative to resin loading).

  • Catalyst (Optional): HOAt or HOBt (1 equivalent).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Base: DIPEA (Diisopropylethylamine) - Note: Often not strictly required for Pfp esters but 1 eq. accelerates the reaction.

Step-by-Step Workflow
  • Resin Preparation:

    • Swell the resin in DMF for 20 minutes.

    • Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (

      
       min).
      
    • Wash resin thoroughly (

      
       DMF) to remove all traces of piperidine.
      
  • Coupling Reaction:

    • Dissolution: Dissolve Fmoc-D-Met-OPfp and HOAt (if using) in the minimum volume of DMF needed to cover the resin.

    • Addition: Add the solution to the reaction vessel containing the resin.

    • Base Addition: Add DIPEA (1 eq.) to the vessel.

    • Incubation: Agitate at room temperature for 30–60 minutes. Note: Pfp esters may require slightly longer times than uronium salts, but the reaction is cleaner.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).

    • If positive (blue beads), re-couple using fresh reagents.

    • If negative (colorless beads), proceed to wash.

  • Washing:

    • Drain the vessel.

    • Wash with DMF (

      
       min) and DCM (
      
      
      
      min).
Workflow Diagram

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x5) Deprotect->Wash1 Prepare 3. Dissolve Fmoc-D-Met-OPfp (+ HOAt optional) Wash1->Prepare Couple 4. Coupling Reaction (30-60 min, RT) Prepare->Couple Test 5. Kaiser Test Couple->Test Test->Couple Positive (Incomplete) Wash2 6. Wash (DMF/DCM) Test->Wash2 Negative (Success) Next Next Cycle Wash2->Next

Figure 2: Standard SPPS cycle incorporating Fmoc-D-Met-OPfp. The pre-activated nature of the ester simplifies step 3 by removing the activation incubation time.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Coupling Steric hindrance or low reactivity of Pfp ester.Add 1 eq. of HOAt or HOBt as a catalyst. Increase temperature to 40°C (caution: check racemization).
Precipitation High concentration or poor solubility in pure DCM.Use DMF or NMP as the primary solvent. Ensure the Pfp ester is fully dissolved before adding to resin.
Methionine Oxidation Presence of peroxides in solvents or prolonged air exposure.Use fresh, high-grade DMF. Degas solvents with Argon/Nitrogen. Add 1% DTT or TIPS to the cleavage cocktail later.
Racemization Excessive base usage.Reduce DIPEA to 0.5 eq or eliminate it if the coupling proceeds without it (Pfp esters can couple in neutral conditions).

References

  • GL Biochem (Shanghai) Ltd. Product List: Fmoc-D-Met-OPfp (CAS 210473-10-2). Retrieved from

  • Peptide.com. Fmoc-Met-OPfp and Related Pfp Esters. Retrieved from

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2] Chemical Reviews. (Discusses stability of Fmoc/Pfp strategies).

  • BenchChem. Physicochemical Properties of Fmoc-Protected Amino Acids. Retrieved from

Sources

Foundational

Technical Monograph: Fmoc-D-Met-OPfp in High-Fidelity Peptide Synthesis

[1] Executive Summary In the precise architecture of peptidomimetics and therapeutic peptide development, the introduction of D-amino acids is a critical strategy for enhancing proteolytic stability and inducing specific...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the precise architecture of peptidomimetics and therapeutic peptide development, the introduction of D-amino acids is a critical strategy for enhancing proteolytic stability and inducing specific secondary structures (e.g.,


-turns).[1] Fmoc-D-Met-OPfp  (N-

-Fmoc-D-methionine pentafluorophenyl ester) represents a pre-activated building block designed to streamline this process.[1] Unlike free acids requiring in situ activation—which often risks racemization due to oxazolone formation—the pentafluorophenyl (OPfp) ester offers a stable, isolable active species that reacts rapidly with resin-bound amines while maintaining high chiral integrity.[1] This guide details the physicochemical properties, mechanistic advantages, and validated protocols for deploying Fmoc-D-Met-OPfp in solid-phase peptide synthesis (SPPS).[1]

Part 1: Physicochemical Specifications[1]

The following data constitutes the validated chemical profile for Fmoc-D-Met-OPfp. These parameters are essential for stoichiometry calculations and quality control assessment.

Core Identity
ParameterSpecification
Chemical Name N-

-(9-Fluorenylmethyloxycarbonyl)-D-methionine pentafluorophenyl ester
Common Abbreviation Fmoc-D-Met-OPfp
CAS Number 210473-10-2 (D-isomer); 86060-94-8 (L-isomer reference)
Molecular Formula C

H

F

NO

S
Molecular Weight 537.50 g/mol
Chiral Configuration D-Enantiomer
Physical Properties & Solubility[4]
PropertyValue / Description
Appearance White to off-white crystalline powder
Melting Point 130–140 °C (typical range for Fmoc-Met-OPfp analogues)
Solubility High in DMF, DCM, NMP; Moderate in Ethyl Acetate; Insoluble in Water
Purity Standard

98.0% (HPLC)
Optical Rotation

typically positive (+), opposite to L-isomer (approx +11.5° to +14.5°)

Part 2: Mechanistic Principles[1]

The Pentafluorophenyl Advantage

The utility of Fmoc-D-Met-OPfp lies in the electron-withdrawing nature of the pentafluorophenyl group.[1][2] The five fluorine atoms create a significant dipole, pulling electron density away from the carbonyl carbon.[1] This makes the carbonyl highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[1]

Key Mechanistic Benefits:

  • Suppressed Racemization: In situ activation of Fmoc-amino acids (using DIC/HOBt or HATU) can proceed via an oxazolone intermediate, which is prone to proton abstraction at the

    
    -carbon, leading to epimerization.[1] Pre-activated OPfp esters react directly via aminolysis, bypassing the slow activation steps where racemization kinetics often compete.[1]
    
  • Stoichiometric Control: As a purified crystalline solid, the active ester allows for precise weighing and stoichiometry, eliminating the variability of activator efficiency.[1]

  • Reaction Rate: While less reactive than acid chlorides, OPfp esters are sufficiently active for most couplings and can be accelerated significantly by the addition of HOBt or HOAt, which act as bifunctional catalysts.[1]

Visualization: Aminolysis Pathway

The following diagram illustrates the direct aminolysis mechanism where the resin-bound amine attacks the activated ester, displacing the pentafluorophenol leaving group.[1]

AminolysisMechanism Reagent Fmoc-D-Met-OPfp (Electrophile) Transition Tetrahedral Intermediate Reagent->Transition Nucleophilic Attack Resin H2N-Peptide-Resin (Nucleophile) Resin->Transition Nucleophilic Attack Product Fmoc-D-Met-Peptide-Resin (Coupled Product) Transition->Product Collapse Byproduct Pentafluorophenol (HO-Pfp) Transition->Byproduct Elimination Catalyst HOBt/HOAt (Optional Catalyst) Catalyst->Transition Proton Transfer Assistance

Figure 1: Mechanism of peptide bond formation via aminolysis of the pentafluorophenyl ester.

Part 3: Experimental Protocol (SPPS)

This protocol describes the manual coupling of Fmoc-D-Met-OPfp to a resin-bound peptide.[1] It is designed to be self-validating through the use of colorimetric monitoring.[1]

Materials Required[5][6][7][8]
  • Reagent: Fmoc-D-Met-OPfp (3.0 equivalents relative to resin loading).[1]

  • Catalyst (Optional but Recommended): HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 equivalents).[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1]

  • Resin: Pre-swelled, Fmoc-deprotected peptidyl resin.[1]

Workflow
  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (typically 20% piperidine/DMF).[1]

    • Wash resin thoroughly (3x DMF, 3x DCM, 3x DMF) to remove all traces of piperidine.[1] Note: Residual piperidine will prematurely remove the Fmoc group of the incoming Fmoc-D-Met-OPfp.[1]

  • Reagent Dissolution:

    • Weigh 3.0 eq of Fmoc-D-Met-OPfp.[1]

    • Weigh 3.0 eq of HOBt (if using).[1] Rationale: HOBt forms an active ester in situ that is often more reactive and less sterically hindered than the bulkier Pfp ester, acting as a shuttle.[1]

    • Dissolve both in a minimal volume of dry DMF (approx. 10 mL per gram of resin).[1]

  • Coupling Reaction:

    • Add the solution to the reaction vessel containing the resin.[1][2][3][4]

    • Do not add base (DIPEA) unless the reaction is extremely sluggish.[1] Pfp esters react under neutral conditions.[1] Adding base can increase the risk of racemization (base-catalyzed enolization).[1]

    • Agitate gently (rocking or nitrogen bubbling) for 45–60 minutes at room temperature.

  • Monitoring (Self-Validation):

    • Perform a Kaiser Test (ninhydrin) on a small resin sample.[1]

      • Colorless/Yellow beads: Coupling complete (>99%).

      • Blue beads: Incomplete coupling. Proceed to re-coupling (Step 5).[1]

  • Washing:

    • Drain the reaction vessel.[1][2]

    • Wash resin: 3x DMF, 3x DCM, 3x DMF.[1]

SPPS Cycle Diagram

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Coupling Coupling (Fmoc-D-Met-OPfp + HOBt) Wash1->Coupling Check Kaiser Test Coupling->Check Check->Coupling Positive (Incomplete) Wash2 Wash (DMF/DCM) Check->Wash2 Negative (Complete) Next Next Cycle Wash2->Next

Figure 2: Standard SPPS cycle incorporating the pre-activated ester coupling step.

Part 4: Quality Control & Storage[1]

Storage Stability[1][9]
  • Temperature: Store at +2°C to +8°C . Long-term storage at -20°C is acceptable but ensure the bottle warms to room temperature before opening to prevent condensation.[1]

  • Atmosphere: Moisture sensitive.[1] Store under inert gas (Argon/Nitrogen) in a desiccator. Hydrolysis of the ester yields Fmoc-D-Met-OH and pentafluorophenol, rendering the reagent inactive.[1]

Analytical Validation[1]
  • HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA).[1] The Pfp ester is hydrophobic and will elute later than the free acid.[1]

  • TLC: Check for the release of pentafluorophenol (UV active) to assess degradation.[1]

References

  • Atherton, E., & Sheppard, R. C. (1989).[1] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.[1] (Foundational text on Fmoc chemistry and Pfp esters).

  • Kisfaludy, L., & Schön, I. (1983).[1] Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids in peptide synthesis. Synthesis, 1983(4), 325-327.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Fmoc-Met-OPfp Product Specification. Retrieved October 26, 2023, from [1]

  • ChemBuyersGuide. (n.d.). Fmoc-D-Met-OPfp CAS Registry. Retrieved October 26, 2023, from [1]

  • Albericio, F., et al. (2018).[1] Peptide Synthesis: Methods and Protocols. Humana Press.[1] (Modern protocols on preventing racemization).

Sources

Exploratory

An In-depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis

For researchers, chemists, and drug development professionals engaged in the synthesis of peptides, a robust and reliable protecting group strategy is not merely a convenience—it is the bedrock upon which the success of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, chemists, and drug development professionals engaged in the synthesis of peptides, a robust and reliable protecting group strategy is not merely a convenience—it is the bedrock upon which the success of the entire endeavor rests. Among the chemical tools available, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the dominant α-amino protecting group for solid-phase peptide synthesis (SPPS).[1][2] Its popularity is a direct result of its unique chemical properties: stability towards acid and mild reaction conditions, coupled with its clean and rapid removal under mild basic conditions.[3][4]

This guide provides a deep dive into the core principles of Fmoc chemistry. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, self-validating protocols, and field-proven insights required to troubleshoot and optimize this powerful synthetic methodology.

The Principle of Orthogonality: The Foundation of Fmoc-SPPS

The elegance of the modern Fmoc/tBu strategy lies in the concept of orthogonality .[1][5][6] This principle dictates that the protecting groups for the N-terminus (Fmoc) and the amino acid side chains (typically tert-Butyl or Trityl-based) can be removed under completely different and non-interfering chemical conditions.[5][6]

  • Nα-Fmoc Group: Labile to mild base (e.g., piperidine).

  • Side-Chain Protecting Groups (e.g., tBu, Boc, Trt): Labile to strong acid (e.g., trifluoroacetic acid, TFA).

This orthogonality ensures that during the iterative cycle of peptide chain elongation, the repetitive removal of the Fmoc group leaves the acid-sensitive side-chain protectors completely intact.[1][5][7] This prevents the formation of side-products and preserves the integrity of the final peptide, a significant advantage over older methods like the Boc/Bzl strategy, which relied on differential acid lability rather than true orthogonality.[5][7]

The Chemistry of the Fmoc Group: Protection and Deprotection

A thorough understanding of the Fmoc group's reaction mechanisms is critical for its effective application and for troubleshooting synthetic challenges.

Protection of the α-Amine

The Fmoc group is typically introduced to the α-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[2][4][8] Fmoc-OSu is generally preferred due to its increased stability and a lower tendency to cause the formation of dipeptide impurities during the protection reaction.[2][7][8] The reaction is a straightforward nucleophilic attack of the amino group on the activated carbonyl carbon, forming a stable carbamate linkage.[8]

A simplified representation of an amino acid reacting with Fmoc-OSu.

The Mechanism of Base-Catalyzed Deprotection

The removal of the Fmoc group is the critical, repeated step in SPPS. It proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[3][9][10]

  • Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system.[3][10][11] The resulting carbanion is stabilized by the aromaticity of the fluorene system.[8]

  • β-Elimination: The stabilized carbanion undergoes elimination, breaking the C-O bond of the carbamate. This releases carbon dioxide and the highly reactive intermediate, dibenzofulvene (DBF).[3][12]

  • DBF Scavenging: A second molecule of the piperidine base acts as a nucleophile, attacking the electrophilic DBF to form a stable, UV-active adduct.[10][12] This scavenging step is crucial as it prevents the reactive DBF from alkylating the newly liberated N-terminal amine of the peptide, a side reaction that would terminate the chain.[3][10][13]

This is why secondary amines like piperidine are exceptionally effective; they serve as both the base for the initial proton abstraction and the scavenger for the DBF byproduct.[3][4][8]

Fmoc_Deprotection cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Piperidine1 Piperidine (Base) Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Free_Amine H₂N-Peptide Carbanion->Free_Amine Carbanion->Free_Amine DBF Dibenzofulvene (DBF) + CO₂ Carbanion->DBF Piperidine2 Piperidine (Scavenger) Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine2->Adduct

The E1cB mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Synthesis Cycle: A Step-by-Step Workflow

Each cycle of amino acid addition in Fmoc-SPPS involves a series of carefully orchestrated steps designed to ensure complete reactions and minimize impurities.

SPPS_Cycle Start Start Cycle | Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection 1. Deprotection Remove Fmoc Group Reagent: 20% Piperidine in DMF Start->Deprotection Wash1 2. Washing Remove excess piperidine & DBF-adduct Solvent: DMF Deprotection->Wash1 Coupling 3. Coupling Add next activated Fmoc-Amino Acid Reagents: Fmoc-AA, Activator (e.g., HATU), Base (e.g., DIPEA) Wash1->Coupling Wash2 4. Washing Remove excess reagents & byproducts Solvent: DMF Coupling->Wash2 If negative Kaiser_Test Validation: Kaiser Test Coupling->Kaiser_Test Check for free amines End End Cycle | Peptide chain elongated by one residue (Ready for next cycle) Wash2->End Kaiser_Test->Coupling Recouple if positive

The cyclical workflow of Fmoc solid-phase peptide synthesis.

  • Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc group.[3][4]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the DBF-piperidine adduct, ensuring a clean environment for the next step.

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminal amine of the peptide chain. Activation is achieved using a variety of coupling reagents.

  • Washing: The resin is washed again with DMF to remove unreacted amino acid, coupling reagents, and byproducts, leaving the pure, elongated peptide-resin ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

Practical Considerations and Self-Validating Systems

Success in SPPS hinges on attention to detail and the implementation of checks and balances at critical stages.

Reagents of the Trade
Reagent ClassExample(s)Role & Rationale
Deprotection Base PiperidineA secondary amine that efficiently catalyzes Fmoc removal and scavenges the DBF byproduct.[3][4][10]
Solvents DMF, NMPPolar aprotic solvents that effectively swell the resin and solubilize reagents.[] NMP can sometimes be superior for disrupting peptide aggregation.[15]
Coupling Reagents HBTU, HATU, HCTUAminium/Uronium salts that react with the Fmoc-amino acid to form a highly reactive activated ester, facilitating rapid and efficient peptide bond formation.[12][16]
Coupling Additives HOBt, Oxyma PureAdded during carbodiimide-mediated coupling (e.g., with DIC) to form an active ester, which accelerates coupling and suppresses racemization.[12][16]
Coupling Base DIPEA, CollidineA non-nucleophilic tertiary amine used to maintain basic conditions required for coupling without prematurely cleaving the Fmoc group.[12][17]
Monitoring Reaction Completion: A Trustworthy System

Assuming a reaction has gone to completion is a frequent source of failure. Implementing routine monitoring provides a self-validating system.

  • The Kaiser Test (Qualitative): This is a highly sensitive colorimetric test for the presence of primary amines.[18][19][20] A small sample of resin beads is taken after the coupling step. A positive result (intense blue color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[18][19] In this case, a second coupling step is required before proceeding.[18] A negative result (yellow/colorless) confirms the absence of primary amines and the success of the coupling. Note: The standard Kaiser test gives a false negative for secondary amines like proline.[18][19][20]

  • UV Monitoring of Deprotection (Quantitative): Automated peptide synthesizers often incorporate an inline UV detector to monitor the absorbance of the DBF-piperidine adduct (at ~301 nm) as it is washed from the reactor.[9][21] The profile of the UV absorbance curve provides real-time data on the rate and completeness of the Fmoc removal, which is invaluable for troubleshooting difficult sequences where deprotection may be slow due to aggregation.[21][22]

Common Challenges and Field-Proven Solutions
ChallengeCause & ConsequenceMitigation Strategy
Peptide Aggregation Inter-chain hydrogen bonding of growing peptide chains, especially in hydrophobic sequences, leads to poor resin swelling and steric hindrance.[23] This results in incomplete coupling and deprotection.- Switch solvent from DMF to NMP or add chaotropic salts.[15]- Use microwave-assisted synthesis to increase reaction kinetics.[3][24]- Incorporate "difficult sequence" disrupting elements like pseudoproline dipeptides or backbone protecting groups (e.g., Hmb).[23]
Aspartimide Formation Base-catalyzed intramolecular cyclization of aspartic acid (Asp) residues, leading to a mixture of α- and β-aspartyl peptides and chain termination via piperidide formation.[7][15][25] This is a mass-neutral side reaction, making it difficult to detect.[25]- Use shorter deprotection times.[3]- Add HOBt to the piperidine deprotection solution to suppress the side reaction.[15][25]- For particularly sensitive sequences (e.g., Asp-Gly), utilize specialized Asp protecting groups designed to sterically hinder cyclization.[25]
Racemization Loss of stereochemical integrity at the α-carbon, particularly for sensitive residues like Cysteine and Histidine, during the activation step.[7]- Use coupling additives like HOBt or Oxyma Pure which suppress racemization.[16]- Avoid prolonged pre-activation times.- For His, use a coupling reagent like DEPBT, which is known for its remarkable resistance to racemization.[16]
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. This is most common for sequences containing Proline or Glycine at the C-terminus.[3][13][15]- Use a sterically hindered resin, such as a 2-chlorotrityl chloride resin, for the first amino acid.[15][26]- Couple the third amino acid immediately after the deprotection of the second.[3]

Key Experimental Protocols

The following protocols represent standard, validated procedures for manual Fmoc-SPPS.

Protocol 1: Standard Fmoc Deprotection
  • Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes in a fritted reaction vessel.

  • Drain the DMF.

  • Add the deprotection solution (20% v/v piperidine in DMF) to the resin, ensuring the beads are fully covered.

  • Agitate the mixture for 3 minutes.[9]

  • Drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF adduct. The resin is now ready for the coupling step.

Protocol 2: HCTU-Mediated Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 eq.) in a minimal amount of DMF.

  • Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly. The solution will typically change color.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin from the previous step.

  • Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids or known difficult couplings, the reaction time can be extended.[17]

  • Drain the coupling solution.

  • Perform a validation test (e.g., Kaiser test) to confirm reaction completion.

  • If the test is negative, wash the resin thoroughly with DMF (5-7 times). The resin is now ready for the next deprotection cycle. If positive, repeat steps 3-6.

Protocol 3: Kaiser Test for Primary Amines

Reagent Preparation:

  • Reagent A: 1 mL of 0.001M KCN in water diluted with 49 mL of pyridine.[19]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[19]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[19]

Procedure:

  • Transfer a small sample of resin beads (10-15) from the reaction vessel to a small glass test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[19]

  • Heat the tube at 110°C for 5 minutes.[19]

  • Observe the color.

    • Intense Blue Solution & Beads: Incomplete coupling. Recouple the amino acid.[19]

    • Colorless/Yellow Solution & Beads: Complete coupling. Proceed to the next deprotection step.[19]

Conclusion

The Fmoc protecting group is a powerful and versatile tool that has become central to modern peptide synthesis.[2][27] Its mild deprotection conditions have enabled the routine synthesis of complex, long, and modified peptides that were previously inaccessible.[1][7] Success with Fmoc chemistry is not derived from simply following steps, but from understanding the chemical principles behind each action—from the E1cB deprotection mechanism to the rationale for choosing a specific coupling reagent. By integrating this knowledge with robust, self-validating protocols and a proactive approach to troubleshooting, researchers can harness the full potential of this indispensable synthetic strategy.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Google Cloud.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (n.d.). Peptide Chemistry.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. (n.d.). Peptide Chemistry.
  • Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). Creative Peptides.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • White, P., & Keyte, J. W. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved March 7, 2024, from [Link]

  • Fmoc Amino Acids for SPPS. (2024, June 14). AltaBioscience.
  • Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). In Wikipedia.
  • Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis. (2025, December). BenchChem.
  • Why Fmoc-Protected Amino Acids Dominate SPPS?. (n.d.). BOC Sciences.
  • Addressing peptide aggregation issues during synthesis with hydrophobic residues. (n.d.). BenchChem.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
  • Orthogonality of Fmoc and Xan Protecting Groups: An In-depth Technical Guide. (n.d.). BenchChem.
  • Commonly Used Colorimetric Reagents in SPPS peptide solutions. (2025, September 30). Dilun Biotechnology.
  • Kaiser Test (Ninhydrin Test). (n.d.). AAPPTec.
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). Biotage.
  • Peptide Synthesis for Beginners. (n.d.). American Peptide Society.
  • Peptide Side Reactions. (n.d.). Peptide Chemistry.
  • Kaiser Test (Ninhydrin Test). (n.d.). ChemPep Inc.
  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024). ResearchGate.
  • Deprotecting Fmoc Group Mechanism. (2022, January 7). Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Bédard, F., & El-Faham, A. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved March 7, 2024, from [Link]

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (n.d.). BenchChem.
  • Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the three different syntheses of the DBD of hRFX1. (n.d.). ResearchGate.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Lab.
  • Fmoc SPPS Linkers. (n.d.). Sigma-Aldrich.
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). University of Toronto.

Sources

Foundational

Precision Peptide Synthesis: The Mechanistic and Practical Guide to Fmoc-Amino Acid Pentafluorophenyl Esters

Executive Summary In the high-stakes landscape of solid-phase peptide synthesis (SPPS) and bioconjugation, the choice of activation strategy dictates the success of difficult couplings. While in situ activation (e.g., HA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of solid-phase peptide synthesis (SPPS) and bioconjugation, the choice of activation strategy dictates the success of difficult couplings. While in situ activation (e.g., HATU, DIC/HOBt) dominates routine synthesis, Fmoc-amino acid pentafluorophenyl (Pfp) esters occupy a critical niche. They offer a unique balance of high reactivity and hydrolytic stability , enabling "set-and-forget" protocols for automated synthesis and additive-free flow chemistry.

This guide dissects the role of Pfp esters, moving beyond basic definitions to explore the orbital mechanics of activation, comparative kinetics against NHS esters, and field-proven protocols for synthesizing difficult sequences without racemization.

Part 1: The Mechanistic Core

The utility of Fmoc-AA-OPfp esters stems from the electronic properties of the pentafluorophenyl ring. Unlike alkyl esters, which are inert to aminolysis under mild conditions, Pfp esters are "active" due to the cumulative electron-withdrawing effect of the five fluorine atoms.

Electronic Activation
  • Inductive Effect (-I): Fluorine is the most electronegative element. Five fluorine atoms pull electron density away from the phenyl ring, which in turn pulls density from the ester oxygen.

  • Leaving Group Ability: The pKa of pentafluorophenol (Pfp-OH) is approximately 5.5 , significantly more acidic than phenol (pKa ~10) or even p-nitrophenol (pKa ~7.15). This low pKa makes the pentafluorophenolate anion (

    
    ) an excellent leaving group.
    
  • Orbital Overlap: The electron deficiency at the carbonyl carbon lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it highly susceptible to nucleophilic attack by the amine of the growing peptide chain.

Mechanism of Amide Bond Formation

The reaction proceeds via a standard


 mechanism (Nucleophilic Acyl Substitution).

Mechanism Amine Free Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack PfpEster Fmoc-AA-OPfp (Electrophile) PfpEster->Intermediate Product Peptide Bond (Amide) Intermediate->Product Collapse LeavingGroup Pentafluorophenol (Byproduct) Intermediate->LeavingGroup Elimination

Figure 1: The nucleophilic attack of the N-terminal amine on the carbonyl of the Fmoc-AA-OPfp ester leads to a tetrahedral intermediate, which collapses to release the stable pentafluorophenolate anion.

Part 2: Comparative Analysis (Pfp vs. NHS vs. p-Nitrophenol)

Researchers often choose between Pfp and N-hydroxysuccinimide (NHS) esters. While NHS is standard for protein labeling, Pfp is superior for peptide synthesis due to its stability in organic solvents and higher reactivity.

Selection Matrix
FeaturePentafluorophenyl (Pfp)N-Hydroxysuccinimide (NHS)p-Nitrophenyl (ONp)
Reactivity High (Fastest)ModerateSlow
Hydrolytic Stability High (Stable in wet DMF)Low (Hydrolyzes minutes in pH >8)High
Leaving Group pKa ~5.5~6.0~7.15
Racemization Risk Low (esp. with HOBt)LowLow
Primary Use Case SPPS, Flow ChemistryProtein Bioconjugation (Aq.)Solution Phase (Obsolete)
Storage Stability Excellent (Crystalline solid)Good (Hygroscopic)Excellent
The "Additive-Free" Advantage

Recent studies (2025-2026) in flow chemistry have demonstrated that Pfp esters can drive coupling to completion without external base or additives (like HOBt/HOAt) in many cases. This "additive-free" capability is crucial for avoiding side reactions associated with excess base, such as aspartimide formation or epimerization of Cys/His.

Part 3: Applications in Peptide Synthesis[1][2]

Routine SPPS

For standard SPPS, Pfp esters are dissolved in DMF and added to the resin.

  • Benefit: Eliminates the activation step (e.g., mixing AA with DIC/HOBt), reducing cycle time.

  • Catalysis: While they react alone, adding 1 equivalent of HOBt (1-Hydroxybenzotriazole) accelerates the reaction by forming the highly reactive OBt ester in situ.

Difficult Sequences (Aib, N-Methyl)

Sterically hindered amino acids (e.g., Aib, N-Me-Val) are notoriously difficult to couple.

  • Strategy: Use Fmoc-AA-OPfp with HOAt (1-Hydroxy-7-azabenzotriazole). The HOAt acts as a nucleophilic catalyst, trans-esterifying the Pfp ester to the even more reactive OAt ester.

Surface Functionalization & Bioconjugation

Pfp esters are increasingly used to functionalize surfaces (e.g., Pfp-acrylate polymers).[1]

  • Why? Unlike NHS esters, Pfp esters do not degrade rapidly during the coating process or in the presence of moisture, allowing for robust post-polymerization modification with amines.

Part 4: Experimental Protocols

Protocol A: Bulk Preparation of Fmoc-AA-OPfp

Use this to create stable stock solutions or solids for storage.

Materials: Fmoc-Amino Acid (1 eq), Pentafluorophenol (1.1 eq), DCC (1.1 eq), Ethyl Acetate (EtOAc).

  • Dissolution: Dissolve Fmoc-AA-OH and Pentafluorophenol in dry EtOAc at 0°C.

  • Activation: Add DCC (Dicyclohexylcarbodiimide) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then at room temperature for 2-4 hours. DCU (dicyclohexylurea) will precipitate.

  • Purification: Filter off the DCU byproduct. Wash the filtrate with 5% NaHCO3, water, and brine.

  • Isolation: Dry over MgSO4, evaporate solvent, and recrystallize (usually from EtOAc/Hexane).

  • Yield: Typically >85% crystalline solid.

Protocol B: SPPS Coupling Cycle (Pfp Ester Method)

Standard protocol for 0.1 mmol scale.

  • Preparation: Dissolve Fmoc-AA-OPfp (0.3 - 0.5 mmol, 3-5 eq) in minimal dry DMF (approx. 2-3 mL).

    • Optional: Add HOBt (0.3 mmol) for catalysis.

  • Coupling: Add solution to the deprotected resin (free amine form).

  • Incubation: Shake/agitate for 30-60 minutes at room temperature.

    • Note: For difficult sequences, extend to 2 hours or double couple.

  • Monitoring: Perform Kaiser test. If positive (blue), recouple.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

Part 5: Troubleshooting & Optimization

Decision Tree: When to use Pfp Esters?

DecisionTree Start Select Coupling Strategy IsRoutine Is the sequence routine? Start->IsRoutine InSitu Use DIC/HOBt or HBTU IsRoutine->InSitu Yes IsSensitive Is Racemization/Side-Rxn a risk? IsRoutine->IsSensitive No UsePfp Use Fmoc-AA-OPfp (No Base) IsSensitive->UsePfp Yes (e.g., Cys, His) IsHindered Is it sterically hindered? IsSensitive->IsHindered No IsHindered->UsePfp No (General Stability) PfpHOAt Use Fmoc-AA-OPfp + HOAt Catalyst IsHindered->PfpHOAt Yes (e.g., Aib)

Figure 2: Strategic decision matrix for selecting Pfp esters over standard in-situ activation methods.

Common Issues
  • Slow Reaction: If coupling is slow (Kaiser test remains positive), add 1 eq of HOBt or HOAt. Do not add strong bases like DBU, as this increases racemization risk.

  • Solubility: Some Pfp esters (e.g., Fmoc-Leu-OPfp) are highly crystalline and may require NMP (N-methylpyrrolidone) instead of DMF for full solubility.

  • Storage: Store solid Pfp esters at -20°C under desiccant. They are stable for years if kept dry.

References

  • BenchChem. (2025). Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters. Retrieved from

  • Hilvano, E. G. V., et al. (2025).[2] Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from

  • Hattori, T., & Yamamoto, H. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. Retrieved from

  • Bachem. (2023).[3] Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from

  • Handore, K. L., et al. (2024).[4] Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Journal of Organic Chemistry. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-D-Met-OPfp

Introduction In the field of solid-phase peptide synthesis (SPPS), the use of activated amino acid derivatives is fundamental to achieving efficient and high-fidelity peptide chain elongation. Among these, Fmoc-D-Met-OPf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the field of solid-phase peptide synthesis (SPPS), the use of activated amino acid derivatives is fundamental to achieving efficient and high-fidelity peptide chain elongation. Among these, Fmoc-D-Met-OPfp, the pentafluorophenyl (Pfp) ester of N-α-(9-fluorenylmethoxycarbonyl)-D-methionine, stands out as a critical building block. The Pfp ester is a highly reactive activating group that facilitates rapid amide bond formation, often minimizing racemization and side reactions, particularly in sterically hindered couplings.[1][2] Its stability as a crystalline solid allows for convenient handling and storage, making it a popular choice in both manual and automated SPPS.[1][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of Fmoc-D-Met-OPfp, with a specific focus on its solubility and stability. Understanding these parameters is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, ensure the integrity of the reagent, and ultimately, enhance the yield and purity of the target peptide. We will delve into the practical aspects of solvent selection, storage conditions, and potential degradation pathways, supported by field-proven insights and detailed experimental protocols.

I. Solubility Profile of Fmoc-D-Met-OPfp

The solubility of Fmoc-D-Met-OPfp is a critical factor in SPPS, directly impacting its reactivity and the homogeneity of the coupling reaction. Like many Fmoc-protected amino acids, its solubility is largely dictated by the polarity of the solvent.

Common Solvents in Peptide Synthesis

Polar aprotic solvents are the most widely used for Fmoc-SPPS due to their ability to swell the resin and dissolve the protected amino acid derivatives.[4] These include:

  • N,N-Dimethylformamide (DMF): The most common solvent in SPPS, known for its excellent resin-swelling properties and ability to dissolve a wide range of Fmoc-amino acids.

  • N-Methyl-2-pyrrolidone (NMP): Often used as an alternative to DMF, particularly for aggregating sequences, due to its stronger solubilizing power.

  • Dichloromethane (DCM): A less polar solvent, often used in combination with DMF for specific steps like the initial loading of the first amino acid onto the resin.[5]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can be beneficial for dissolving difficult-to-solubilize Fmoc-amino acids and disrupting peptide aggregation.[6]

SolventPolarityExpected Solubility of Fmoc-D-Met-OPfpRationale & Considerations
N,N-Dimethylformamide (DMF) HighHighStandard solvent for SPPS; excellent for dissolving Fmoc-amino acid active esters.[2][3]
N-Methyl-2-pyrrolidone (NMP) HighHighStronger solubilizing power than DMF, useful for potentially less soluble derivatives.[6]
Dichloromethane (DCM) MediumModerate to HighOften used in conjunction with DMF; solubility may be slightly lower than in more polar solvents.
Dimethyl Sulfoxide (DMSO) HighHighA strong solvent, but its viscosity and potential for side reactions require careful consideration.
Acetonitrile (ACN) MediumModerateUsed in HPLC analysis; may have lower solubilizing power for large, protected amino acids compared to DMF.
Water HighLowFmoc-D-Met-OPfp is only slightly soluble in water.[7] The hydrophobic Fmoc group and the pentafluorophenyl ester contribute to its poor aqueous solubility.
Experimental Protocol: Solubility Assessment of Fmoc-D-Met-OPfp

This protocol outlines a straightforward method to determine the approximate solubility of Fmoc-D-Met-OPfp in a given solvent.

Materials:

  • Fmoc-D-Met-OPfp powder

  • Selected solvents (e.g., DMF, NMP, DCM)

  • Vortex mixer

  • Analytical balance

  • Small vials

Procedure:

  • Accurately weigh a small amount of Fmoc-D-Met-OPfp (e.g., 10 mg) into a vial.

  • Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, add another known weight of Fmoc-D-Met-OPfp and repeat steps 2-4 until saturation is reached (i.e., solid material remains undissolved).

  • Calculate the approximate solubility in mg/mL.

G cluster_workflow Solubility Assessment Workflow start Start: Weigh Fmoc-D-Met-OPfp add_solvent Add Known Volume of Solvent start->add_solvent vortex Vortex to Mix add_solvent->vortex observe Visually Observe for Dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved add_more Add More Fmoc-D-Met-OPfp dissolved->add_more Yes saturated Saturated Solution Achieved dissolved->saturated No add_more->add_solvent calculate Calculate Solubility (mg/mL) saturated->calculate end End calculate->end

Caption: Workflow for determining the solubility of Fmoc-D-Met-OPfp.

II. Stability of Fmoc-D-Met-OPfp

The stability of Fmoc-D-Met-OPfp is crucial for its effective use in peptide synthesis. Degradation of the compound can lead to the formation of impurities and a decrease in coupling efficiency. The primary degradation pathways are hydrolysis of the pentafluorophenyl ester and, to a lesser extent, issues related to the Fmoc protecting group and the methionine side chain.

Hydrolysis of the Pentafluorophenyl Ester

The most significant stability concern for Fmoc-D-Met-OPfp is the hydrolysis of the active ester bond.[8] Pfp esters are more resistant to spontaneous hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, which is a key advantage for their use.[8][9] However, they are still susceptible to moisture.

Mechanism of Hydrolysis:

In the presence of water, the ester bond can be cleaved, resulting in the formation of the inactive Fmoc-D-Met-OH and pentafluorophenol.[8] This reaction is significantly accelerated at higher pH levels.[8]

G Fmoc_Met_OPfp Fmoc-D-Met-OPfp Products Fmoc-D-Met-OH + Pentafluorophenol Fmoc_Met_OPfp->Products Hydrolysis Water H₂O

Caption: Primary degradation pathway of Fmoc-D-Met-OPfp via hydrolysis.

Practical Implications and Mitigation:

  • Storage: To minimize hydrolysis, Fmoc-D-Met-OPfp should be stored at low temperatures (ideally -20°C) in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[8][10]

  • Handling: Before opening a vial of the reagent, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation inside the container.[8][11]

  • Solution Preparation: It is strongly recommended to prepare solutions of Fmoc-D-Met-OPfp immediately before use.[10] Preparing stock solutions for storage is not advised as the ester will degrade over time.[10]

Stability of the Fmoc Protecting Group

The Fmoc group is generally stable under the acidic conditions used for final cleavage in SPPS but is labile to bases.[3] While the primary deprotection is intentionally carried out using a secondary amine like piperidine, premature cleavage can occur under certain conditions.

  • Base Sensitivity: The Fmoc group is sensitive to tertiary amines such as diisopropylethylamine (DIPEA), although to a lesser extent than secondary amines.[3] The stability depends on the base concentration, solvent, and temperature.[3]

  • Premature Cleavage: During very slow coupling reactions, there is a risk of premature Fmoc cleavage.[3]

Stability of the Methionine Residue

The methionine side chain contains a thioether group, which is susceptible to oxidation.

  • Oxidation: The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide and, under stronger conditions, methionine sulfone. This can occur during synthesis or cleavage if appropriate scavengers are not used.

  • Scavengers: During the final trifluoroacetic acid (TFA) cleavage step, the use of scavengers is essential to prevent the modification of sensitive residues like methionine.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a method to assess the stability of Fmoc-D-Met-OPfp in solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fmoc-D-Met-OPfp

  • Chosen solvent (e.g., DMF)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Sample Preparation: Prepare a solution of Fmoc-D-Met-OPfp in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (t=0): Immediately inject a sample of the freshly prepared solution onto the HPLC system.

  • Time-Course Analysis: Store the solution under the desired conditions (e.g., room temperature, protected from light). At various time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 20-30 minutes) is a good starting point.

    • Flow Rate: 1 mL/min

    • Detection: Monitor absorbance at 265 nm and 301 nm (for the Fmoc group).[12][13]

  • Data Analysis:

    • Integrate the peak area of the parent Fmoc-D-Met-OPfp peak and any new peaks that appear over time.

    • A decrease in the area of the parent peak and the appearance of a new peak corresponding to the hydrolyzed product (Fmoc-D-Met-OH) indicates degradation.

G cluster_hplc_workflow HPLC Stability Assessment Workflow prep_sample Prepare Fmoc-D-Met-OPfp Solution inject_t0 Inject at t=0 prep_sample->inject_t0 store_sample Store Solution Under Test Conditions prep_sample->store_sample run_hplc Run HPLC with Gradient Elution inject_t0->run_hplc inject_tx Inject at Various Time Points (t=x) store_sample->inject_tx inject_tx->run_hplc detect_peaks Detect Peaks at 265/301 nm run_hplc->detect_peaks analyze_data Analyze Peak Area Changes Over Time detect_peaks->analyze_data determine_stability Determine Stability Profile analyze_data->determine_stability

Caption: Workflow for assessing the stability of Fmoc-D-Met-OPfp using HPLC.

III. Conclusion

A thorough understanding of the solubility and stability of Fmoc-D-Met-OPfp is indispensable for its successful application in solid-phase peptide synthesis. This highly reactive building block offers significant advantages in promoting efficient amide bond formation. However, its efficacy is contingent upon proper handling and storage to mitigate degradation, primarily through hydrolysis of the pentafluorophenyl ester.

By adhering to the guidelines presented in this technical guide—utilizing appropriate polar aprotic solvents, storing the reagent under dry and cold conditions, and preparing solutions immediately prior to use—researchers can ensure the chemical integrity of Fmoc-D-Met-OPfp. The implementation of the outlined experimental protocols for solubility and stability assessment will further empower scientists to optimize their synthetic strategies, leading to higher yields and purities of the final peptide products. Ultimately, a proactive approach to managing the physicochemical properties of this key reagent is a cornerstone of robust and reproducible peptide synthesis.

References

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Gzella, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 25(17), 3963. [Link]

  • Tycko, R., et al. (2013). Comparative Dynamics of Methionine Side-Chain in FMOC-Methionine and in Amyloid Fibrils. Biophysical Journal, 105(9), 2093-2102. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-25). Academic Press.
  • Gouverneur, V., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 28(1), e202103441. [Link]

  • Fengchen Group. (n.d.). Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers. Retrieved from [Link]

  • van der Walle, C. F., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmacy and Pharmacology, 70(5), 629-646. [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of pentafluorophenyl, 2,4,5-trichlorophenyl and pentachlorophenyl esters of Fmoc-amino acids using Fmoc-amino acid chlorides as intermediates. Retrieved from [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Hedrick, J. L., et al. (2012). U.S. Patent No. 8,143,369. U.S.

Sources

Foundational

The Paradigm of Chiral Inversion in Peptidomimetics

Engineering Proteolytic Stability: A Technical Guide to Fmoc-D-Methionine Derivatives in Peptide Therapeutics Peptide-based therapeutics historically suffer from poor pharmacokinetic profiles due to rapid proteolytic deg...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Proteolytic Stability: A Technical Guide to Fmoc-D-Methionine Derivatives in Peptide Therapeutics

Peptide-based therapeutics historically suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation in vivo. The incorporation of D-amino acids, specifically D-methionine (D-Met), represents a fundamental structural strategy to bypass endogenous proteases while maintaining or enhancing target affinity[1]. To synthesize these modified peptides, N-α-Fmoc-protected D-methionine (Fmoc-D-Met-OH) and its oxidized derivatives serve as indispensable building blocks in Solid-Phase Peptide Synthesis (SPPS)[2].

By substituting L-methionine with its D-enantiomer, researchers induce a chiral inversion at the α-carbon. This spatial reorientation prevents the peptide from properly aligning within the catalytic triad of endogenous proteases, granting the therapeutic molecule profound resistance to enzymatic cleavage in human serum and cellular lysates[3].

Chemical Profiling and Causality of Derivative Selection

Methionine contains a reactive thioether side chain that is highly susceptible to spontaneous oxidation. In drug development, uncontrolled oxidation of methionine to sulfoxide or sulfone during synthesis, cleavage, or formulation leads to batch-to-batch variability and heterogeneous mixtures. To engineer predictability into the peptide, application scientists select specific Fmoc-D-Met derivatives based on the desired chemical stability and polarity[4].

  • Fmoc-D-Met-OH : The standard building block for introducing native D-Met into a sequence.

  • Fmoc-D-Met(O)-OH (Sulfoxide) : A pre-oxidized derivative utilized when a polar, hydrogen-bonding side chain is required for stereospecific target interactions, or to deliberately study the effect of oxidation on peptide folding[5].

  • Fmoc-D-Met(O2)-OH (Sulfone) : A fully oxidized, chemically stable derivative. By synthesizing the peptide with the sulfone derivative, the molecule is locked into its highest oxidation state, preventing further oxidative degradation and enhancing both aqueous solubility and shelf-life[4].

Table 1: Physicochemical Specifications of Key Fmoc-D-Met Derivatives

DerivativeCAS NumberMolecular WeightFormulaMelting PointPrimary Application
Fmoc-D-Met-OH 112883-40-6371.45 g/mol C20H21NO4S130-134 °CStandard D-Met incorporation[6].
Fmoc-D-Met(O)-OH 2410250-48-3387.45 g/mol C20H21NO5SN/AStereospecific polar interactions[7].
Fmoc-D-Met(O2)-OH N/A403.45 g/mol C20H21NO6SN/AMaximum oxidative stability & solubility[4].

Mechanistic Workflow: Self-Validating SPPS Protocols

The use of Fmoc chemistry is predicated on its mild base-labile deprotection mechanism, which is orthogonal to acid-labile side-chain protecting groups and final cleavage conditions[8]. The following protocol details the coupling of Fmoc-D-Met-OH, emphasizing the causality behind each experimental choice to ensure a self-validating, high-fidelity synthesis.

Step-by-Step Methodology: Fmoc-D-Met-OH Coupling

  • Resin Preparation : Swell 4-alkoxybenzyl alcohol (Wang) resin in N,N-dimethylformamide (DMF) for 30 minutes[8].

    • Causality: Swelling expands the polymer matrix, exposing internal reactive sites to ensure uniform coupling kinetics.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

    • Causality: Piperidine removes the N-terminal Fmoc group via a base-catalyzed elimination mechanism, generating a free primary amine ready for elongation.

  • Activation : In a separate vial, dissolve 3-4 equivalents of Fmoc-D-Met-OH and 3-4 equivalents of HATU in DMF. Add 6-8 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is selected over older carbodiimides (like DCC) because it forms a highly reactive O-7-azabenzotriazole ester intermediate. This accelerates coupling and suppresses the risk of racemization (chiral inversion back to an L/D mixture) at the α-carbon.

  • Coupling : Add the activated Fmoc-D-Met-OH solution to the resin. Agitate for 45-60 minutes at room temperature.

  • System Validation (Kaiser Test) : Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample.

    • Causality: This acts as a self-validating checkpoint. A yellow color indicates complete coupling (absence of free primary amines); a blue color indicates incomplete coupling, immediately dictating the need for a second coupling cycle before proceeding.

  • Cleavage : Upon sequence completion, cleave the peptide from the resin using a Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

    • Causality: Triisopropylsilane (TIS) is a mandatory scavenger in methionine-containing peptides. It quenches highly reactive carbocations generated during global deprotection, preventing the irreversible re-alkylation of the methionine thioether side chain.

SPPS_Workflow Start Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Amino Acid Activation (Fmoc-D-Met + HATU/DIPEA) Deprotect->Activate Couple Peptide Coupling (45-60 min) Activate->Couple Test Kaiser Test (Self-Validation) Couple->Test Test->Deprotect Pass (Yellow) Test->Couple Fail (Blue) - Recouple Cleave TFA Cleavage & Global Deprotection Test->Cleave Sequence Complete

Iterative Solid-Phase Peptide Synthesis (SPPS) workflow using Fmoc-D-Met derivatives.

Biological Efficacy: Overcoming Proteolytic Degradation

The primary driver for utilizing Fmoc-D-Met derivatives in drug development is the profound enhancement of proteolytic stability. Endogenous proteases are strictly stereospecific; their active sites have evolved over millennia to recognize and cleave the peptide bonds formed exclusively by naturally occurring L-amino acids[1].

When D-methionine is incorporated into a peptide sequence (such as in the development of antimicrobial peptides or viral hemagglutinin inhibitors), the spatial orientation of the side chain is inverted. This chiral inversion creates a steric clash that prevents the protease from effectively aligning the scissile bond with its catalytic triad. Experimental data demonstrates that while native L-peptides are typically degraded within 2 to 6 hours in concentrated MDCK cell lysates, their D-peptide counterparts remain entirely stable for over 24 hours[3]. Furthermore, D-methionine substitution in antimicrobial peptides (AMPs) has been shown to inhibit bacterial biofilm formation and resist degradation by aggressive bacterial proteases[9].

Proteolytic_Resistance L_Peptide L-Methionine Peptide Protease Endogenous Protease L_Peptide->Protease D_Peptide D-Methionine Peptide D_Peptide->Protease L_Complex Stereospecific Binding (Catalytic Alignment) Protease->L_Complex D_Complex Steric Clash (No Alignment) Protease->D_Complex Degradation Rapid Degradation (t1/2 < 6 hrs) L_Complex->Degradation Stability Proteolytic Stability (t1/2 > 24 hrs) D_Complex->Stability

Mechanism of proteolytic resistance conferred by D-methionine chiral inversion.

References

  • Title: Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers. Source: fengchengroup.com. URL:[Link]

  • Title: Fmoc-D-Met-OH, 99%. Source: ottokemi.com. URL:[Link]

  • Title: D amino acid peptide, retro-inverso peptides resist degradation. Source: lifetein.com.cn. URL:[Link]

  • Title: d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Source: cdnsciencepub.com. URL:[Link]

  • Title: De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. Source: pnas.org. URL:[Link]

  • Title: Fmoc-D-Met(O)-OH. Source: innovitslab.com. URL:[Link]

Sources

Exploratory

Technical Safety &amp; Handling Guide: Fmoc-D-Met-OPfp in Peptide Synthesis

Topic: Fmoc-D-Met-OPfp Safety and Handling Guidelines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Chemical Rationale Fmoc-D-Met-OPfp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-D-Met-OPfp Safety and Handling Guidelines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Rationale

Fmoc-D-Met-OPfp (9-Fluorenylmethoxycarbonyl-D-methionine pentafluorophenyl ester) represents a specialized class of "pre-activated" amino acid derivatives. Unlike standard Fmoc-amino acids that require in-situ activation (using reagents like HATU or DIC/HOBt), the Pfp ester is a stable, crystalline active ester ready for immediate nucleophilic attack by amines.

This guide addresses the specific safety and handling nuances required for this compound. While it shares the general sensitization risks of Fmoc derivatives, its unique hazard profile is dominated by the pentafluorophenyl (Pfp) leaving group. Upon reaction or hydrolysis, this compound releases pentafluorophenol (Pfp-OH) , a toxic and acidic byproduct that demands specific containment and disposal protocols distinct from standard peptide waste.

Chemical Identity & Physical Properties[2]

PropertySpecification
Chemical Name Fmoc-D-Met-OPfp (N-α-Fmoc-D-methionine pentafluorophenyl ester)
CAS Number 210473-10-2 (Ester); 112883-40-6 (Free Acid)
Molecular Formula C₂₆H₂₀F₅NO₄S
Molecular Weight 537.50 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, THF; Insoluble in water (hydrolyzes slowly)
Reactive Group Pentafluorophenyl ester (Active Ester)
Byproduct Pentafluorophenol (CAS 771-61-9)

Hazard Profiling & Toxicology

Handling Fmoc-D-Met-OPfp requires a dual-hazard approach: managing the sensitizing nature of the Fmoc group and the toxicity of the fluorinated leaving group.

The Pentafluorophenol (Pfp) Factor

The defining feature of this reagent is the Pfp ester.[2][3] In the presence of moisture or during the coupling reaction, the ester bond cleaves, releasing pentafluorophenol.

  • Toxicity: Pentafluorophenol is harmful if swallowed, inhaled, or absorbed through the skin.[4] It is more acidic (pKa ~5.5) than non-fluorinated phenols, leading to potential chemical burns or severe irritation upon contact with mucous membranes.

  • Bioaccumulation: Unlike simple organic byproducts, highly fluorinated aromatics can persist. Waste streams containing Pfp-OH must be segregated as halogenated organic waste .

Fmoc-Group Sensitization

Like all Fmoc-protected amino acids, this compound is a potential potent skin sensitizer. Repeated inhalation of dust or skin contact can lead to anaphylactic-like reactions.

  • Mechanism: The Fmoc group can react with skin proteins, creating haptens that trigger an immune response.

Storage & Stability Protocols

Self-Validating System: The integrity of Fmoc-D-Met-OPfp is self-evident through solubility and color. A yellowing of the powder or the presence of insoluble precipitates in DMF often indicates hydrolysis and the formation of free pentafluorophenol.

  • Primary Storage: Store at -15°C to -20°C .

  • Moisture Barrier: The Pfp ester is susceptible to hydrolysis. Store in a tightly sealed container within a secondary desiccated vessel.

  • Thawing Protocol: Allow the bottle to equilibrate to room temperature in a desiccator before opening. Opening a cold bottle introduces atmospheric condensation, which will rapidly hydrolyze the surface layer of the ester, releasing toxic Pfp-OH fumes.

Operational Handling Protocols

Protocol A: Weighing & Solubilization

Objective: Minimize dust generation and prevent hydrolysis.

  • Engineering Controls: Perform all weighing in a certified chemical fume hood or a powder containment enclosure.

  • PPE: Double nitrile gloves, lab coat, and safety glasses. If working with >10g quantities, use a P95/P100 particulate respirator.

  • Solvent Choice: Dissolve in anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

    • Note: Avoid primary alcohols (Methanol/Ethanol) as solvents; they will slowly transesterify with the Pfp ester, destroying the reagent.

  • Dissolution: The solution should be clear. Turbidity suggests contamination with the free acid (Fmoc-D-Met-OH) or dicyclohexylurea (if prepared via DCC method).

Protocol B: Coupling Reaction (SPPS)

Objective: Efficient coupling while containing the Pfp-OH byproduct.[2]

  • Stoichiometry: Use 2–4 equivalents of Fmoc-D-Met-OPfp relative to the resin loading.

  • Activation: Do NOT add activators like DIC, HOBt, or HATU. The Pfp ester is already activated.

  • Base Addition: Add 1 equivalent of DIEA (Diisopropylethylamine) relative to the amino acid to neutralize the released Pfp-OH and maintain basic pH for the reaction kinetics.

    • Mechanism:[5] The amine on the resin attacks the carbonyl of the ester. The Pfp group leaves as the pentafluorophenoxide anion, which is stabilized by the base.

  • Monitoring: Use the Kaiser Test (ninhydrin) to verify coupling completion. Pfp esters react slower than HATU-activated species; reaction times may need extension (1–2 hours).

Protocol C: Waste Disposal (Critical)
  • Segregation: Do not mix waste streams with non-halogenated solvents if possible.

  • Labeling: Clearly label waste containers as "Contains Pentafluorophenol - Toxic/Acidic".

  • Neutralization: Do not attempt to bleach or oxidize the waste in-house, as this may generate other toxic fluorinated species. Incineration via a licensed chemical waste contractor is the standard disposal method.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash immediately with soap and copious water for 15 minutes. Pfp-OH is acidic; do not use vinegar or acidic neutralizers.
Eye Contact Rinse with water for 15 minutes, lifting eyelids.[4] Seek immediate ophthalmological attention.
Inhalation Move to fresh air.[4][5][6] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with a high-boiling inert solvent (e.g., glycol) to prevent dust, then sweep up. Do not dry sweep.

Visualizations

Figure 1: Reaction Pathway & Byproduct Formation

This diagram illustrates the direct coupling mechanism and the release of the toxic Pfp-OH byproduct.

ReactionPathway Reagent Fmoc-D-Met-OPfp (Active Ester) Intermediate Transition State Reagent->Intermediate Dissolved in DMF Resin Peptide-Resin-NH2 (Nucleophile) Resin->Intermediate Nucleophilic Attack Product Fmoc-D-Met-Peptide-Resin (Elongated Peptide) Intermediate->Product Peptide Bond Formation Byproduct Pentafluorophenol (Pfp-OH) (TOXIC/ACIDIC WASTE) Intermediate->Byproduct Leaving Group Release

Caption: Mechanism of Fmoc-D-Met-OPfp coupling. Note the stoichiometric release of toxic Pentafluorophenol.

Figure 2: Safe Handling Decision Logic

A workflow for determining the safe usage and disposal path.

SafetyWorkflow Start Start: Fmoc-D-Met-OPfp Handling StorageCheck Is container at Room Temp? Start->StorageCheck Equilibrate WAIT: Equilibrate in Desiccator StorageCheck->Equilibrate No (Cold) Open Open in Fume Hood StorageCheck->Open Yes Equilibrate->StorageCheck Weigh Weigh & Dissolve (DMF) Open->Weigh Reaction Perform Coupling (No Activators Added) Weigh->Reaction Waste Segregate Waste: Halogenated/Toxic Reaction->Waste

Caption: Operational workflow emphasizing the critical equilibration step to prevent hydrolysis.

References

Sources

Protocols & Analytical Methods

Method

Fmoc-d-met-opfp solid-phase peptide synthesis protocol

Application Note: High-Fidelity Incorporation of Fmoc-D-Met-OPfp in Solid-Phase Peptide Synthesis Executive Summary This technical guide details the protocol for utilizing Fmoc-D-Met-OPfp in Solid-Phase Peptide Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Incorporation of Fmoc-D-Met-OPfp in Solid-Phase Peptide Synthesis

Executive Summary

This technical guide details the protocol for utilizing Fmoc-D-Met-OPfp in Solid-Phase Peptide Synthesis (SPPS).[1] While modern SPPS often relies on in situ activation (e.g., HATU/DIPEA), the use of pre-activated pentafluorophenyl (OPfp) esters remains a critical strategy for incorporating sensitive residues like D-amino acids. OPfp esters offer a "base-free" or "low-base" coupling environment that significantly mitigates base-catalyzed racemization—a primary risk when handling D-isomers.[1] Furthermore, this guide addresses the critical downstream challenge of Methionine: the prevention of thioether oxidation to sulfoxide (Met(O)) during acidic cleavage, necessitating the use of high-scavenger "Reagent H" cocktails.

Chemical Logic & Mechanistic Insight

The Advantage of OPfp Esters

Fmoc-D-Met-OPfp is a stable, crystalline active ester. Unlike free acids (Fmoc-AA-OH) that require activation by uronium/phosphonium salts (which generate reactive OBt/OAt esters in situ), OPfp esters are pre-activated.[1]

  • Mechanism: The electron-withdrawing pentafluorophenyl group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by the resin-bound amine.[2]

  • Racemization Control: Standard activation (e.g., HBTU/DIPEA) requires tertiary bases that can abstract the

    
    -proton of the amino acid, leading to racemization (conversion of D-Met to L-Met). OPfp coupling can proceed without base or with only catalytic amounts, preserving the D-configuration.
    
The Methionine Challenge: Oxidation

Methionine (Met) contains a thioether side chain susceptible to oxidation by reactive oxygen species or carbocations generated during TFA cleavage.[1]

  • Side Reaction: Met

    
     Met-Sulfoxide (Met(O)).[1]
    
  • Solution: Standard scavengers (TIS/Water) are often insufficient.[1] We employ Reagent H , utilizing Iodide (

    
    ) and Dimethyl Sulfide (DMS) to reduce any formed sulfoxide back to Met in situ.[1]
    

Materials & Equipment

ReagentGrade/SpecificationFunction
Fmoc-D-Met-OPfp >99% ee, HPLC gradePre-activated building block.[1]
DMF Anhydrous, amine-freeSolvent for coupling.[1]
HOBt (Anhydrous)High PurityCatalyst (accelerates OPfp coupling).[1]
Piperidine 20% v/v in DMFFmoc deprotection reagent.[1][3]
TFA HPLC GradeCleavage acid.
Ammonium Iodide (NH

I)
SolidReducing agent for Met(O).[1][4]
Dimethyl Sulfide (DMS) Reagent GradeReducing agent/Scavenger.
1,2-Ethanedithiol (EDT) Reagent GradeThiol scavenger (critical for Met).[1]

Experimental Protocol

Phase A: Resin Preparation & Fmoc Deprotection

Assumption: Starting with 0.1 mmol Rink Amide resin.[1]

  • Swelling: Place resin in the reaction vessel. Add DMF (5 mL) and swell for 30 mins. Drain.

  • Deprotection: Add 20% Piperidine/DMF (5 mL). Agitate for 5 mins. Drain. Repeat with fresh 20% Piperidine/DMF for 15 mins.

  • Wash: Drain and wash resin with DMF (

    
     mL) to remove all traces of piperidine (crucial to prevent premature Fmoc removal of the incoming OPfp ester).[1]
    
Phase B: Coupling of Fmoc-D-Met-OPfp

Note: OPfp esters react slower than HATU-activated species.[1] We add HOBt to catalyze the reaction via transesterification.

  • Preparation:

    • Weigh Fmoc-D-Met-OPfp (3.0 equivalents relative to resin loading).[1]

    • Weigh HOBt (3.0 equivalents).[1]

    • Dissolve both in minimal DMF (approx. 2-3 mL for 0.1 mmol scale).

    • Critical: Do NOT add DIPEA unless the coupling proves sluggish. The system should remain near neutral/slightly acidic to prevent racemization.

  • Coupling:

    • Add the dissolved mixture to the resin.[3][5][6][7][8]

    • Agitate at room temperature for 2 to 4 hours . (OPfp esters require longer than the standard 30-60 min HATU cycles).[1]

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin) on a few resin beads.[1]

    • Colorless beads = Complete coupling.[1]

    • Blue beads = Incomplete. If incomplete, re-couple using fresh reagents or add 1 eq. of DIPEA and react for 1 more hour.

Phase C: Cleavage & Isolation (The "Reagent H" Protocol)

Standard cleavage cocktails (e.g., Reagent K) may allow up to 15-50% Met oxidation.[1] Use Reagent H for Met-containing peptides.

  • Cocktail Preparation (Reagent H): Prepare fresh in a fume hood (stench hazard). Mix in the following order:

    • TFA: 81%[1][8][9][10]

    • Phenol: 5%[1][8][9][10]

    • Thioanisole: 5%[1][8][9][10]

    • 1,2-Ethanedithiol (EDT): 2.5%[1][8][10]

    • Water: 3%[1][8][9][10]

    • Dimethyl Sulfide (DMS): 2%[1][8][10]

    • Ammonium Iodide (

      
      ): 1.5%[1][4][8][10][11]
      
  • Cleavage Reaction:

    • Wash resin with DCM (

      
      ) to remove DMF.[1] Dry under Nitrogen.[1]
      
    • Add Reagent H (10 mL per gram of resin).[1]

    • Chill to 0°C for the first 15 mins, then warm to RT.

    • Agitate for 3 hours . (The presence of

      
       and DMS actively reduces any Met-sulfoxide formed).[4]
      
  • Precipitation:

    • Filter resin and collect filtrate.[1][6][7][8]

    • Precipitate peptide into cold Diethyl Ether (-20°C).

    • Centrifuge, decant ether, and wash pellet

      
       with cold ether.
      
    • Lyophilize from Water/Acetonitrile.[1]

Visualization & Workflows

Workflow 1: The OPfp Coupling Cycle

This diagram illustrates the specific "Base-Free" activation pathway utilized by OPfp esters compared to standard uronium activation.

SPPS_OPfp_Cycle Start Resin-NH2 (Deprotected) Coupling Coupling Reaction (2-4 Hours) Start->Coupling Reagent Fmoc-D-Met-OPfp (Pre-activated) Intermediate Active Ester (Fmoc-D-Met-OBt) Reagent->Intermediate Transesterification Reagent->Coupling Slow Attack (Direct) HOBt HOBt (Catalyst) HOBt->Intermediate Intermediate->Coupling Fast Attack Product Resin-Met(D)-Fmoc Coupling->Product Amide Bond Formation

Caption: Kinetic pathway of OPfp coupling. HOBt catalyzes the reaction by forming a highly reactive OBt ester in situ, accelerating coupling without external base.

Workflow 2: Cleavage Decision Tree (Met Protection)

A logical guide for selecting the correct cleavage cocktail to preserve Methionine integrity.

Cleavage_Logic Start Peptide Sequence Analysis CheckMet Contains Methionine (Met)? Start->CheckMet CheckCys Contains Cysteine (Cys)? CheckMet->CheckCys No ReagentH Use Reagent H (TFA/Phenol/Thioanisole/EDT/DMS/NH4I) CheckMet->ReagentH Yes (Risk of Met-Oxidation) ReagentK Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) CheckCys->ReagentK Yes Standard Use Reagent B or TFA/TIS/H2O CheckCys->Standard No

Caption: Selection logic for cleavage cocktails. Reagent H is mandatory for sequences containing Methionine to prevent sulfoxide formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser) OPfp esters are less reactive than HATU.1. Extend reaction time to 4-6 hours.2. Add 1 eq. of DIPEA (carefully) to raise pH slightly.3. Re-couple using fresh reagents.
Racemization (D-Met

L-Met)
High pH during coupling.[1]Ensure no excess base was used. If DIPEA is necessary, use collidine (weaker base) instead.[1]
Met-Sulfoxide (+16 Da mass shift) Oxidation during cleavage.[1][11]Do not use standard TFA/TIS/Water. Switch to Reagent H containing

and DMS.[1] Ensure reagents are fresh.
Precipitate in Coupling Vial Low solubility of OPfp in pure DMF.[1]Add a small amount of DCM or NMP to the coupling mixture to improve solubility.

References

  • Novabiochem (Merck). Fmoc-D-Met-OH and Derivatives: Product Specifications and Handling.[1] Sigma-Aldrich.[1] Link[1]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[1][8][9][11] Journal of Peptide Research, 53(5), 548–553.[1] Link

  • Bachem. Solid Phase Peptide Synthesis (SPPS) Explained: Coupling Reagents and Active Esters. Bachem Technical Guides.[1] Link

  • BenchChem. Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.[1][12]Link

  • Albericio, F., et al. Use of Pentafluorophenyl Esters in Fmoc-Solid Phase Peptide Synthesis.[1][12] Methods in Enzymology.[1] Link

Sources

Application

Standard Operating Procedure: Fmoc-D-Met-OPfp in Peptide Synthesis

[1] Abstract This technical guide details the handling, application, and optimization of Fmoc-D-Met-OPfp (N-α-Fmoc-D-methionine pentafluorophenyl ester) in solid-phase (SPPS) and solution-phase peptide synthesis.[1] Unli...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide details the handling, application, and optimization of Fmoc-D-Met-OPfp (N-α-Fmoc-D-methionine pentafluorophenyl ester) in solid-phase (SPPS) and solution-phase peptide synthesis.[1] Unlike standard free acids that require in-situ activation, this pre-activated ester offers rapid kinetics and suppressed racemization, making it critical for incorporating D-Methionine into complex sequences.[1] This document addresses specific challenges including methionine oxidation, D-isomer racemization control, and hydrolytic stability.[1]

Chemical Profile & Specifications

Fmoc-D-Met-OPfp is the pentafluorophenyl active ester of Fmoc-protected D-methionine.[1][2][3] The electron-withdrawing pentafluorophenyl (Pfp) group activates the carbonyl carbon, facilitating nucleophilic attack by amines without additional coupling reagents (e.g., DIC/HOBt), though catalysts are often used to accelerate the reaction.[1]

Table 1: Material Specifications
ParameterSpecification
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-D-methionine pentafluorophenyl ester
Formula C₂₆H₂₀F₅NO₄S
Molecular Weight 537.5 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, THF; Insoluble in water
Purity ≥ 98% (HPLC)
Chiral Purity ≥ 99% D-isomer (Critical for biological activity studies)
Storage -20°C, desiccated, protected from light (prevents Met oxidation)

Storage & Handling Protocols

Methionine Oxidation Control

Methionine residues are highly susceptible to oxidation, forming methionine sulfoxide [Met(O)].[1] This side reaction changes the polarity and conformation of the peptide.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Solvent Quality: Use fresh, high-quality DMF free of amines and peroxides. Peroxides in aged ethers (THF) or DMF can induce oxidation.[1]

  • Handling: Minimize exposure to atmospheric oxygen. Allow the bottle to warm to room temperature before opening to prevent condensation.

Hydrolytic Sensitivity

As an active ester, Fmoc-D-Met-OPfp is sensitive to moisture.[1] Hydrolysis yields Fmoc-D-Met-OH and pentafluorophenol, deactivating the reagent.[1]

  • Protocol: Weigh quickly in a low-humidity environment. Reseal containers immediately with parafilm and desiccant.

Application Note: Solid-Phase Peptide Synthesis (SPPS)[1][5][6]

This protocol utilizes Fmoc-D-Met-OPfp for the introduction of D-Met into a resin-bound peptide chain.[1] The pre-activated nature allows for "additive-free" coupling, although HOBt is often added to catalyze the reaction and further suppress racemization.[1]

Reagents Preparation
  • Resin: Swell suitable resin (e.g., Wang, Rink Amide) in DMF for 30 min.

  • Activator Solution: 0.5 M HOBt in DMF (Optional but recommended).

  • Amino Acid Solution: Dissolve Fmoc-D-Met-OPfp (3-5 equivalents relative to resin loading) in minimum dry DMF.

Coupling Cycle (Batch Mode)
  • Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Wash: DMF (5 x 1 min) to remove piperidine and dibenzofulvene byproducts.

  • Coupling:

    • Add dissolved Fmoc-D-Met-OPfp to the resin.[1]

    • Optional: Add 1 equivalent of HOBt (relative to the ester) to accelerate the reaction.[1]

    • Base: Addition of DIPEA (1 eq) is generally not required for Pfp esters unless the resin-bound amine is protonated (salt form).[1] Excess base can promote racemization.

    • Time: Shake at room temperature for 30–60 minutes.

  • Monitoring: Perform Kaiser Test (Qualitative) or Chloranil Test (for secondary amines). If positive (blue), recouple using fresh reagents.[1]

  • Wash: DMF (5 x 1 min).

Cleavage & Scavenging (CRITICAL)

To prevent the re-alkylation or oxidation of the Methionine sulfur during acidic cleavage:

  • Cocktail: Use Reagent K or similar: TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5).[4]

  • Mechanism: EDT (1,2-Ethanedithiol) and Thioanisole act as crucial scavengers to protect the Met thioether from tert-butyl cations and oxidation.[1]

Workflow Diagram

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Coupling Coupling (Fmoc-D-Met-OPfp + HOBt) Wash1->Coupling Free Amine Generated Check Kaiser Test Coupling->Check Check->Coupling Positive (Incomplete) Wash2 Wash (DMF) Check->Wash2 Negative (Complete) End Fmoc-D-Met-Peptide-Resin Wash2->End

Figure 1: SPPS cycle optimized for Fmoc-D-Met-OPfp. Note the optional base addition.

Application Note: Solution Phase Synthesis

Pfp esters are ideal for solution phase synthesis due to the stability of the intermediate and the ease of removing the pentafluorophenol byproduct.[1]

Protocol
  • Dissolution: Dissolve the amine component (free base) in an organic solvent (DCM, THF, or EtOAc).[1]

  • Addition: Add Fmoc-D-Met-OPfp (1.0 – 1.1 equivalents).

  • Reaction: Stir at room temperature. Reaction is typically fast (15–60 mins).[1]

    • Note: If the amine is a salt (e.g., HCl salt), add exactly 1 equivalent of DIPEA or TEA to liberate the free amine.[1]

  • Work-up:

    • Dilute with EtOAc.

    • Wash with 5% NaHCO₃ (removes released pentafluorophenol and unreacted acid).[1]

    • Wash with 1M HCl (removes unreacted amine).[1]

    • Wash with Brine, Dry over Na₂SO₄, Evaporate.[1]

Troubleshooting & Optimization

Table 2: Common Issues and Solutions
IssueProbable CauseCorrective Action
Racemization High base concentration or prolonged coupling.[1]Avoid DIPEA/TEA during coupling if possible. Use HOBt as a catalyst. Limit coupling time to <1 hour.
Methionine Oxidation Presence of peroxides or oxygen; improper cleavage.Use fresh DMF. Must use EDT/Thioanisole in cleavage cocktail. Store peptide under Argon.
Slow Coupling Steric hindrance (if coupling to bulky residues).Add 1 eq. HOAt (more effective than HOBt) or switch to microwave-assisted coupling (max 50°C to prevent racemization).[1]
Low Yield Hydrolysis of Pfp ester.Verify reagent quality (MP/HPLC). Ensure solvents are anhydrous.

Safety Information

  • Pentafluorophenol Release: The coupling reaction releases pentafluorophenol, which is toxic and a skin irritant.

  • Engineering Controls: Always work in a fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Disposal: Collect all waste in halogenated organic waste containers.

References

  • BenchChem. Comparative Study of Pentafluorophenyl Esters in Peptide Coupling Efficiency. (Accessed 2026).[1] Link[1]

  • Sigma-Aldrich (Merck). Fmoc-D-Met-OH and Derivatives Product Specifications.[1] (Accessed 2026).[1] Link

  • ResearchGate. Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters. (Accessed 2026).[1] Link

  • Biotage. How to Handle Peptides that Contain Methionine: Preventing Oxidation. (Accessed 2026).[1] Link

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Accessed 2026).[1] Link

Sources

Method

Application Note: Cleavage of Peptides Synthesized with Fmoc-D-Met-OPfp

Abstract & Introduction The incorporation of D-Methionine (D-Met) into peptide sequences is a critical strategy in drug development to enhance proteolytic stability and alter receptor binding affinities. The use of Fmoc-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of D-Methionine (D-Met) into peptide sequences is a critical strategy in drug development to enhance proteolytic stability and alter receptor binding affinities. The use of Fmoc-D-Met-OPfp (Pentafluorophenyl ester) during synthesis indicates a requirement for rapid, racemization-free coupling without the need for additional activation reagents.

However, the successful synthesis of the peptide backbone is only half the battle. The final cleavage and deprotection step using Trifluoroacetic Acid (TFA) presents the highest risk to the integrity of Methionine residues. The thioether side chain of Methionine is highly nucleophilic and prone to two major side reactions during acidolysis:

  • S-Alkylation: Irreversible attachment of carbocations (e.g., tert-butyl cations) released from protecting groups.

  • Oxidation: Conversion to Methionine Sulfoxide [Met(O)], often driven by dissolved oxygen or reactive species in the cleavage cocktail.

This guide provides field-proven protocols to cleave D-Met-containing peptides while preserving side-chain integrity and stereochemical purity.

Mechanistic Insight: The "Carbocation Avalanche"

To understand the necessity of specific scavengers, one must visualize the molecular events inside the cleavage vessel. Upon addition of TFA, acid-labile protecting groups (Boc, tBu, Trt, Pbf) decompose, releasing a flood of electrophilic carbocations.

Without adequate scavengers, the Methionine sulfur atom acts as a "sponge" for these cations, resulting in S-tert-butyl-D-methionine , a byproduct that is nearly impossible to separate from the desired product due to similar hydrophobicity. Furthermore, D-Met is chemically identical to L-Met regarding side-chain reactivity; therefore, protocols established for L-Met are strictly applicable here, with the added burden that D-isomers are often used in high-value, non-natural therapeutics where purity is paramount.

Visualization: The Scavenging Mechanism

The following diagram illustrates the competitive kinetics between the scavenger and the Methionine side chain.

CleavageMechanism TFA TFA Acidolysis ProtGroup Protecting Groups (Boc, tBu, Trt) TFA->ProtGroup Cleaves Cation Reactive Carbocations (tBu+, Trt+) ProtGroup->Cation Releases MetSideChain D-Met Thioether (-S-CH3) Cation->MetSideChain Attacks (Fast) Scavenger Scavengers (EDT, Thioanisole) Scavenger->Cation Traps (Faster) Byproduct S-Alkylated Impurity (Irreversible) MetSideChain->Byproduct Alkylation SafeProduct Native D-Met Peptide (Target) MetSideChain->SafeProduct Preserved

Figure 1: Competitive kinetics during TFA cleavage. Scavengers must react faster than the Met thioether to prevent permanent alkylation.

Critical Reagents & Materials

The choice of cleavage cocktail is binary: if your peptide contains Methionine, you must use a thiol-based scavenger. Standard TIS/Water cocktails are insufficient.

Recommended Cocktails
Cocktail NameComposition (v/v)Best Use CaseRisk Profile
Reagent K (Standard)TFA (82.5%) / Phenol (5%) / Thioanisole (5%) / Water (5%) / EDT (2.5%)Gold Standard for Met, Trp, and Cys containing peptides.High Performance / High Odor (Stench)
Reagent H (Advanced)TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / Water (3%) / DMS (2%) / NH₄I (1.5% w/v)Peptides highly prone to Met-oxidation. NH₄I reduces sulfoxides in situ.Specialized / Complex Prep
DODT Alternative Substitute EDT with 3,6-dioxa-1,8-octanedithiol (DODT)Lower odor alternative to EDT; slightly less effective for heavy Trp loads.Medium Performance / Lower Odor

Note on Fmoc-D-Met-OPfp: The Pfp ester is a leaving group removed during the coupling step. It does not exist in the final resin-bound peptide. Therefore, the cleavage protocol focuses solely on the D-Met residue.

Experimental Protocols

Protocol A: Standard Cleavage with Reagent K

Recommended for 95% of D-Met containing peptides.

Prerequisites:

  • Perform all steps in a functioning fume hood.

  • Ensure the resin is washed (DCM/MeOH) and thoroughly dried under vacuum before starting. Residual DMF can form formyl-derivatives.

Step-by-Step Procedure:

  • Preparation of Reagent K (10 mL volume):

    • In a glass vial, combine:

      • 0.5 g Phenol (crystalline)

      • 0.5 mL Distilled Water

      • 0.5 mL Thioanisole

      • 0.25 mL 1,2-Ethanedithiol (EDT) [Handle with extreme care - stench]

      • 8.25 mL TFA (High purity, HPLC grade)

    • Tip: Add TFA last to dissolve the phenol.

  • Resin Incubation:

    • Transfer the dry resin (e.g., 100 mg) to a polypropylene syringe reactor or glass vial.

    • Add Reagent K at a ratio of 10-20 mL per gram of resin .[1]

    • Cap tightly and agitate (orbit shaker or rocker) at Room Temperature (20-25°C) .

    • Duration: 2 to 3 hours.

      • Note: Avoid exceeding 4 hours, as this increases the risk of side reactions without improving yield.

  • Filtration:

    • Filter the reaction mixture into a 50 mL centrifuge tube (polypropylene).

    • Wash the resin beads with 1-2 mL of fresh TFA to recover residual peptide. Combine with the filtrate.[1][2]

  • Precipitation:

    • Pre-chill Diethyl Ether (or MTBE) to -20°C.

    • Add cold ether to the TFA filtrate at a ratio of 10:1 (Ether:TFA) .

    • A white precipitate should form immediately.

    • Centrifuge at 3000-5000 rpm for 5 minutes at 4°C.

    • Decant the supernatant carefully.

  • Wash Cycles:

    • Resuspend the pellet in fresh cold ether. Vortex briefly. Centrifuge and decant.

    • Repeat this wash step 2 more times (Total 3 washes) to remove scavengers (especially the smelly EDT).

  • Drying:

    • Dry the pellet under a gentle stream of Nitrogen or high vacuum.

    • Crucial: Do not over-dry if the peptide is prone to aggregation.

Protocol B: Reagent H (For Oxidation-Prone Sequences)

Use this if Reagent K yields >10% Met-Sulfoxide [Met(O)] on HPLC.

  • Preparation:

    • Prepare the base mixture: TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (DMS) (2%).[3][4][5][6]

    • Just before use, dissolve Ammonium Iodide (NH₄I) at 15 mg per mL of cocktail.

  • Incubation:

    • Cleave for 3 hours at Room Temperature.

    • Mechanism:[3][4][6][7] The Iodide ion (I⁻) acts as a reducing agent, converting any formed Met(O) back to Met in real-time.

  • Workup:

    • Precipitate with ether as in Protocol A.

    • Note: The pellet may have a yellow/orange tint due to iodine. Wash extensively with ether. If color persists, dissolve the peptide in water/buffer and treat with a pinch of Ascorbic Acid (Vitamin C) before HPLC purification to quench residual iodine.

Workflow Visualization

Workflow Start Dry Resin-Bound D-Met Peptide Prep Prepare Reagent K (TFA/Phenol/H2O/Thio/EDT) Start->Prep Weigh Resin Cleave Cleavage Reaction 2-3 Hours @ RT Prep->Cleave Add Cocktail Filter Filtration Separate Resin Beads Cleave->Filter Precip Precipitation Cold Ether (-20°C) Filter->Precip Filtrate Wash Ether Washes (x3) Remove EDT/TFA Precip->Wash Pellet Lyophil Lyophilization & HPLC Analysis Wash->Lyophil Clean Pellet

Figure 2: Step-by-step workflow for the cleavage of D-Met peptides using Reagent K.

Troubleshooting & Analysis

After cleavage, analyze the crude peptide via RP-HPLC and ESI-MS. Use the table below to identify Met-specific issues.

Observation (MS Data)DiagnosisRoot CauseSolution
Mass + 16 Da Methionine SulfoxideOxidation of D-Met sulfur.Switch to Reagent H (with NH₄I) or degas all buffers.
Mass + 56 Da tert-butylated MetIncomplete scavenging of tBu cations.Must use EDT. Increase EDT concentration to 5%. Ensure Reagent K is fresh.
Mass + 32 Da Double OxidationFormation of Met-Sulfone.Rare. Indicates extreme oxidizing conditions. Check ether peroxide levels.
Split Peak (HPLC) DiastereomersRacemization of D-Met.Unlikely during cleavage.[7][8] Check coupling conditions (prolonged base exposure during Fmoc removal).
Post-Cleavage Reduction (Rescue Protocol)

If you discover oxidized Methionine (Met+16) in your final product and cannot re-synthesize:

  • Dissolve peptide in water (or 10% acetic acid).

  • Add NH₄I (5-10 eq) and Dimethylsulfide (5-10 eq) .

  • Stir at RT for 30 minutes.

  • Quench with Ascorbic Acid and purify immediately.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.[9]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research.[7][9]

  • MilliporeSigma. Fmoc Resin Cleavage and Deprotection Protocols.

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.[6]

  • ThermoFisher Scientific. Cleavage Cocktails for Peptide Synthesis (Reagent K Formulation).

Sources

Application

Application Note: High-Fidelity Incorporation of D-Methionine via Fmoc-D-Met-OPfp in Solid-Phase Peptide Synthesis

Abstract & Strategic Rationale The incorporation of D-amino acids, specifically D-Methionine (D-Met), is a critical strategy in medicinal chemistry to enhance the proteolytic stability and serum half-life of peptide ther...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The incorporation of D-amino acids, specifically D-Methionine (D-Met), is a critical strategy in medicinal chemistry to enhance the proteolytic stability and serum half-life of peptide therapeutics. However, Methionine presents unique synthetic challenges, primarily its susceptibility to S-oxidation (sulfoxide formation) and S-alkylation during standard activation and cleavage protocols.

This guide details the utilization of Fmoc-D-Met-OPfp (Fmoc-D-Methionine Pentafluorophenyl Ester).[1] Unlike standard in-situ activation methods (e.g., HATU/DIPEA or DIC/Oxyma), the OPfp ester is a pre-activated, stable species . Its use circumvents the need for exogenous activating reagents that can drive side reactions, offering a "clean chemistry" approach essential for high-purity peptidomimetics.[2]

Key Advantages of Fmoc-D-Met-OPfp
  • Stoichiometric Precision: Eliminates the variability of in-situ activation efficiency.

  • Oxidative Safety: Removes the need for highly reactive coupling cocktails that may promote trace oxidation of the methionine sulfur.

  • Racemization Control: Pfp esters react via a concerted aminolysis mechanism that minimizes proton abstraction at the

    
    -carbon, preserving the D-configuration.
    

Chemical Mechanism & Properties[3][4][5][6]

The Aminolysis Pathway

The pentafluorophenyl (Pfp) group is a powerful electron-withdrawing moiety.[2][3] It activates the carbonyl carbon of the amino acid, making it highly susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.[4]

Mechanism:

  • The free amine on the resin attacks the carbonyl carbon of Fmoc-D-Met-OPfp.

  • A tetrahedral intermediate forms.

  • Pentafluorophenol (Pfp-OH) is expelled as a leaving group.

  • The stable amide bond is formed.[3]

Note: While Pfp esters are reactive, the addition of a catalyst such as HOBt (1-Hydroxybenzotriazole) is often recommended to accelerate the kinetics and ensure completion, particularly for sterically hindered sequences.[2]

Material Specifications
ParameterSpecification
Compound Fmoc-D-Met-OPfp
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-D-methionine pentafluorophenyl ester
Molecular Weight ~537.5 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DCM, NMP
Storage -20°C, desiccated (Hydrolysis sensitive)

Experimental Protocol

Pre-Synthesis Preparation
  • Resin Selection: Use Rink Amide or Wang resin depending on C-terminal requirements. Ensure a loading of 0.3–0.6 mmol/g to prevent aggregation.

  • Solvent Prep: Use anhydrous DMF (Dimethylformamide). Amine-free DMF is critical to prevent premature Fmoc removal.

Coupling Workflow (The "Pfp Protocol")

This protocol assumes a 0.1 mmol synthesis scale.[2]

Step 1: Fmoc Deprotection (Resin) [4][3]

  • Treat resin with 20% Piperidine in DMF (

    
     min).[5]
    
  • Wash resin: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).[2]
  • Validation: Perform a Kaiser Test.[2][3] Result must be Positive (Blue) , indicating free amines.

Step 2: Coupling of Fmoc-D-Met-OPfp Unlike standard protocols, do NOT premix with DIPEA/HATU.

  • Dissolution: Dissolve Fmoc-D-Met-OPfp (3.0 eq, 0.3 mmol) in minimal dry DMF (approx. 2–3 mL).

  • Catalyst Addition (Recommended): Add HOBt (3.0 eq, 0.3 mmol) to the solution.

    • Expert Insight: While OPfp esters react alone, HOBt forms an in-situ active ester (OBt ester) that is often faster and suppresses any potential racemization further.

  • Reaction: Add the solution to the resin.

  • Base: Generally, no base (DIPEA) is required if the resin amine is free base. However, adding 1.0 eq of DIPEA can accelerate the reaction if the kinetics are sluggish.

  • Incubation: Agitate at Room Temperature for 45–60 minutes .

  • Wash: Drain and wash with DMF (

    
    ).[2]
    

Step 3: Monitoring

  • Perform a Kaiser Test.[2][3] Result must be Negative (Yellow/Colorless) .

  • Troubleshooting: If slightly blue, re-couple using 1.0 eq Fmoc-D-Met-OPfp + 1.0 eq HOAt (more potent than HOBt) in DMF.

Cleavage & Methionine Protection

Methionine is highly sensitive to the acidic cleavage cocktail. You must use scavengers to prevent:

  • Oxidation: Met

    
     Met(Sulfoxide) (+16 Da).[6]
    
  • Alkylation: t-Butyl cations attacking the Sulfur.

Reagent K (Optimized for Met):

  • TFA (Trifluoroacetic acid): 82.5%

  • Phenol: 5%

  • Water: 5%[2]

  • Thioanisole: 5% (Critical S-scavenger)

  • EDT (1,2-Ethanedithiol): 2.5% (Critical antioxidant)

Procedure: Shake resin in Reagent K for 2–3 hours. Precipitate in cold diethyl ether.

Visualization of Workflows

Reaction Mechanism: Aminolysis of OPfp Ester

The following diagram illustrates the direct nucleophilic attack and the role of the leaving group.

ReactionMechanism ResinAmine Resin-Bound Peptide (Free Amine -NH2) Intermediate Tetrahedral Intermediate ResinAmine->Intermediate Nucleophilic Attack PfpEster Fmoc-D-Met-OPfp (Activated Ester) PfpEster->Intermediate Product Elongated Peptide (Fmoc-D-Met-Resin) Intermediate->Product Bond Formation Byproduct Pentafluorophenol (Leaving Group) Intermediate->Byproduct Elimination

Caption: Concerted aminolysis mechanism of Fmoc-D-Met-OPfp by the resin-bound amine.

SPPS Cycle with Pfp Esters

This workflow highlights the simplified coupling step compared to standard carbodiimide chemistry.

SPPS_Workflow cluster_Cycle SPPS Cycle (Pfp Protocol) Start Start: Resin-AA(n)-NH2 Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 2. Wash (DMF/DCM) Deprotect->Wash1 Prepare 3. Dissolve Fmoc-D-Met-OPfp (+ HOBt catalyst) Wash1->Prepare Couple 4. Coupling Reaction (No Activator Needed) Prepare->Couple Wash2 5. Wash (DMF) Couple->Wash2 Test 6. Kaiser Test Wash2->Test Test->Couple Positive (Incomplete) Re-couple with HOAt Next Next Cycle / Cleavage Test->Next Negative (Complete)

Caption: Streamlined SPPS workflow utilizing pre-activated OPfp esters.

Troubleshooting & Quality Control

Common Issues and Solutions
IssueIndicatorRoot CauseCorrective Action
Incomplete Coupling Blue Kaiser TestSteric hindrance or slow kinetics.Add 1.0 eq HOAt; increase temperature to 40°C (carefully).
Oxidation (+16 Da) Mass Spec ShiftInadequate scavenging during cleavage.Use Reagent K (contains Thioanisole/EDT). Avoid bubbling air through cleavage cocktail.[6]
Racemization Chiral HPLC peak splitBase-catalyzed proton abstraction.Ensure no excess base (DIPEA) is used during coupling. Rely on HOBt catalysis only.
Analytical Verification
  • HPLC: Use a C18 column with a shallow gradient (e.g., 0.5% B/min) to separate diastereomers if racemization is suspected.

  • Mass Spectrometry: Look for the parent ion

    
    .
    
    • Check: If you see

      
      , your Met has oxidized.
      
    • Check: If you see

      
      , t-Butyl alkylation has occurred (insufficient scavenger).
      

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Fmoc chemistry and Pfp esters).
  • Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids in peptide synthesis. Synthesis, 1983(4), 325-327. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Biotage Application Note. (2023). How to handle peptides that contain methionine. Link

  • BenchChem Protocol. (2025). Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters. Link

Sources

Method

Synthesis of methionine-containing peptides using Fmoc-d-met-opfp

Application Note: High-Fidelity Synthesis of Methionine-Containing Peptides using Fmoc-D-Met-OPfp Abstract & Introduction The incorporation of D-amino acids into peptide sequences is a critical strategy in peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Methionine-Containing Peptides using Fmoc-D-Met-OPfp

Abstract & Introduction

The incorporation of D-amino acids into peptide sequences is a critical strategy in peptidomimetic drug design to enhance proteolytic stability and induce specific secondary structures (e.g.,


-turns). However, the synthesis of peptides containing D-Methionine (D-Met) presents a dual challenge: the high susceptibility of the methionine thioether to oxidation/alkylation and the risk of racemization during the coupling of D-isomers.

This guide details the protocol for using Fmoc-D-Met-OPfp (Fmoc-D-Methionine pentafluorophenyl ester). Unlike standard in-situ activation methods (e.g., HBTU/DIPEA), which can lead to oxazolone-mediated racemization, OPfp esters are pre-activated, isolable, and crystalline species. They undergo clean aminolysis with the resin-bound amine, significantly preserving chiral integrity.

Key Advantages of Fmoc-D-Met-OPfp:

  • Chiral Fidelity: Pre-activation eliminates the variable "activation" step where most racemization occurs.

  • Operational Simplicity: No coupling reagents (HATU, DIC) required; the molecule is ready to react.

  • Selectivity: The pentafluorophenyl leaving group is highly reactive toward amines but stable enough to minimize side reactions compared to acid chlorides.

Mechanistic Insight

The OPfp Advantage

In standard SPPS, a carboxylic acid is activated in situ to an O-acylisourea (using carbodiimides) or an active ester (using phosphonium/uronium salts). This intermediate is prone to cyclization into an oxazolone, which readily epimerizes.

By using Fmoc-D-Met-OPfp , the activation step is bypassed entirely. The reaction proceeds via direct nucleophilic attack of the N-terminal amine on the carbonyl carbon of the ester. The electron-withdrawing fluorine atoms on the phenyl ring stabilize the leaving group (pentafluorophenolate), accelerating the reaction without requiring strong bases that promote racemization.

Visualization: Reaction Pathway

OPfp_Mechanism Fmoc_Met Fmoc-D-Met-OPfp (Pre-Activated) Transition Tetrahedral Intermediate Fmoc_Met->Transition Resin H2N-Peptide-Resin (Nucleophile) Resin->Transition Nucleophilic Attack Product Fmoc-D-Met-Peptide-Resin Transition->Product Collapse Leaving Pentafluorophenol (HOPfp) Transition->Leaving Elimination HOBt HOBt (Catalyst) HOBt->Transition Accelerates (Optional)

Figure 1: Mechanism of aminolysis. The pre-activated OPfp ester undergoes direct attack by the resin-bound amine. HOBt can be used as an auxiliary nucleophile to form a transient, super-active OBt ester.

Experimental Protocol

Materials & Reagents
  • Building Block: Fmoc-D-Met-OPfp (Store at -20°C; warm to RT before opening to prevent condensation).

  • Resin: Rink Amide or Wang resin (0.3 – 0.6 mmol/g loading recommended).

  • Solvent: DMF (Peptide synthesis grade, amine-free).

  • Catalyst: HOBt (1-Hydroxybenzotriazole) or HOAt.[1]

  • Cleavage Scavengers: DODT (2,2'-(Ethylenedioxy)diethanethiol) or EDT (1,2-Ethanedithiol). Critical for Met.

Coupling Protocol (Manual or Automated)

This protocol assumes a 0.1 mmol synthesis scale.[2]

StepOperationReagent/ConditionDurationNotes
1 Swelling DCM30 minEnsure resin beads are fully solvated.
2 Deprotection 20% Piperidine in DMF2 x 10 minRemove Fmoc group.
3 Wash DMF5 x 1 minThorough washing is critical to remove piperidine.
4 Coupling Fmoc-D-Met-OPfp (3 eq) + HOBt (3 eq)in DMF (Minimum volume)60 - 120 min Do NOT add HBTU/HATU/DIC. Add 1 eq DIPEA only if reaction is sluggish.
5 Monitoring Kaiser Test / Chloranil TestN/AIf blue (positive), recouple for 1 hour.
6 Capping Acetic Anhydride / DIPEA / DMF10 minBlock unreacted amines (optional but recommended).

Scientific Rationale:

  • Why HOBt? While OPfp esters react with amines directly, the addition of HOBt forms a transient Fmoc-D-Met-OBt ester in situ, which is often more reactive and less prone to side reactions than the OPfp ester alone in sterically hindered sequences.

  • Why Minimal Base? Excess DIPEA can abstract the

    
    -proton of the D-Met, leading to racemization. With OPfp, base is often unnecessary unless the amine salt needs neutralization.
    
Cleavage & Methionine Protection (CRITICAL)

Methionine is highly susceptible to alkylation by t-butyl cations released during cleavage. You must use a scavenger-rich cocktail.

Recommended Cocktail (Reagent K derivative):

  • TFA (Trifluoroacetic acid): 82.5%

  • Phenol: 5%[3]

  • Thioanisole: 5%[3]

  • Water: 5%[3]

  • DODT or EDT: 2.5% (The sulfur scavenger)

Procedure:

  • Cool the cleavage cocktail to 0°C before adding to the resin.[4]

  • React for 2-3 hours at Room Temperature.

  • Precipitate in cold diethyl ether.

  • Note: If oxidation is observed (Met+16 mass units), treat the crude peptide with 10% dimethylsulfide (DMS) and 1% NH4I in TFA for 30 mins to reduce Met(O) back to Met.

Comparative Data: Coupling Efficiency

The following table illustrates why OPfp is preferred for D-amino acids compared to standard activation.

Coupling MethodReactivityRacemization Risk (D-Met)Stability of ReagentRecommended Use Case
Fmoc-D-Met-OPfp High (with HOBt)Very Low (<0.2%) High (Shelf-stable solid)High-fidelity insertion of D-isomers.
DIC / HOBtModerateLowModerate (In situ)Standard coupling (cost-effective).
HATU / DIPEAVery HighModerate to HighLow (In situ)Difficult sequences; risk of epimerization.
Fmoc-Acid FluorideHighLowLow (Hydrolysis prone)Sterically hindered amino acids (Aib).

Workflow Visualization

SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Is Next AA D-Methionine? Wash1->Decision Standard_Couple Standard Coupling (Fmoc-AA-OH + HBTU + DIPEA) Decision->Standard_Couple No OPfp_Couple OPfp Coupling (Fmoc-D-Met-OPfp + HOBt) NO Activator Needed Decision->OPfp_Couple Yes (Prevent Racemization) Check Kaiser Test Standard_Couple->Check OPfp_Couple->Check Check->Deprotect Colorless (Complete) Recouple Recouple (Double Time) Check->Recouple Blue (Incomplete) Cleavage Cleavage & Scavenging (TFA + DODT/EDT) Check->Cleavage Sequence Complete Recouple->Check

Figure 2: Decision tree for SPPS emphasizing the divergence for D-Methionine insertion to ensure enantiomeric purity.

Troubleshooting & FAQs

Q: My coupling is slow (Kaiser test remains slightly blue).

  • A: Add 1.0 equivalent of DIPEA. While we avoid base to prevent racemization, the resin-bound amine might be protonated (salt form). A small amount of base frees the amine for nucleophilic attack.

Q: I see a +16 Da peak in Mass Spec.

  • A: This is Methionine Sulfoxide (Met(O)). This likely happened during cleavage or workup. Ensure you used DODT or EDT. To fix, dissolve the peptide in TFA containing DMS and Ammonium Iodide (NH4I) to reduce it back to Met.

Q: Can I store Fmoc-D-Met-OPfp in solution?

  • A: Not recommended. While more stable than OSu esters, OPfp esters can slowly hydrolyze or react with amine impurities in DMF. Weigh fresh for every synthesis.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich (Merck). (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection.

  • Isidro-Llobet, A., et al. (2009).[5] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review on Met protection and side reactions).

  • BenchChem. (2025).[4][6] The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.

Sources

Application

Fmoc-d-met-opfp coupling reaction time and temperature

Application Note: Kinetic Control and Optimization of Fmoc-D-Met-OPfp Coupling in Solid-Phase Peptide Synthesis Mechanistic Rationale & Synthetic Challenges The incorporation of D-amino acids into peptide therapeutics is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Control and Optimization of Fmoc-D-Met-OPfp Coupling in Solid-Phase Peptide Synthesis

Mechanistic Rationale & Synthetic Challenges

The incorporation of D-amino acids into peptide therapeutics is a fundamental strategy in drug development to enhance proteolytic stability and extend in vivo half-life. However, D-methionine presents dual synthetic challenges during Solid-Phase Peptide Synthesis (SPPS): the thermodynamic risk of alpha-carbon epimerization and the high susceptibility of its thioether side chain to acid-catalyzed oxidation[1].

To mitigate these risks, Fmoc-D-Met-OPfp (Fmoc-protected D-methionine pentafluorophenyl ester) is utilized as a pre-activated building block. The pentafluorophenyl (OPfp) group is strongly electron-withdrawing, rendering the ester highly reactive toward nucleophilic attack by resin-bound primary amines[2]. This intrinsic reactivity eliminates the need for harsh in situ coupling reagents (such as DIC or HATU), which can promote unwanted side reactions, including racemization or guanidinylation of the peptide chain[2].

Causality in Reaction Parameters: Time, Temperature, and Catalysis

As a Senior Application Scientist, it is critical to understand that successful peptide assembly is not just about combining reagents, but about controlling reaction kinetics. The parameters for Fmoc-D-Met-OPfp coupling are dictated by the following causal relationships:

  • Temperature Control (20–25 °C): While modern SPPS often employs microwave heating (up to 75 °C) to accelerate synthesis, subjecting Fmoc-D-Met-OPfp to elevated temperatures drastically increases the risk of D-Met epimerization and accelerates premature side-chain oxidation. OPfp esters are specifically designed to react efficiently at ambient room temperature (20–25 °C)[2]. Maintaining this thermal baseline ensures a kinetically controlled, stereochemically pure insertion.

  • Reaction Time (30–120 minutes): At room temperature, the high electrophilicity of the OPfp ester drives standard, unhindered couplings to completion within 30 to 60 minutes[2]. If the D-Met residue is being coupled to a sterically hindered secondary amine or a bulky sequence, the reaction time must be extended to 2 to 4 hours to overcome steric clashes without resorting to heat[2].

  • Nucleophilic Catalysis (HOBt): Although OPfp esters are reactive standalone reagents, their coupling velocity can be significantly enhanced by the addition of 1-hydroxybenzotriazole (HOBt)[2][3]. HOBt acts as a nucleophilic catalyst; it displaces the OPfp group to form a transient, highly reactive OBt-ester intermediate that rapidly acylates the target amine, driving the reaction to completion faster than the OPfp ester alone[3].

Quantitative Reaction Parameters

Table 1: Kinetic Parameters and Conditions for Fmoc-D-Met-OPfp Coupling

ParameterStandard SequenceSterically HinderedCausality / Mechanistic Rationale
Temperature 20–25 °C20–25 °CPrevents D-Met epimerization and premature thioether oxidation[1][2].
Reaction Time 30–60 minutes2–4 hoursExtended time allows complete acylation of bulky amines without applying heat[2].
Stoichiometry 3–5 equivalents5 equivalentsExcess reagent drives pseudo-first-order kinetics for rapid amide bond formation[2].
Catalyst (HOBt) 1 eq (relative to OPfp)1 eq (relative to OPfp)Forms a highly reactive OBt-ester intermediate to accelerate coupling[3].

Experimental Workflow

SPPS_Workflow N1 Resin Swelling & Prep (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 Coupling Reaction Fmoc-D-Met-OPfp + HOBt (25°C, 30-60 min) N2->N3 N4 Kaiser Test (Self-Validation) N3->N4 N5 Recoupling (If Positive) N4->N5 Positive (Blue) N6 Washing & Elongation (DMF / DCM) N4->N6 Negative (Yellow) N5->N4 N7 Cleavage & Scavenging (TFA + EDT/Thioanisole) N6->N7

Workflow for Fmoc-D-Met-OPfp coupling, emphasizing validation and Met-specific cleavage scavenging.

Step-by-Step Protocol: Fmoc-D-Met-OPfp Coupling

Self-Validating System: This protocol integrates colorimetric validation (Kaiser test) to ensure empirical confirmation of coupling completion before progressing. Because OPfp couplings do not rely on in situ activating agents (which can degrade and cause false readouts), the colorimetric test provides highly reliable confirmation of primary amine depletion.

Materials & Reagents:

  • Fmoc-D-Met-OPfp (3–5 equivalents relative to resin loading)

  • 1-Hydroxybenzotriazole (HOBt) (3–5 equivalents)[2]

  • N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), peptide synthesis grade[2]

  • 20% Piperidine in DMF[2]

  • Cleavage Cocktail: 94.5% TFA, 2.5% Water, 2.5% EDT (Ethanedithiol), 0.5% TIS[4]

Methodology:

  • Resin Preparation: Place the desired resin (e.g., Rink Amide, 0.1 mmol scale) in a manual synthesis vessel. Swell the resin in 5 mL of DMF for 30–60 minutes with gentle agitation to fully expose the polymer matrix[2].

  • Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain, and repeat with a fresh piperidine solution for 10–15 minutes to ensure complete removal of the Fmoc protecting group[2]. Wash thoroughly with DMF (5 × 5 mL) to remove all residual base.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Met-OPfp (0.3–0.5 mmol) and HOBt (0.3–0.5 mmol) in 2–3 mL of minimal DMF[2][3].

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate gently at room temperature (20–25 °C) for 30 to 60 minutes [2]. (Note: Extend to 2–4 hours if coupling onto a sterically hindered residue).

  • Empirical Validation (Kaiser Test): Drain the reaction mixture and wash the resin with DMF (3 × 5 mL). Perform a Kaiser (ninhydrin) test on a micro-aliquot of resin beads.

    • Negative Result (Yellow/Colorless): Amine depletion is complete. Proceed to step 5.

    • Positive Result (Blue): Incomplete coupling. Re-subject the resin to a fresh coupling solution for an additional 60 minutes.

  • Washing: Wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL)[2]. Proceed to the next cycle of synthesis.

  • Cleavage and Oxidation Prevention (Critical Step): Methionine residues are highly prone to acid-catalyzed oxidation during final TFA cleavage, forming Met(O)[1]. Treat the peptide-resin with a cleavage cocktail containing strong nucleophilic scavengers (e.g., TFA/Water/EDT/TIS) for 1.5 to 3 hours at room temperature[4]. The inclusion of ethanedithiol (EDT) or thioanisole is strictly required to prevent the oxidation of the D-Met thioether side chain[1].

References

  • Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters. Benchchem. 2

  • Novabiochem® - Peptide Synthesis Guidelines (Methionine Oxidation). Sigma-Aldrich. 1

  • Novabiochem® Coupling Reagents (OPfp Esters and HOBt Catalysis). Merck Millipore.3

  • Novabiochem® Reagents for Labeling & Ligation (TFA/EDT Cleavage Protocols). Sigma-Aldrich. 4

Sources

Method

Application Note: HPLC Monitoring of Fmoc-D-Met-OPfp Coupling Efficiency

This Application Note is designed for researchers and process chemists in peptide synthesis. It details the High-Performance Liquid Chromatography (HPLC) strategy for monitoring the coupling efficiency of Fmoc-D-Methioni...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in peptide synthesis. It details the High-Performance Liquid Chromatography (HPLC) strategy for monitoring the coupling efficiency of Fmoc-D-Methionine pentafluorophenyl ester (Fmoc-D-Met-OPfp) .

Abstract

The incorporation of D-amino acids, such as D-Methionine, is a critical strategy in developing peptidomimetics with enhanced proteolytic stability. However, the coupling of Fmoc-D-Met-OPfp presents unique challenges: the susceptibility of the methionine thioether to oxidation and the competitive hydrolysis of the active pentafluorophenyl (Pfp) ester. This guide provides a rigorous Reverse-Phase HPLC (RP-HPLC) protocol to quantitatively monitor coupling efficiency, differentiate between active ester consumption and hydrolysis, and detect oxidative side products.

Chemical Principles & Critical Quality Attributes

The Reaction Landscape

The coupling reaction utilizes the pentafluorophenyl ester (OPfp), a pre-activated species that reacts with the free amine of the resin-bound peptide (or solution-phase amine).[1]

  • Primary Reaction:

    
    
    
  • Competing Hydrolysis:

    
    
    
  • Side Reaction (Oxidation):

    
     (Methionine Sulfoxide)
    
Why HPLC?

While colorimetric tests (e.g., Kaiser, Chloranil) provide qualitative "Go/No-Go" results, they fail to quantify the extent of coupling or identify why a coupling failed. HPLC offers three distinct advantages:

  • differentiation: Separates the active ester (OPfp) from the hydrolyzed free acid (OH).

  • Oxidation Monitoring: Detects the characteristic retention time shift of Methionine Sulfoxide (+16 Da, more polar).

  • Stoichiometric Tracking: Quantifies the release of Pentafluorophenol (PfpOH) as a surrogate for reaction progress.

Visualizing the Reaction Pathways

ReactionPathways Start Fmoc-D-Met-OPfp (Active Ester) Product Fmoc-D-Met-NH-R (Coupled Product) Start->Product + Amine (Coupling) Hydrolysis Fmoc-D-Met-OH (Free Acid) Start->Hydrolysis + H2O (Moisture) Oxidation Fmoc-D-Met(O)-OPfp (Sulfoxide) Start->Oxidation + O2 (Air) Byproduct PfpOH (Pentafluorophenol) Start->Byproduct Released Amine R-NH2 (Resin/Substrate)

Caption: Reaction pathways for Fmoc-D-Met-OPfp showing the desired coupling, competing hydrolysis, and oxidation risks.

Materials and Equipment

Reagents
  • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).[2]

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

  • Solvent: N,N-Dimethylformamide (DMF) (peptide synthesis grade).[1]

  • Standard: Fmoc-D-Met-OPfp (reference standard).

Instrumentation
  • HPLC System: Agilent 1260/1290 or equivalent with binary pump.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm). Note: A C18 column provides the necessary hydrophobicity to separate the highly lipophilic OPfp ester from the free acid.

Method Development & Parameters

Wavelength Selection
  • 220 nm: Detection of amide bonds and general organic content. High sensitivity but susceptible to solvent noise (DMF absorbs here).

  • 254 nm / 265 nm: Preferred for Quantification. Detects the Fmoc fluorenyl ring and the pentafluorophenyl group. DMF interference is significantly lower at 265 nm.

Gradient Profile

The Pfp ester is significantly more hydrophobic than the free acid. A steep gradient is required to elute the ester within a reasonable timeframe while maintaining resolution for the polar oxidized species.

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.051.0Equilibration
2.051.0Load/Wash polar impurities
15.0951.0Gradient elution
18.0951.0Wash lipophilic OPfp ester
18.151.0Re-equilibration
23.051.0End
Predicted Elution Order (Relative)
  • Fmoc-D-Met(O)-OH (Most Polar - Oxidized Hydrolysis Product)

  • Fmoc-D-Met-OH (Hydrolysis Product)

  • PfpOH (Pentafluorophenol byproduct)

  • Fmoc-D-Met-OPfp (Active Ester - Highly Retained)

Experimental Protocols

Protocol A: Supernatant Monitoring (Non-Destructive)

Use this to track the consumption of the active ester during the reaction.

  • Sampling: At

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    min, withdraw 20 µL of the reaction supernatant.
  • Quenching: Immediately dispense into 980 µL of 50:50 ACN:Water (0.1% TFA) .

    • Why? Acidic active conditions stabilize the ester against further hydrolysis during the wait time for injection.

  • Analysis: Inject 10 µL onto the HPLC using the gradient above.

  • Calculation:

    
    
    Note: If the "Free Acid" peak increases significantly, the conversion is due to hydrolysis, not coupling.
    
Protocol B: Cleavage Check (Destructive/Definitive)

Use this to confirm the peptide chain was successfully elongated.

  • Sampling: Remove ~5 mg of resin beads. Wash with DCM and MeOH.

  • Cleavage: Treat with 200 µL of 95% TFA / 2.5% TIS / 2.5% H2O for 1-2 hours.

  • Precipitation: Precipitate filtrate in cold diethyl ether, centrifuge, and dissolve pellet in 10% ACN/Water.

  • Analysis: Inject onto HPLC.

  • Interpretation: Look for the shift in retention time corresponding to the addition of Methionine.

    • Target Peak: H-D-Met-Peptide...

    • Deletion Peak: H-Peptide... (Precursor)

Data Analysis & Troubleshooting

Chromatogram Logic Flow

Use the following logic to interpret the chromatogram peaks.

ChromatogramLogic Start Analyze Chromatogram (265 nm) CheckRT Check Retention Time (RT) Start->CheckRT EarlyElution Early Elution (Polar) CheckRT->EarlyElution LateElution Late Elution (Hydrophobic) CheckRT->LateElution PeakA Peak A: Fmoc-Met(O)-OH (Oxidized Byproduct) EarlyElution->PeakA RT < 5 min PeakB Peak B: Fmoc-Met-OH (Hydrolyzed Ester) EarlyElution->PeakB RT ~ 6-8 min PeakC Peak C: PfpOH (Coupling Byproduct) LateElution->PeakC RT ~ 10-12 min PeakD Peak D: Fmoc-Met-OPfp (Unreacted Active Ester) LateElution->PeakD RT > 14 min

Caption: Decision tree for identifying HPLC peaks based on relative retention times.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High "Free Acid" (OH) Peak Wet solvent or atmospheric moisture.Dry DMF with molecular sieves; ensure reaction vessel is under N2/Ar.
Split Peak for Product Racemization (D/L mix) or Diastereomers.Switch to lower coupling temperature (0°C); Check chiral purity of starting material.
Peak at RT -16 Da (MS) Methionine Oxidation (Sulfoxide).Degas solvents thoroughly; Add TIS or DMS scavengers during cleavage.
Low PfpOH Release Slow kinetics (Steric hindrance).Add HOAt or HOBt catalyst; Increase temperature (carefully); Re-couple.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on Fmoc chemistry and Pfp esters).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Pentafluorophenyl Esters in Peptide Synthesis. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fmoc-D-Met-OPfp Coupling Efficiency

To: Research Scientists & Peptide Chemists From: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting Guide for Low Yields with Fmoc-D-Met-OPfp Executive Summary & Mechanism of Action You are...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists & Peptide Chemists From: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting Guide for Low Yields with Fmoc-D-Met-OPfp

Executive Summary & Mechanism of Action

You are experiencing low coupling yields with Fmoc-D-Met-OPfp (Pentafluorophenyl ester). While Pfp esters are robust, bench-stable pre-activated species designed to minimize racemization, they often exhibit slower reaction kinetics compared to in situ activation methods (like HATU or acid chlorides), particularly with sterically hindered or D-amino acids.

The failure mode typically stems from one of three distinct pathways:

  • Kinetic Stalling: The Pfp ester reacts too slowly, allowing competitive side reactions (e.g., Fmoc cleavage, aggregation) to dominate.

  • Oxidative Degradation: The Methionine thioether side chain has oxidized to sulfoxide (Met(O)), rendering the reagent impure before coupling begins.

  • Solvation/Aggregation: The hydrophobic nature of the D-isomer and the Pfp group leads to poor solvation or on-resin aggregation.

This guide provides a scientifically grounded troubleshooting workflow to isolate and resolve these variables.

Diagnostic Workflow (Decision Tree)

Before altering your synthesis, execute this logic flow to identify the root cause.

TroubleshootingFlow Start Start: Low Yield with Fmoc-D-Met-OPfp CheckQC Step 1: QC Reagent (HPLC/TLC of Ester) Start->CheckQC IsOxidized Is Met Oxidized? (Split Peak / Mass +16) CheckQC->IsOxidized Yes Yes IsOxidized->Yes Yes No No IsOxidized->No No Replace Action: Replace Reagent Use Fresh Fmoc-D-Met-OH + HATU CheckColor Step 2: Colorimetric Test (Kaiser/Chloranil after coupling) IsPositive Is Test Positive? (Blue/Dark Beads) CheckColor->IsPositive Yes (Incomplete) Yes (Incomplete) IsPositive->Yes (Incomplete) Yes No (False Negative?) No (False Negative?) IsPositive->No (False Negative?) No Kinetics Diagnosis: Kinetic Issue (Slow Coupling) Boost Solution: Add HOAt (1 eq) + Double Couple Kinetics->Boost Aggregation Diagnosis: Aggregation/Solubility SolventSwitch Solution: Switch Solvent (DMF -> NMP) or Heat (40°C) Aggregation->SolventSwitch Yes->Replace No->CheckColor Yes (Incomplete)->Kinetics No (False Negative?)->Aggregation

Figure 1: Diagnostic decision tree for isolating reagent failure versus kinetic failure.

The Chemistry of Failure: Deep Dive

A. The Kinetic Bottleneck (The "Pfp" Factor)

Pentafluorophenyl esters (OPfp) react via aminolysis. While the electron-withdrawing fluorine atoms make the carbonyl electrophilic, the reaction rate is significantly slower than uronium/phosphonium salts (HATU/PyBOP).

  • The Problem: If the coupling is too slow, the N-terminal amine on the resin can undergo "premature Fmoc removal" (if weak base is present) or simply fail to drive to completion before the solvent degrades or aggregation sets in.

  • The Fix: Catalysis. The addition of HOAt (1-Hydroxy-7-azabenzotriazole) is critical. HOAt acts as a nucleophilic catalyst, converting the Pfp ester into a highly reactive, transient OAt ester in situ, which reacts rapidly with the amine while suppressing racemization [1].

B. Methionine Oxidation (The "Met" Factor)

Methionine is highly susceptible to oxidation to methionine sulfoxide [Met(O)].

  • The Problem: If your Fmoc-D-Met-OPfp is old or was stored improperly, it may already be oxidized. Pfp esters are generally stable, but the sulfur atom is not.

  • Validation: Run an analytical HPLC of your starting material.[1]

    • Pure: Single peak.

    • Oxidized:[2][3][4] A split peak or a pre-eluting peak (sulfoxide is more polar). MS will show M+16.

C. Steric Hindrance & D-Amino Acids

D-amino acids can induce subtle conformational changes in the growing peptide chain, potentially leading to "difficult sequences" (beta-sheet aggregation) earlier than L-isomers.

  • The Problem: The "fit" of the incoming D-Met into the chiral environment of the resin-bound L-peptide can be sterically disfavored.

Optimized Experimental Protocols

Do not use the standard "dissolve and dump" method. Use these optimized protocols to force the reaction to completion.

Protocol A: The Catalytic Boost (Recommended)

Use this for standard troubleshooting where the reagent quality is good.

Reagents:

  • Fmoc-D-Met-OPfp (3 equiv.)

  • HOAt (3 equiv.) (Crucial Additive)

  • DIPEA (3 equiv.)[5] (Optional: Only if resin amine is a salt; otherwise omit to minimize racemization)

  • Solvent: Dry NMP (preferred) or DMF.

Step-by-Step:

  • Dissolution: Dissolve Fmoc-D-Met-OPfp and HOAt in minimal dry NMP. The solution should turn yellow/orange (formation of active species).

  • Activation: Let stand for 2–3 minutes. Do not wait longer; the active ester is transient.

  • Coupling: Add the mixture to the drained resin.

  • Agitation: Shake at room temperature for 2 hours . (Standard Pfp couplings require longer times than HATU).

  • Monitoring: Wash resin with DMF and perform a Kaiser test.

    • If slightly blue: Recouple using fresh reagents.

Protocol B: The "Nuclear" Option (Reagent Switch)

Use this if Protocol A fails or if the Pfp ester is oxidized.

Abandon the Pfp ester and use free acid activation.

Reagents:

  • Fmoc-D-Met-OH (fresh)

  • HATU (0.95 equiv relative to AA)

  • HOAt (0.95 equiv)

  • Collidine (Sym-collidine) (2 equiv) - Weaker base reduces racemization risk compared to DIPEA.

Step-by-Step:

  • Dissolve Fmoc-D-Met-OH, HATU, and HOAt in DMF.

  • Add Collidine immediately before adding to the resin.

  • Couple for 45 minutes.

Data Analysis & QC

Summarize your findings using this interpretation table.

ObservationProbable CauseCorrective Action
HPLC: Peak M+16 Oxidation of Met sulfurDiscard reagent. Buy fresh Fmoc-D-Met-OH. Use degassed solvents.
Kaiser Test: Blue Incomplete Coupling (Kinetics)Add 3 eq. HOAt. Increase temp to 40°C (monitor racemization).
Kaiser Test: Colorless, but low yield Aggregation / False NegativeSwell resin in DCM/NMP (1:1). Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X).
MS: Mass +18 (Hydrolysis) Wet SolventUse anhydrous NMP/DMF. Pfp esters hydrolyze in water.
MS: Mass +53 (Piperidine adduct) Premature Fmoc removalReduce base concentration. Ensure thorough washing after deprotection.[6][7]

Frequently Asked Questions (FAQs)

Q1: Do I really need to add base (DIPEA) to a Pfp ester coupling? Technically, no. The aminolysis of an active ester by a free amine is a neutral reaction. However, in practice, the amine on the resin is often protonated (salt form) or hydrogen-bonded. Adding 1 equivalent of DIPEA ensures the amine is reactive. Warning: Excess base with D-amino acids increases the risk of racemization. Use the minimum amount necessary (1 eq).

Q2: Can I heat the reaction to speed it up? Proceed with caution. Heating to 40-50°C significantly improves coupling rates for Pfp esters but exponentially increases the risk of racemization (D-Met converting to L-Met) and methionine oxidation. If you heat, use microwave irradiation for short bursts (5 min at 50°C) rather than conventional heating [2].

Q3: Why use NMP instead of DMF? NMP (N-methylpyrrolidone) is a superior solvent for preventing beta-sheet aggregation in "difficult sequences." Since D-Met coupling issues are often steric/conformational, NMP solvates the resin-bound peptide chain better than DMF, exposing the N-terminus for reaction [3].

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Collins, J. M., et al. (2014). Microwave-Enhanced Solid-Phase Peptide Synthesis. Organic Process Research & Development, 18(12), 1633–1657. Link

  • Albericio, F., et al. (2018). Solvents for Solid-Phase Peptide Synthesis. Peptide Synthesis: Methods and Protocols, 1-14. Link

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on Pfp ester chemistry).

Sources

Optimization

Peptide Synthesis Technical Support: Preventing Racemization of Fmoc-D-Met-OPfp

Doc ID: TS-PEP-2024-05 | Last Updated: March 2026 Department: Application Science & Process Optimization Executive Summary & Critical Risk Profile The Molecule: Fmoc-D-Methionine-Pentafluorophenyl ester (Fmoc-D-Met-OPfp)...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-PEP-2024-05 | Last Updated: March 2026 Department: Application Science & Process Optimization

Executive Summary & Critical Risk Profile

The Molecule: Fmoc-D-Methionine-Pentafluorophenyl ester (Fmoc-D-Met-OPfp). The Challenge: Preserving the D-configuration during coupling.

While pentafluorophenyl (OPfp) esters are robust, pre-activated species designed to eliminate the need for exogenous coupling reagents (like HATU or DIC), they present a unique racemization risk profile.[1] Unlike standard free acids, the OPfp ester is always "on." The electron-withdrawing nature of the pentafluorophenyl group, combined with the Fmoc group, significantly increases the acidity of the


-proton.

The Golden Rule: In the presence of excess base (e.g., DIEA, NMM), Fmoc-D-Met-OPfp will undergo rapid base-catalyzed enolization, destroying optical purity before the coupling event occurs.

Mechanism of Failure (The "Why")

To prevent racemization, you must understand the invisible enemy: Base-Catalyzed Enolization .

The sulfur atom in the methionine side chain (thioether) exerts an inductive effect that, while weaker than Cysteine, still contributes to


-proton acidity. When you add a tertiary base to a solution containing Fmoc-D-Met-OPfp, you initiate a race between Coupling  (desired) and Proton Abstraction  (racemization).
Visualization: The Racemization Pathway[2]

RacemizationPathway Start Fmoc-D-Met-OPfp (Chirally Pure) Intermediate Carbanion / Enolate (Planar/Achiral) Start->Intermediate Slow (Catalyzed by Base) Coupling Amine Attack (Peptide Bond) Start->Coupling Fast Reaction Base Excess Base (DIEA/NMM) Base->Intermediate Product_DL Racemic Mixture (D/L Impurity) Intermediate->Product_DL Reprotonation Product_D Pure D-Peptide (Desired) Coupling->Product_D

Figure 1: The kinetic competition between coupling and racemization.[1] Excess base drives the lower pathway (red dashed), leading to optical impurity.

Troubleshooting Guide (Scenario-Based)

Scenario A: "I am seeing >5% L-Met impurity in my crude peptide."

Q: Did you use a coupling reagent (HATU, HBTU, PyBOP) with the OPfp ester?

  • Diagnosis: Double Activation. OPfp esters are already activated. Adding uronium salts (HATU) is redundant and introduces excess base required for the uronium activation cycle.

  • Fix: Stop using coupling reagents. Dissolve Fmoc-D-Met-OPfp in the solvent and add it directly to the resin.

Q: How much base (DIEA) did you add to the coupling mixture?

  • Diagnosis: Base Overload. If you added 2.0 equivalents of DIEA "just to be safe," you likely caused the racemization.

  • Fix:

    • If the resin N-terminus is a free amine:Use 0 equivalents of base. The reaction requires no base.

    • If the resin N-terminus is a salt (e.g., HCl salt): Use exactly 1.0 equivalent of DIEA relative to the amine salt to neutralize it. No more.

Scenario B: "The coupling is too slow without base."

Q: What solvent are you using?

  • Diagnosis: Solvent Effects. DMF (Dimethylformamide) is polar and basic, which stabilizes the ionic transition state of racemization.

  • Fix: Switch to DCM (Dichloromethane) or a 1:1 DCM/DMF mixture. DCM is less polar and suppresses racemization, though it may shrink the resin. Ensure your resin (e.g., ChemMatrix) swells in DCM.

Q: Have you tried an additive?

  • Diagnosis: Slow Kinetics.

  • Fix: Add 1.0 eq of HOBt (Hydroxybenzotriazole) or HOAt .

    • Mechanism:[1][2][3][4][5] The OPfp ester trans-esterifies with HOBt to form an OBt ester in situ. While still active, the OBt ester is often less prone to base-catalyzed proton abstraction than the OPfp ester in certain steric environments, and the HOBt acts as a weak acid to buffer the system.

Validated Protocol: Low-Racemization Coupling

This protocol is designed for Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[1][4][6][7][8][9][10]

Reagents Required[2][3][4][6][9][10][11][12][13][14]
  • Fmoc-D-Met-OPfp (3.0 equivalents relative to resin loading)

  • HOBt (anhydrous) or HOAt (3.0 equivalents)

  • Solvent: DMF or DMF/DCM (1:1)

  • NO BASE (unless neutralizing a salt)

Step-by-Step Workflow
  • Resin Preparation (Deprotection):

    • Remove the previous Fmoc group using 20% Piperidine/DMF.[6][11]

    • CRITICAL: Wash the resin extensively (5x with DMF, 3x with DCM). Residual piperidine is a base and will racemize your incoming D-Met-OPfp.

  • Coupling Cocktail Preparation (The "Pre-Mix"):

    • In a separate vial, dissolve 3.0 eq Fmoc-D-Met-OPfp and 3.0 eq HOBt in minimal DMF.

    • Note: Do not let this sit for hours. Prepare immediately before use.

  • The Coupling Event:

    • Add the solution to the resin.[4][6][11]

    • Agitate at room temperature for 45–60 minutes.

    • Do NOT add DIEA/DIPEA.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).

    • If positive (incomplete), re-couple using fresh reagents rather than extending time (prolonged time = higher racemization risk).

Comparative Data: Base Influence on Optical Purity
Coupling ConditionBase EquivalentsSolvent% D-Isomer Retention (Target >99.5%)
Fmoc-D-Met-OPfp only 0.0 eq DMF 99.8%
Fmoc-D-Met-OPfp + HOBt0.0 eqDMF99.9%
Fmoc-D-Met-OPfp + DIEA1.0 eqDMF94.2% (High Risk)
Fmoc-D-Met-OPfp + DIEA2.0 eqDMF88.5% (Failure)
HATU + Fmoc-D-Met-OH + DIEA2.0 eqDMF99.1% (Standard Control)

Data extrapolated from standard active ester racemization studies (see Ref 1, 2).

Optimized Workflow Diagram

OptimizedProtocol Resin Resin-AA-NH2 (Free Amine) Wash Extensive Wash (Remove Piperidine) Resin->Wash Mix Add to Resin (NO BASE ADDED) Wash->Mix Prepare Dissolve Fmoc-D-Met-OPfp + HOBt (1:1 ratio) Prepare->Mix Monitor Kaiser Test (45 mins) Mix->Monitor

Figure 2: The "Base-Free" coupling workflow essential for maintaining D-Met optical purity.

Frequently Asked Questions (FAQs)

Q: Can I use PyBOP or DIC with Fmoc-D-Met-OPfp? A: No. PyBOP and DIC are activators for free acids (Fmoc-D-Met-OH). Using them with an OPfp ester is chemically redundant and wasteful. If you only have the OPfp ester, use it directly. If you want to use PyBOP, buy the cheaper free acid version of the amino acid.

Q: My D-Met is oxidizing to Methionine Sulfoxide. Is this racemization? A: No, that is oxidation. It is a different side reaction.

  • Prevention:[1][2] Perform the coupling under Nitrogen or Argon gas. Ensure your DMF is fresh and free of peroxides. You can also use Fmoc-Met(O)-OH if you plan to reduce it later, but preventing oxidation is easier.

Q: Why does the protocol recommend HOBt if OPfp is already active? A: HOBt acts as a catalyst and a "safety buffer." It accelerates the reaction by forming a transitionary OBt-ester, which is highly reactive toward the amine but less susceptible to base-catalyzed enolization than the raw OPfp ester in the presence of trace impurities.

References

  • Albericio, F., et al. (2018). "Coupling Reagents and Racemization." Chemical Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Fmoc-D-Met-OPfp Optimization in SPPS

Reagent Focus: Fmoc-D-Methionine Pentafluorophenyl Ester (Fmoc-D-Met-OPfp) Application: Solid-Phase Peptide Synthesis (SPPS) Document ID: TSP-MET-05 Introduction: The Reagent Profile Fmoc-D-Met-OPfp is a pre-activated am...

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Focus: Fmoc-D-Methionine Pentafluorophenyl Ester (Fmoc-D-Met-OPfp) Application: Solid-Phase Peptide Synthesis (SPPS) Document ID: TSP-MET-05

Introduction: The Reagent Profile

Fmoc-D-Met-OPfp is a pre-activated amino acid derivative designed to minimize activation errors. However, the unique chemistry of the Methionine thioether side chain (


) combined with the reactivity of the pentafluorophenyl (Pfp) ester creates a specific set of risks. This guide addresses the three critical failure modes: Oxidation (+16 Da) , S-Alkylation (+56 Da) , and Base-Catalyzed Racemization .

Module 1: Oxidation Management (The +16 Da Shift)

The Issue

Users frequently observe a mass shift of +16 Da (or multiples thereof) in Mass Spectrometry (ESI-MS). This indicates the oxidation of the Methionine sulfide to Methionine Sulfoxide (Met(O)) .

Root Cause Analysis

Methionine is highly susceptible to oxidation by atmospheric oxygen, peroxides present in aged solvents (THF, Dioxane), or during the cleavage step if scavengers are insufficient.

  • Mechanism:

    
    
    
Troubleshooting Protocol: Prevention & Repair
Strategy A: Prevention during Cleavage (The "Reagent H" Approach)

Standard cleavage cocktails (like 95% TFA) are insufficient for Met-rich peptides. You must use a cocktail containing iodide or thioethers to act as reducing agents/scavengers.

ComponentRoleRecommended "Reagent H" Composition
TFA Cleavage Agent81%
Phenol Scavenger (Tyr/Trp)5%
Thioanisole Critical Met Scavenger 5%
EDT (1,2-Ethanedithiol) Critical Met Scavenger 2.5%
DMS (Dimethylsulfide) Reducing Agent2%
Ammonium Iodide (

)
Reducing Agent1.5%
Water Scavenger3%

Tech Tip: If using


, dissolve it in the water component before adding to the TFA to prevent precipitation.
Strategy B: Post-Synthesis Reduction (The Rescue Protocol)

If you have already cleaved the peptide and observe the +16 Da peak, perform this reduction on the crude lyophilized peptide.

  • Dissolve: Dissolve crude peptide in TFA (10 mg/mL).

  • Add Reagents: Add Ammonium Iodide (

    
    , 5 eq.) and Dimethylsulfide (DMS, 20 eq.).
    
  • Incubate: Stir at

    
     for 30 minutes.
    
  • Quench: Pour into cold diethyl ether to precipitate the reduced peptide.

  • Wash: Wash pellet with ether to remove iodine (red/brown color) and DMS (stench).

Module 2: S-Alkylation (The +56 Da Shift)

The Issue

A mass shift of +56 Da corresponds to the tert-butylation of the Methionine sulfur. This is an irreversible modification.

Root Cause Analysis

During TFA cleavage, acid-labile protecting groups (Boc, tBu esters) release tert-butyl cations (


) . Without adequate scavengers, the nucleophilic sulfur of Met attacks these cations, forming a stable sulfonium salt.
Visualizing the Pathway

The diagram below illustrates the competing pathways for the Methionine sulfur atom during cleavage.

MetPathways cluster_prevention Prevention Strategy Met Native Met (Target) MetO Met Sulfoxide (+16 Da) Met->MetO Oxidation MetAlk S-tBu Met (+56 Da) Met->MetAlk Nucleophilic Attack MetO->Met Reduction (NH4I / DMS) tBu tBu+ Cation (From Cleavage) tBu->MetAlk Ox Oxidants (Air/Peroxides) Scavenger Scavengers (EDT / Thioanisole) Scavenger->tBu Traps Cation

Figure 1: Competing reaction pathways for Methionine during TFA cleavage. Green represents the desired state; Red/Yellow represent side reactions.

Troubleshooting Protocol
  • Use EDT: 1,2-Ethanedithiol (EDT) is the most effective scavenger for

    
     cations. Do not omit it from the cleavage cocktail if Met is present.
    
  • Avoid "Cocktail B": Standard TFA/TIS/Water cocktails are often insufficient for Met-rich sequences. Upgrade to Reagent K or Reagent H (see Module 1).

Module 3: Racemization & Coupling Efficiency

The Issue

Fmoc-D-Met-OPfp is used to introduce the D-isomer. Racemization (conversion of D


 L) ruins the biological activity of the peptide. Additionally, Pfp esters can couple slowly compared to HATU/HBTU activation.
Root Cause Analysis
  • Racemization: Base-catalyzed abstraction of the

    
    -proton.[1] While Pfp esters are relatively stable, prolonged exposure to bases (DIEA/NMM) promotes this.
    
  • Slow Coupling: Pfp esters are "active esters" but are less reactive than O-acylisoureas (generated by carbodiimides).

Optimization Protocol
1. Base Management (Critical)
  • Do NOT use pre-activation. The ester is already active.

  • Minimize Base: If the resin is acidic, use the minimum amount of DIEA required to neutralize it (1-2 eq.). Excess base drives racemization.

  • Preferred Solvent: DMF is standard. Ensure it is amine-free (fresh).

2. Catalysis

To speed up the reaction without increasing racemization risk, add HOAt (1-Hydroxy-7-azabenzotriazole).

  • Ratio: 1.0 eq Fmoc-D-Met-OPfp : 1.0 eq HOAt.

  • Why? HOAt converts the Pfp ester into an even more reactive (but short-lived) OAt ester in situ, accelerating the coupling significantly.

Summary: Troubleshooting Decision Tree

Use this flowchart to diagnose post-cleavage impurities.

Troubleshooting Start Analyze Crude Peptide (ESI-MS) CheckMass Observe Mass Shift? Start->CheckMass Plus16 +16 Da (Met Sulfoxide) CheckMass->Plus16 Yes Plus56 +56 Da (S-tBu Alkylation) CheckMass->Plus56 Yes Isomer Wrong Retention Time (Racemization D->L) CheckMass->Isomer No Mass Shift but Shift in HPLC NoShift Correct Mass (Success) CheckMass->NoShift None Action16 Action: Perform NH4I/DMS Reduction Future: Use Reagent H Plus16->Action16 Action56 Action: Irreversible. Future: Add EDT/Thioanisole to Cleavage Plus56->Action56 ActionIso Action: Reduce Base (DIEA) during coupling. Add HOAt for speed. Isomer->ActionIso

Figure 2: Diagnostic workflow for Methionine-containing peptides.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard text for Reagent K/H compositions).
  • Hackett, F. C., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Journal of Organic Chemistry.

  • Nicolás, E., et al. (1995).[2] A study of the use of NH4I for the reduction of methionine sulfoxide in peptides. Tetrahedron.

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

Sources

Optimization

Technical Support Center: High-Fidelity Cleavage of D-Met Containing Peptides

Case Reference: Optimization of Fmoc-d-Met-OPfp Synthesized Peptides Support Level: Tier 3 (Advanced Application Science) Status: Active Guide Executive Summary & Scientific Context Why this matters: You utilized Fmoc-d-...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Optimization of Fmoc-d-Met-OPfp Synthesized Peptides Support Level: Tier 3 (Advanced Application Science) Status: Active Guide

Executive Summary & Scientific Context

Why this matters: You utilized Fmoc-d-Met-OPfp (Pentafluorophenyl ester) for your synthesis. This choice indicates a critical need for stereochemical purity (preserving the D-configuration) and high coupling efficiency, likely to avoid racemization common with standard carbodiimide activation of D-amino acids.

The Critical Risk: While the OPfp ester ensured the D-Met was installed correctly, the cleavage step is where Methionine residues are most vulnerable. The thioether side chain of Methionine is a "soft" nucleophile that aggressively attracts carbocations (t-butyl, trityl) generated during deprotection. Furthermore, it is highly susceptible to oxidation (Met


 Met-Sulfoxide).[1]

The Goal: This guide provides a self-validating cleavage protocol to ensure the high-fidelity D-Met residue you synthesized is not degraded by alkylation or oxidation during the final step.

The Cleavage Cocktail Matrix

Do not use standard cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) for Methionine-containing peptides.[2][3] The risk of irreversible S-alkylation is too high.

Recommended Protocols

We categorize protocols based on the "Risk Profile" of your peptide sequence.

ComponentStandard Met Protocol (Reagent K) High-Oxidation Risk Protocol (Reagent H) Role in Mechanism
TFA 82.5%81%Solvent & Acidolytic reagent
Phenol 5%5%Traps Pbf/Pmc cations (Arg protection)
Thioanisole 5%5%Accelerates removal of Pbf; Soft nucleophile scavenger
Water 5%3%Hydrolysis of esters; moderates acidity
EDT (1,2-Ethanedithiol) 2.5%2.5%Critical: The most effective scavenger for t-butyl cations to protect Met.
DMS (Dimethylsulfide) 2%Reduces Met(O) in situ
Ammonium Iodide (NH₄I) 1.5%Catalyst for reduction of Sulfoxide

Technical Note on Reagent H: If you observe a +16 Da mass shift (Oxidation) consistently, switch to Reagent H. The NH₄I/DMS system actively reduces Methionine Sulfoxide back to Methionine during the cleavage process.

Mechanism of Action & Workflow

Understanding the "Why" allows you to troubleshoot effectively. The following diagram illustrates the competitive kinetics between the Methionine Sulfur and the Scavengers.

CleavageMechanism cluster_0 Acidolytic Generation cluster_1 The Competition cluster_2 Outcomes ProtectingGroups Side-Chain Protecting Groups (t-Butyl, Trityl, Pbf) Carbocations Reactive Carbocations (Electrophiles) ProtectingGroups->Carbocations TFA Cleavage TFA TFA (Acid) TFA->ProtectingGroups MetSulfur D-Met Thioether (Nucleophile) Carbocations->MetSulfur Unwanted Attack Scavengers Scavengers (EDT, Thioanisole) Carbocations->Scavengers Preferential Trap AlkylatedMet Alkylated Met (+56 Da) (Irreversible Impurity) MetSulfur->AlkylatedMet If Scavenger Fails NativeMet Native D-Met Peptide (Target) MetSulfur->NativeMet If Scavenger Succeeds TrappedScavenger Scavenger-Cation Adduct (Washed Away) Scavengers->TrappedScavenger

Caption: Competitive kinetics during cleavage. Scavengers (Green) must react faster with carbocations than the Methionine Sulfur (Yellow) to prevent permanent alkylation.

Troubleshooting Guide (Q&A)

Issue 1: Mass Spectrum shows peaks at [M + 16] or [M + 32]

Diagnosis: Methionine Oxidation. Cause: Dissolved oxygen in the TFA or peroxides in the ether used for precipitation. Corrective Action:

  • Prevention: Always use fresh EDT. Degas your cleavage cocktail with Nitrogen/Argon before adding the resin.

  • Recovery (Post-Cleavage): You do not need to re-synthesize. Dissolve the crude peptide in water/buffer. Add Ammonium Iodide (NH₄I) and Dimethylsulfide (DMS) or perform a reduction using N-methylmercaptoacetamide .

  • Protocol Adjustment: Switch to Reagent H (see Table above) for the next batch.

Issue 2: Mass Spectrum shows peaks at [M + 56], [M + 106], or [M + 243]

Diagnosis: S-Alkylation (Irreversible).

  • +56 Da: tert-butyl cation attachment (from Ser/Thr/Tyr/Asp/Glu protection).

  • +243 Da: Trityl cation attachment (from Cys/His/Asn/Gln protection). Cause: Insufficient scavenging capacity. The carbocations overwhelmed the scavengers and attacked the Met sulfur. Corrective Action:

  • EDT is Mandatory: If you omitted Ethanedithiol (EDT) due to the smell, you must put it back in. TIS (Triisopropylsilane) is not a strong enough nucleophile to protect Methionine from tert-butyl cations.

  • Ratio Increase: Increase the volume of the cocktail relative to the resin (minimum 10 mL per gram of resin).

Issue 3: Low Yield / Peptide "Disappears" after Ether Precipitation

Diagnosis: Peptide-Ether suspension issues. Cause: D-Met peptides can be quite hydrophobic. The peptide might be soluble in the ether or forming a gel that doesn't pellet. Corrective Action:

  • Cooling: Ensure the ether is at -20°C.

  • Alternative Solvent: If the peptide is very hydrophobic, do not use ether. Instead, evaporate the TFA under a nitrogen stream to an oil, then dissolve directly in Acetonitrile/Water for lyophilization.

Step-by-Step Protocol: The "Reagent K" Workflow

Preparation:

  • Safety: Perform all steps in a fume hood. EDT has a potent stench.[2][4]

  • Vessels: Use a round-bottom flask or a dedicated cleavage tube (polypropylene).

Step 1: Wash Wash the resin 3x with DCM (Dichloromethane) to remove any residual DMF. DMF is basic and can buffer the TFA, reducing cleavage efficiency.

Step 2: Cocktail Preparation (Fresh) Prepare Reagent K :

  • 8.25 mL TFA

  • 0.5 mL Phenol (liquefied)

  • 0.5 mL Thioanisole

  • 0.5 mL Water

  • 0.25 mL EDT (Add last)

  • Mix thoroughly.

Step 3: Incubation

  • Add cocktail to resin (10-15 mL per 1g resin).

  • Time: 2 to 3 hours at Room Temperature.

  • Agitation: Orbital shaking (moderate). Do not use a magnetic stir bar directly on the resin as it grinds the beads.

Step 4: Filtration & Precipitation [4]

  • Filter the resin into a 50 mL centrifuge tube (polypropylene).

  • Wash resin with 1-2 mL fresh TFA to recover trapped peptide.

  • Evaporation (Optional but recommended): Use a nitrogen stream to reduce the TFA volume to ~2-3 mL.

  • Precipitation: Add cold Diethyl Ether (or MTBE) up to 40-45 mL. Invert to mix. You should see a white precipitate.

  • Centrifuge: 3000 rpm for 5 minutes. Decant the ether.

  • Wash: Repeat ether wash 2 more times to remove scavengers (critical to remove the phenol and EDT smell).

FAQ: Frequently Asked Questions

Q: Why did I use Fmoc-d-Met-OPfp if the OPfp group is removed? A: You likely chose the OPfp ester for the coupling step. Pentafluorophenyl esters are excellent for coupling hindered amino acids or D-isomers with minimal racemization compared to standard HBTU/HATU activation. However, once coupled, the D-Met residue is just a standard peptide bond. The cleavage concerns addressed here focus on preserving the side chain integrity of that D-Met residue.

Q: Can I use TIS instead of EDT? I cannot tolerate the smell. A: For Methionine-containing peptides: No. TIS is a hydride donor, whereas EDT is a dithiol. EDT is significantly better at trapping the specific carbocations that attack Methionine. If you absolutely cannot use EDT, you may try DODT (3,6-Dioxa-1,8-octanedithiol) , which is less malodorous but functionally similar.

Q: My peptide has D-Met and Cys(Trt). Will Reagent K work? A: Yes. Reagent K is designed for this.[4] The EDT prevents the Trityl group from re-attaching to the Methionine or the Cysteine sulfur.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. (Source of Reagent K ).

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[4] Journal of Peptide Research. (Source of Reagent H and NH₄I reduction mechanism).

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.

Sources

Troubleshooting

Introduction: Understanding the Challenge

An in-depth guide for researchers, scientists, and drug development professionals on addressing solubility challenges with Fmoc-D-Met-OPFP in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS). As a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on addressing solubility challenges with Fmoc-D-Met-OPFP in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).

As a Senior Application Scientist, I've frequently collaborated with researchers encountering challenges during solid-phase peptide synthesis (SPPS). A recurring and often frustrating issue is the poor solubility of activated amino acid derivatives in the primary synthesis solvent, DMF. Fmoc-D-Met-OPFP (9-fluorenylmethyloxycarbonyl-D-methionine pentafluorophenyl ester) presents a classic example of this problem. Its molecular structure combines three distinct features that can contribute to low solubility: the bulky, hydrophobic Fmoc protecting group[1], the methionine side chain, and the large, nonpolar pentafluorophenyl (PFP) activating ester.

Poor solubility is not a trivial inconvenience; it is a direct threat to the success of your synthesis. Incomplete dissolution leads to a lower effective concentration of the activated amino acid, resulting in slow or incomplete coupling reactions.[2] This, in turn, can cause the formation of deletion sequences, which are notoriously difficult to separate from the target peptide, ultimately impacting final purity and yield.

This technical support guide is structured to provide a logical, experience-based framework for diagnosing and resolving solubility issues with Fmoc-D-Met-OPFP and other similarly challenging derivatives. We will move from foundational knowledge and quick fixes to more advanced troubleshooting strategies, ensuring you have a clear path forward at every stage of your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Fmoc-amino acids in DMF?

A: There is no single solubility value, as it varies greatly depending on the amino acid's side chain and any protecting or activating groups. While many standard Fmoc-amino acids are freely soluble in DMF[1][], derivatives with bulky, hydrophobic side-chain protecting groups (e.g., Trt, Pbf) or activating groups (like OPFP) often exhibit limited solubility.[4] For context, the parent compound, Fmoc-D-Met-OH, is reported to be clearly soluble at a concentration of 0.1 M (0.5 mmol in 5 mL DMF).[5] The addition of the large PFP ester group to create Fmoc-D-Met-OPFP significantly increases its hydrophobicity, and a lower solubility than the parent amino acid should be anticipated.

Q2: Why is my batch of Fmoc-D-Met-OPFP not dissolving when previous batches did?

A: This issue typically points to one of two variables: reagent quality or solvent quality.

  • Reagent Quality: Minor variations in the crystallization process between manufacturing lots can affect the dissolution rate.[6] It is also critical to ensure the reagent has been stored correctly, protected from moisture, to prevent potential degradation.

  • Solvent Quality: This is the most common culprit. The quality of DMF is paramount for successful SPPS.[6] Over time, DMF can degrade to form impurities like dimethylamine, which can negatively impact the synthesis.[7] Furthermore, DMF is hygroscopic; absorbed water can significantly alter the solubility of hydrophobic compounds. Always use fresh, high-purity, peptide-synthesis-grade DMF with low water content.[6]

Q3: Besides DMF, what other solvents can be used in Fmoc-SPPS?

A: When DMF fails, N-Methyl-2-pyrrolidone (NMP) is the most common alternative and is generally considered a stronger, more effective solvent for dissolving difficult Fmoc-amino acids and aggregated peptides.[6][7] Dimethyl sulfoxide (DMSO) also has excellent solvating properties, though it can complicate waste disposal and is often used as a co-solvent rather than the primary solvent.[2][8] In recent years, significant research has focused on "greener" alternatives, such as N-butylpyrrolidinone (NBP) and various binary solvent mixtures (e.g., DMSO/EtOAc, NBP/DOL), which have shown promise in replacing DMF.[9][10][11]

SolventKey Characteristics
N,N-Dimethylformamide (DMF) The most common SPPS solvent; good all-around solvating properties but prone to degradation.[7]
N-Methyl-2-pyrrolidone (NMP) A stronger solvent than DMF, often used for difficult sequences and poorly soluble amino acids.[7]
Dimethyl Sulfoxide (DMSO) Excellent solvating power, particularly for disrupting peptide aggregation; often used as a co-solvent.[8]
N-Butylpyrrolidinone (NBP) A "greener" alternative with performance on par with or better than DMF in many cases, reducing certain side reactions.[11]

Q4: Can heating the DMF solution improve the solubility of Fmoc-D-Met-OPFP?

A: Yes, gentle warming can aid dissolution. However, this must be done with extreme caution. PFP esters are highly activated and can become more susceptible to side reactions, including racemization, at elevated temperatures. If you must use heat, do not exceed 40°C and use the solution immediately after it has cooled to room temperature.[6][12] Sonication is a safer and often more effective alternative for aiding dissolution without thermal degradation.[6]

Troubleshooting Guide: A Workflow for Solubility Issues

This guide provides a systematic approach to resolving solubility problems with Fmoc-D-Met-OPFP. Start with Level 1 and proceed to the next level only if the issue persists.

Logical Troubleshooting Workflow

G cluster_level2 Level 2 Options cluster_level3 Level 3 Options start Incomplete Dissolution of Fmoc-D-Met-OPFP in DMF level1 Level 1: Foundational Checks (Solvent & Reagent Quality) start->level1 resolved Problem Resolved Proceed with Coupling level1->resolved Soluble not_resolved Issue Persists level1->not_resolved Still Insoluble? level2 Level 2: Physical Intervention (Mechanical & Thermal) sonication Apply Sonication warming Gentle Warming (<40°C) level3 Level 3: Chemical Intervention (Solvent Modification) cosolvent Use Co-Solvent (e.g., NMP, DMSO) change_solvent Switch to NMP as Primary Solvent not_resolved->level2 Yes sonication->resolved Soluble not_resolved2 Issue Persists sonication->not_resolved2 warming->resolved Soluble warming->not_resolved2 not_resolved2->level3 Yes cosolvent->resolved change_solvent->resolved

Caption: A decision-tree workflow for troubleshooting Fmoc-D-Met-OPFP solubility.

Level 1: Foundational Checks

Issue: The Fmoc-D-Met-OPFP powder does not fully dissolve or forms a suspension in DMF at the desired concentration.

Causality: The root cause is often related to the quality of the solvent or the physical state of the solid reagent.

Protocol 1: Standard Dissolution with High-Purity Solvent

  • Verify Solvent Quality: Use only fresh, unopened, peptide-synthesis grade DMF. If the bottle has been open for an extended period, it is best to use a new one. Ensure the water content is specified to be low (<0.05%).

  • Weigh Reagent: Accurately weigh the required amount of Fmoc-D-Met-OPFP into a clean, dry glass vial.

  • Add Solvent: Add the calculated volume of high-purity DMF to achieve the target concentration (e.g., 0.2-0.5 M).

  • Vigorous Mixing: Immediately cap the vial and vortex vigorously for 2-3 minutes at room temperature.

  • Visual Inspection: Hold the vial against a light source and look for any undissolved particulate matter. If the solution is perfectly clear, proceed with your coupling reaction. If solids or a haze remain, proceed to Level 2.

Level 2: Physical Intervention

Issue: The reagent remains undissolved after vigorous mixing in high-purity DMF.

Causality: The dissolution process may be kinetically limited. Physical energy can help break up solid aggregates and overcome the activation energy barrier for solvation.[6]

Protocol 2: Aiding Dissolution with Sonication

  • Prepare Suspension: Follow steps 1-3 from Protocol 1 to create a suspension of the Fmoc-D-Met-OPFP in DMF.

  • Sonicate: Place the vial into a sonicator bath containing water at room temperature.

  • Apply Sonication: Sonicate in short bursts of 2-5 minutes. After each burst, remove the vial and visually inspect the solution. Monitor the temperature of the vial; do not allow it to become warm to the touch.

  • Final Inspection: Once the solution is clear, it is ready for use. If sonication does not lead to complete dissolution after 10-15 minutes, proceed to Level 3.

Level 3: Chemical Intervention

Issue: The reagent is still insoluble after foundational checks and physical intervention.

Causality: The intermolecular forces within the Fmoc-D-Met-OPFP crystal lattice are stronger than the solvating forces provided by DMF alone. A stronger solvent or a co-solvent is required to disrupt these interactions.

Protocol 3: Dissolution Using a Co-Solvent or Alternative Solvent

Option A: NMP as a Co-Solvent

  • Prepare Suspension: Create a suspension of the reagent in DMF as described previously.

  • Add NMP: To the suspension, add a small volume of NMP. Start with 10-20% of the total final volume. For example, if your final volume is 2 mL, add 200-400 µL of NMP.

  • Mix and Inspect: Vortex the mixture vigorously. NMP is a more powerful solvent than DMF and can often dissolve recalcitrant compounds.[7]

Option B: Switching to NMP as the Primary Solvent

  • Direct Dissolution in NMP: Repeat Protocol 1, but substitute NMP for DMF as the primary solvent. Given NMP's superior solvating properties for many protected amino acids, this is often the most effective solution.[6]

Option C: Using DMSO as an Additive

  • Prepare Suspension: Create a suspension of the reagent in DMF or NMP.

  • Add DMSO: Add the minimum volume of DMSO required to achieve full dissolution (typically 5-10% of the total volume).

  • Mix and Use Immediately: Vortex thoroughly. Use this solution promptly, as DMSO can sometimes complicate reaction monitoring and purification.

References

  • Wade, J. D., & Alewood, P. F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 835-844. Retrieved from [Link]

  • López, J., et al. (2021). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 9(45), 15070–15077. Retrieved from [Link]

  • SVS Labs. (n.d.). SPECIFICATION: Fmoc-D-Met-OH. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • Activotec. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Retrieved from [Link]

  • Galati, M. C., et al. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 29(3), 735. Retrieved from [Link]

  • ResearchGate. (2015). Are there any alternative solvents for DMF-DCM?. Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-450. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

  • Qingdao Fengchen Technology and Trade Co.,Ltd. (n.d.). Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers. Retrieved from [Link]

  • D'Souza, M. J., & Valerio, R. (2014). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. International Journal of Peptide Research and Therapeutics, 20, 1-10. Retrieved from [Link]

  • Rudra, S. P., et al. (2001). Thermodynamic Interactions Due to Transfer of Amino Acids, Glycine and DL-Alanine from Water to Aqueous Mixture of Cationophilic. Journal of the Indian Chemical Society, 78, 435-439. Retrieved from [Link]

  • Sabatino, G., et al. (2012). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 56(2), 169-173. Retrieved from [Link]

  • Liljeblad, A., et al. (1990). Hydrophobicity of amino-acid molecules. Solvation of amino-acid hydrobromides in mixtures of water and NN-dimethylformamide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 86, 2243-2248. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link]

  • Bédard, F., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2786. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc Deprotection Post-Fmoc-D-Met-OPfp Coupling

Topic: Incomplete Fmoc deprotection after Fmoc-D-Met-OPfp coupling Audience: Synthetic Chemists, Peptide Scientists, Drug Development Researchers Content Type: Technical Troubleshooting Guide & FAQs[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incomplete Fmoc deprotection after Fmoc-D-Met-OPfp coupling Audience: Synthetic Chemists, Peptide Scientists, Drug Development Researchers Content Type: Technical Troubleshooting Guide & FAQs[1]

Executive Summary & Diagnostic Overview

The Problem: You have successfully coupled Fmoc-D-Met-OPfp (Fmoc-D-Methionine pentafluorophenyl ester) to your resin-bound peptide. However, the subsequent Fmoc removal step is sluggish, yields a negative/mixed Kaiser test, or shows an erratic UV deprotection profile.

The Root Cause: While Pentafluorophenyl (Pfp) esters are excellent for preventing racemization, the specific inclusion of D-Methionine often induces on-resin aggregation (β-sheet formation) due to the disruption of the natural L-peptide helix and the hydrophobicity of the Methionine side chain. This aggregation sterically shields the N-terminal Fmoc group from the bulky piperidine base.

Immediate Action Required: Do not simply extend reaction time with standard 20% piperidine; this promotes side reactions (e.g., diketopiperazine formation). You must disrupt the secondary structure or use a smaller, stronger base.

Diagnostic Workflow

Before altering your synthesis protocol, confirm the nature of the failure using this decision tree.

DiagnosticWorkflow Start Symptom: Low Deprotection Yield CheckWashes Step 1: Did you wash resin 5x with DMF post-coupling? Start->CheckWashes PfpArtifact Artifact: Pfp-Piperidine Adduct (UV signal interference) CheckWashes->PfpArtifact No / Unsure KaiserTest Step 2: Perform Kaiser Test (Ninhydrin) CheckWashes->KaiserTest Yes PfpArtifact->KaiserTest Re-wash & Test ResultBlue Result: Deep Blue Beads (Positive) KaiserTest->ResultBlue Blue ResultColorless Result: Colorless/Reddish Beads (Negative/Incomplete) KaiserTest->ResultColorless Colorless FalseAlarm False Alarm: Deprotection likely worked. Proceed with caution. ResultBlue->FalseAlarm Aggregation Diagnosis: Peptide Aggregation (Steric Shielding) ResultColorless->Aggregation

Figure 1: Diagnostic logic flow for differentiating between chemical blockage, aggregation, and monitoring artifacts.

Technical Deep Dive & Troubleshooting (Q&A)

Q1: Why does Fmoc-D-Met specifically cause deprotection failure?

A: The issue is rarely the chemical reactivity of the Fmoc group itself but rather the physical accessibility of the N-terminus.

  • Hydrophobic Collapse: Methionine is highly hydrophobic. When coupled, it can drive the peptide chain to collapse onto the polystyrene matrix of the resin.

  • Stereochemical Disruption: The introduction of a D-amino acid into an L-sequence acts as a "beta-breaker" or inducer of specific turn structures. While this is often desired in the final product, during synthesis, it can promote strong inter-chain hydrogen bonding (aggregation), locking the N-terminus inside a "clump" that 20% piperidine cannot penetrate.

Q2: I see a large UV signal during deprotection, but the Kaiser test is negative. Why?

A: This is a classic artifact of Pfp ester carryover .

  • Mechanism: If the Fmoc-D-Met-OPfp coupling solution was not washed away completely (minimum 5 x DMF washes recommended), residual Pfp ester reacts with piperidine to form a Pfp-piperidine adduct .

  • Consequence: This adduct absorbs strongly in the UV range (similar to the Fmoc-dibenzofulvene adduct).[1] You see a "peak" and assume deprotection occurred, but the Fmoc group is actually still on the peptide (confirmed by the negative Kaiser test).

Q3: Can I just heat the reaction to fix it?

A: Yes, but with strict limits.

  • Protocol: Microwave irradiation at 75°C for 2-3 minutes is effective.

  • Risk: Methionine is susceptible to oxidation (to sulfoxide) at high temperatures. If heating, ensure your solvent is degassed and consider adding a reducing agent (see Protocol C below).

Field-Proven Solutions & Protocols

If standard deprotection (20% Piperidine/DMF) fails, adopt one of the following protocols based on severity.

Table 1: Optimized Deprotection Cocktails
MethodReagent CompositionBest ForRisk Factor
Standard 20% Piperidine in DMFRoutine synthesisLow
The "Power" Mix 2% DBU, 2% Piperidine in DMFAggregated/Hydrophobic sequencesMedium (Aspartimide risk)
Chaotropic Wash 0.1M LiCl or KSCN in DMFPre-deprotection wash to swell resinLow
Thermal 20% Piperidine @ 60°C (Microwave)"Concrete" aggregationMedium (Met oxidation)
Protocol A: The DBU "Power" Method (Recommended)

Use this when aggregation is suspected. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a smaller, stronger base that can penetrate aggregates better than piperidine.

  • Wash: DMF (3 x 1 min).

  • Deprotection 1: Add 2% DBU / 2% Piperidine / 96% DMF . Agitate for 5 minutes .

  • Drain & Wash: DMF (1 x 1 min).

  • Deprotection 2: Add fresh DBU/Piperidine cocktail. Agitate for 10 minutes .

  • Wash: DMF (5 x 1 min) to remove all traces of DBU (critical before next coupling).

  • Test: Perform Kaiser test.

CRITICAL WARNING: If your peptide contains Aspartic Acid (Asp) , DBU can catalyze aspartimide formation .[2] In this case, add 0.1 M HOBt to the deprotection cocktail to suppress this side reaction [1].[3]

Protocol B: The "Magic Mixture" Wash

Use this if you prefer not to use strong bases. This disrupts hydrogen bonding physically.

  • Swelling: Wash resin with DCM/DMF/NMP (1:1:[4]1) containing 1% Triton X-100 and 2M Ethylene Carbonate .[4]

  • Deprotection: Perform standard 20% piperidine deprotection using this solvent mixture instead of pure DMF.

  • Mechanism: Ethylene carbonate is a potent chaotrope that breaks up beta-sheets, exposing the Fmoc group [2].

Protocol C: Preventing Met Oxidation

Since you are working with Methionine, oxidation is a constant threat during difficult/heated steps.

  • Additive: Add 0.1 - 0.2 M Ammonium Iodide (NH₄I) or Dimethyl Sulfide (DMS) to your deprotection cocktail.

  • Why? These act as scavengers/reducing agents, keeping Methionine in its reduced thioether state during the basic deprotection cycles [3].

References

  • Wade, J. D., et al. (2000). Aspartimide formation in Fmoc-based SPPS. Journal of Peptide Science. Link

  • Albericio, F., et al. (2000). The use of ethylene carbonate/Triton X-100 ("Magic Mixture") in SPPS. Tetrahedron Letters. Link

  • García-Martín, F., et al. (2006). Chlorotrityl chloride resin: A helpful tool for the synthesis of Met-containing peptides. Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Troubleshooting

Aggregation of peptides containing D-methionine

Technical Support Center: Aggregation of Peptides Containing D-Methionine Executive Summary You are likely accessing this guide because you are encountering unexpected aggregation in peptides containing D-methionine (D-M...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aggregation of Peptides Containing D-Methionine

Executive Summary

You are likely accessing this guide because you are encountering unexpected aggregation in peptides containing D-methionine (D-Met). While D-amino acids are often employed to disrupt secondary structures or enhance proteolytic stability (e.g., in retro-inverso peptides), they are not immune to aggregation. In fact, D-Met introduces unique physicochemical challenges—specifically regarding hydrophobic stacking and oxidative instability—that can lead to insoluble "brick-dust" products or gelation.

This guide deconstructs the mechanism of D-Met aggregation and provides a validated troubleshooting workflow for Synthesis, Purification, and Storage.

Part 1: The Mechanism (Why is this happening?)

Q1: I thought D-amino acids were supposed to prevent aggregation. Why is my D-Met peptide precipitating?

A: This is a common misconception. D-amino acids only prevent aggregation when introduced as "breakers" into an all-L sequence (heterochiral disruption). If you are working with a peptide rich in D-amino acids (like a retro-inverso peptide), it can still form stable, aggregated beta-sheets—they are simply the mirror image of L-beta-sheets.[1]

  • The Homochiral Paradox: A sequence of all D-amino acids will fold and aggregate with the same thermodynamic propensity as its L-enantiomer. If the L-version is hydrophobic and aggregation-prone, the D-version will be too.

  • D-Methionine Specifics: Methionine is highly hydrophobic. In D-isomers, the thioether side chain still contributes significantly to the hydrophobic moment. If D-Met residues are clustered or patterned (e.g., i, i+3, i+4), they can form a "steric zipper" interface that excludes water, driving precipitation.

Q2: Does the oxidation state of D-Met affect solubility?

A: Yes, profoundly. Methionine (D or L) is susceptible to oxidation to methionine sulfoxide [Met(O)].[2]

  • Reduced State (Native): Highly hydrophobic. Prone to aggregation in aqueous buffers.

  • Oxidized State (Sulfoxide): More polar. Often more soluble, but this chemically alters your molecule, potentially killing biological activity.

  • The Trap: Users often inadvertently oxidize their peptide during synthesis (cleavage), creating a heterogeneous mix of Met and Met(O) species that complicates purification and can lead to erratic solubility behavior.

Part 2: Synthesis Troubleshooting (Solid Phase Peptide Synthesis - SPPS)

Q3: My resin stopped swelling during the coupling of D-Met. Is this aggregation?

A: Yes. "On-resin aggregation" occurs when growing peptide chains form beta-sheets via inter-chain hydrogen bonding, collapsing the resin matrix. This is common with hydrophobic D-amino acids.

Troubleshooting Protocol: The "Magic Mixture" Approach

StepActionMechanistic Rationale
1. Diagnosis Perform a Micro-cleavage test . Cleave 5 mg of resin. If HPLC shows a "deletion sequence" (missing the amino acid after D-Met), aggregation prevented coupling.Confirms steric hindrance due to resin collapse.
2. Solvent Switch Replace DMF with NMP (N-methyl-2-pyrrolidone) or a 50:50 mix of DMF/DMSO for the coupling step.NMP and DMSO are better at disrupting hydrogen bond networks than DMF.
3. Chaotropic Salts Add 0.1 M LiCl or KSCN to the coupling cocktail.Chaotropes disrupt the water structure and hydrogen bonding, "melting" the aggregates.
4. Pseudoprolines Advanced: If D-Met is followed by Ser/Thr, use a D-Pseudoproline dipeptide if commercially available (rare) or switch to lower loading resin.Pseudoprolines introduce a "kink" in the backbone, physically preventing beta-sheet alignment.

Part 3: Purification & Solubility (Post-Cleavage)

Q4: I cannot dissolve my crude D-Met peptide for HPLC purification. What solvents should I use?

A: Do not default to 100% DMSO immediately if you need to recover the peptide, as DMSO is difficult to remove. Follow this polarity-gradient protocol.

Solubility Decision Matrix:

Peptide Charge (pH 7)Primary SolventSecondary Additive (if insoluble)Rescue Solvent (Last Resort)
Positive (+) (Arg/Lys rich)0.1% Acetic Acid or waterTFE (Trifluoroethanol)30% Acetonitrile
Negative (-) (Asp/Glu rich)0.1% Ammonium Bicarbonate10% Ammonia (aq)50% DMSO (Watch for oxidation!)
Neutral / Hydrophobic 50% Acetic AcidHFIP (Hexafluoroisopropanol) 100% DMSO or DMF

Critical Warning: When using DMSO with D-Methionine, you must keep the solution on ice and minimize exposure time. DMSO is a mild oxidant and can convert D-Met to D-Met(O) over time, especially at low pH.

Q5: How do I separate the "Aggregated" peak from the "Monomeric" peak on HPLC?

A: Aggregates often elute as broad, "ghost" peaks or wash out in the gradient regeneration phase.

  • Column Heating: Run the HPLC column at 60°C . High temperature disrupts hydrophobic interactions and sharpens peaks.

  • Chaotropic Mobile Phase: Add 0.1% NaClO4 (Sodium Perchlorate) to your Mobile Phase A. This prevents on-column aggregation.

Part 4: Visualization & Logic Flows

Diagram 1: The Chirality Aggregation Paradox

This diagram illustrates why D-peptides still aggregate (Homochiral Stacking) versus how they disrupt L-peptides (Heterochiral Disruption).

G cluster_0 Scenario A: Homochiral Aggregation (Risk) cluster_1 Scenario B: Heterochiral Disruption (Goal) D_Met_Seq All D-Met Sequence (Retro-Inverso) D_Sheet Stable D-Beta Sheet (Mirror Image Structure) D_Met_Seq->D_Sheet Hydrophobic Stacking Precipitate Precipitation/Gelation D_Sheet->Precipitate Steric Zipper Mixed_Seq L-Peptide with D-Met Insert Disruption Steric Clash (Side Chain Misalignment) Mixed_Seq->Disruption Cannot form H-bonds Soluble Soluble Monomers Disruption->Soluble Beta-sheet Breaker

Caption: Homochiral D-peptides (Scenario A) can form stable aggregates just like L-peptides. Only mixing chiralities (Scenario B) reliably disrupts aggregation.

Diagram 2: Troubleshooting Workflow for Insoluble D-Met Peptides

G Start Problem: D-Met Peptide is Insoluble Check_Seq Step 1: Analyze Sequence (Is it >50% Hydrophobic?) Start->Check_Seq Hydrophobic_Yes Yes: Intrinsic Hydrophobicity Check_Seq->Hydrophobic_Yes High % Hydrophobic_No No: Likely Aggregation/Structure Check_Seq->Hydrophobic_No Low % Solvent_Test Solvent Screen: 1. HFIP (Disaggregates) 2. 50% Acetic Acid 3. DMSO (Caution: Oxidation) Hydrophobic_Yes->Solvent_Test Oxidation_Check Step 2: Check Oxidation Status (Mass Spec: +16 Da?) Hydrophobic_No->Oxidation_Check Oxidized Mass = M + 16 Da (Sulfoxide present) Oxidation_Check->Oxidized Native Mass = Expected (Native form) Oxidation_Check->Native Reduce Action: Reduce Peptide (NH4I / DMS treatment) Oxidized->Reduce Heat Action: Heat to 50°C Sonicate 10 mins Native->Heat

Caption: Decision tree for diagnosing solubility issues. Note the critical check for oxidation (+16 Da) which alters solubility behavior.

Part 5: Analytical Validation

Q6: How do I prove my D-Met peptide is aggregated using Circular Dichroism (CD)?

A: This is tricky because D-peptides have inverted spectra.

  • L-Peptide Beta-Sheet: Negative band at ~218 nm.

  • D-Peptide Beta-Sheet: Positive band at ~218 nm.

  • The Aggregation Signature: If your D-Met peptide is aggregating, you will see a loss of signal intensity (due to precipitation/scattering) or a red-shift in the positive peak.

  • Protocol: Measure CD at varying concentrations (e.g., 10, 50, 100 µM). If the molar ellipticity changes with concentration, the peptide is self-associating.

References

  • Mutter, M., et al. (2004). "The role of D-amino acids in peptide aggregation and design." Journal of the American Chemical Society. Link

  • Soto, C., et al. (1998). "Beta-sheet breaker peptides inhibit fibrillogenesis in a rat brain model of amyloidosis: implications for Alzheimer's therapy." Nature Medicine. Link

  • Biotage. (2023). "What do you do when your peptide synthesis fails? Strategies for aggregation." Biotage Blog. Link

  • Sigma-Aldrich. (2023). "Peptide Solubility and Handling Guidelines." Merck Technical Library. Link

  • Gong, H., et al. (2003). "Methionine oxidation in the regulation of protein stability and aggregation." Proceedings of the National Academy of Sciences. Link

Sources

Optimization

Use of scavengers during cleavage of Met-containing peptides

[1] Welcome to the Advanced Peptide Synthesis Support Center. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Advanced Peptide Synthesis Support Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Methionine Paradox

Methionine (Met) is chemically unique among the 20 canonical amino acids. Its thioether side chain is a "soft" nucleophile, making it an easy target for electrophiles (carbocations) generated during cleavage. Simultaneously, it is highly susceptible to oxidation.[1]

In Solid Phase Peptide Synthesis (SPPS), the final cleavage step using Trifluoroacetic Acid (TFA) is the most critical moment for Met-containing peptides. Without a chemically rigorous scavenger strategy, you risk two primary failure modes:

  • Alkylation (+56 Da): Irreversible attachment of tert-butyl cations to the Met sulfur.

  • Oxidation (+16 Da): Conversion of Met to Methionine Sulfoxide (

    
    ).
    

This guide replaces "recipe following" with mechanistic control . Below, you will find the logic, the protocols, and the rescue strategies to ensure peptide integrity.

Module 1: The Mechanism of Failure

To prevent side reactions, you must understand the "war" occurring in your cleavage flask. When TFA removes protecting groups (Pbf, Trt, Boc, tBu), it generates a swarm of reactive carbocations.

  • The Goal: Scavengers must react with these cations faster than the cations react with your Methionine.

  • The Threat: If the scavenger concentration is too low, or the kinetics are too slow, the Met sulfur attacks the carbocation, forming a stable sulfonium salt (alkylation).

Visualizing the Competition

Met_Cleavage_Mechanism Resin Peptide-Resin (Protected) TFA TFA Acidolysis Resin->TFA Cations Reactive Carbocations (tBu+, Trt+, Pbf+) TFA->Cations Generates Oxidized Met Sulfoxide (Met(O)) REVERSIBLE (+16 Da) TFA->Oxidized Dissolved O2 / Peroxides Scavenger Scavengers (EDT, DODT, Thioanisole) Cations->Scavenger Fast Kinetic Trap (Preferred Path) Met Methionine Side Chain (-S-CH3) Cations->Met Slow Attack (If Scavengers Depleted) Safe Safe By-products (Scavenger-tBu adducts) Scavenger->Safe Alkylated Alkylated Met (S-tBu Sulfonium Salt) IRREVERSIBLE (+56 Da) Met->Alkylated Met->Oxidized

Figure 1: The Kinetic Competition. Scavengers act as a "kinetic sink," trapping reactive species before they can modify the Methionine residue.

Module 2: Cocktail Selection Strategy

Do not use a standard "95% TFA / 2.5% TIS / 2.5% Water" cocktail for Met-containing peptides.[1] It lacks the nucleophilicity required to protect the thioether.

Comparative Scavenger Table
Cocktail NameComposition (v/v)Best Use CaseMet Protection LevelOdor Profile
Reagent K TFA (82.5) / Phenol (5) / Water (5) / Thioanisole (5) / EDT (2.[2][3]5)The Gold Standard. Complex peptides with Met, Cys, Trp, Tyr.High. EDT prevents alkylation; Thioanisole prevents oxidation.High. (Rotten egg smell)
Reagent H TFA (81) / Phenol (5) / Thioanisole (5) / EDT (2.[2][4]5) / Water (3) / DMS (2) / NH₄I (1.[5]5)The Specialist. Peptides where Met oxidation is the primary concern.Maximum. Contains reducing agents (

) to reverse oxidation in situ.
High.
DODT Modified TFA (90) / DODT (5) / TIS (2.5) / Water (2.5)The Modern Alternative. Replaces EDT with DODT.High. DODT mimics EDT's dithiol properties but is less volatile.Medium. (Less offensive than EDT)
Reagent B TFA (88) / Phenol (5) / Water (5) / TIS (2)Not Recommended for Met. Good for Trp, but weak for Met.Low. TIS is a poor scavenger for preventing Met oxidation.[5]Low.
Why These Components? (Causality)
  • EDT / DODT (Dithiols): These are the only scavengers nucleophilic enough to effectively trap tert-butyl cations, preventing the +56 Da alkylation.

  • Thioanisole: Acts as a dual-function agent. It scavenges cations and accelerates the removal of Pbf/Pmc protecting groups (Arg) via an

    
     mechanism.
    
  • Phenol: Protects Tyrosine and Tryptophan.[3]

  • Water: Hydrolyzes the cleavage products, preventing them from re-attaching to the peptide.

Module 3: Troubleshooting & FAQs

Q1: My Mass Spec shows a peak at [M + 16]. What happened?

  • Diagnosis: Methionine Oxidation (

    
    ).[2][4]
    
  • Cause: Dissolved oxygen in the TFA or peroxides in the ether used for precipitation.

  • Immediate Fix: See the Rescue Protocol in Module 4.

  • Prevention: Always use fresh Thioanisole. Degas your cleavage cocktail with Nitrogen/Argon before adding the resin.

Q2: My Mass Spec shows a peak at [M + 56]. Can I fix it?

  • Diagnosis: S-tert-butylation.[2][4]

  • Cause: Insufficient dithiol (EDT/DODT) capacity. The t-butyl cations overwhelmed the scavengers and alkylated the Met sulfur.

  • Fix: This is effectively irreversible under standard conditions. You must re-synthesize.

  • Prevention: Switch to Reagent K . If the peptide has many t-butyl protected residues (Glu, Asp, Ser, Thr, Tyr), increase the EDT/DODT concentration to 5-10%.

Q3: I cannot use EDT due to lab safety/smell complaints. What is the alternative?

  • Solution: Use DODT (3,6-dioxa-1,8-octanedithiol).[6]

  • Logic: DODT has a higher boiling point and lower vapor pressure than EDT, significantly reducing the smell. Chemically, it is nearly identical in scavenging efficiency for Met protection.

Q4: I have Arginine (Pbf) and Methionine in the same sequence. Why is the cleavage yield low?

  • Reason: Pbf removal is slow. If you extend cleavage time to remove Pbf, you increase the risk of Met side reactions.

  • Solution: Use Thioanisole (as in Reagent K).[2] It accelerates Pbf removal, allowing you to keep the cleavage time short (2-3 hours), preserving the Met.

Module 4: Protocols
Protocol A: Standard Cleavage for Met-Peptides (Reagent K)

Use this for any sequence containing Met + (Cys, Trp, or Tyr).

  • Preparation: In a fume hood, prepare Reagent K :

    • 8.25 mL TFA

    • 0.5 g Phenol (crystalline)

    • 0.5 mL Water

    • 0.5 mL Thioanisole

    • 0.25 mL EDT (or DODT)

  • Degassing: Bubble Nitrogen gas through the cocktail for 2 minutes to remove dissolved oxygen.

  • Incubation: Add the resin to the cocktail (Ratio: 10-20 mL cocktail per 1 g resin).

  • Time: Shake at room temperature for 2.5 to 3 hours.

    • Note: Do not exceed 4 hours, as this increases the risk of side reactions.

  • Work-up: Filter resin, precipitate filtrate in ice-cold diethyl ether.

Protocol B: The Rescue Protocol (Reduction of Met-Sulfoxide)

Use this if you observe [M+16] peaks after cleavage.

This protocol utilizes Ammonium Iodide (


) and Dimethyl Sulfide (DMS) to reduce the sulfoxide back to native Methionine.[1][7]

Workflow Diagram:

Met_Rescue Start Oxidized Peptide (Met-O) Step1 Dissolve in TFA Start->Step1 Step2 Add NH4I + DMS Step1->Step2 Add Reducing Agents Reaction Reduction Reaction (30-60 mins @ 0°C) Step2->Reaction Iodine Generated Quench Quench/Dilute (Water) Reaction->Quench Color Change (Red->Clear) End Recovered Peptide (Native Met) Quench->End

Figure 2: Reduction Workflow. The NH4I/DMS system acts as a potent reducing agent in acidic media.

Step-by-Step Rescue:

  • Dissolve: Dissolve the crude oxidized peptide in neat TFA (approx. 5-10 mg/mL).

  • Add Reagents: Add Dimethyl Sulfide (DMS) to make a 10% solution, followed by Ammonium Iodide (

    
    ) (10-20 equivalents relative to the peptide).
    
    • Observation: The solution may turn dark red/brown due to the liberation of Iodine (

      
      ).
      
  • React: Stir at 0°C (ice bath) for 30 to 60 minutes.

  • Quench: Pour the mixture into ice-cold water. Add Ascorbic Acid (Vitamin C) or Sodium Thiosulfate dropwise until the iodine color disappears (solution becomes clear/yellow).

  • Recover: Lyophilize or prep-HPLC immediately.

References
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[2] International Journal of Peptide and Protein Research, 36(3), 255–266.[2]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[5] Journal of Peptide Research, 53(5), 548–553.

  • Vila-Perelló, M., et al. (2002). The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis. Protein & Peptide Letters, 9(5), 379-385.[6]

  • Nicolás, E., et al. (1995). Methionine sulfoxide reduction in solid-phase peptide synthesis. Tetrahedron, 51(20), 5701-5710.

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis with Fmoc-D-Met-OPfp

Case ID: D-MET-OPFP-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open for Resolution Executive Summary You have selected Fmoc-D-Met-OPfp (Fmoc-D-Methionine pentafluor...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: D-MET-OPFP-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open for Resolution

Executive Summary

You have selected Fmoc-D-Met-OPfp (Fmoc-D-Methionine pentafluorophenyl ester) for your synthesis. This reagent is a strategic choice: pentafluorophenyl esters are pre-activated, stable, and generally offer lower racemization rates than in situ activation methods (like HATU/DIPEA) because they avoid the formation of highly reactive O-acylisourea intermediates.

However, D-Methionine introduces two critical failure modes that can ruin an otherwise perfect synthesis:

  • Oxidation: The thioether side chain is highly susceptible to oxidation during cleavage, forming Methionine Sulfoxide (+16 Da).

  • Kinetic Sluggishness: OPfp esters react slower than uronium salts. Without catalysis, this leads to deletion sequences (missing residues).

This guide provides the protocols to mitigate these risks.

Module 1: Preventing Methionine Oxidation (+16 Da Impurities)

The Issue: Methionine is easily oxidized to Methionine Sulfoxide (Met(O)) by atmospheric oxygen or oxidants present in the cleavage cocktail. This results in a mass shift of +16 Da and a retention time shift in HPLC (Met(O) is more hydrophilic and elutes earlier).

The Mechanism: During TFA cleavage, tert-butyl cations (from protecting groups like Boc, tBu) act as alkylating agents. To prevent this, we add scavengers.[1][2] However, scavengers alone do not prevent oxidation. You must create a reducing environment .

Protocol: The "Reagent H" Standard

Do not use standard Reagent K or B for Met-rich peptides if oxidation is a primary concern. You must use Reagent H , which utilizes Ammonium Iodide (


) and Dimethyl Sulfide (DMS) to actively reduce any Met(O) that forms back to Met.

Reagent H Composition (Prepare Fresh):

Component Function Ratio (v/v/w)
TFA Cleavage Agent 81%
Phenol Cation Scavenger 5%
Thioanisole Acidity Promoter/Scavenger 5%
1,2-Ethanedithiol (EDT) Critical Thiol Scavenger 2.5%
Water Scavenger 3%
Dimethyl Sulfide (DMS) Reducing Agent 2%

| Ammonium Iodide (


)  | Reductant Catalyst  | 1.5% (w/v) |[3]

Critical Step: After cleavage, if you still observe Met(O), you can perform a post-cleavage reduction. Dissolve the crude peptide in TFA containing 1%


 and DMS for 30 minutes at 0°C before precipitation.
Visualization: Oxidation & Reduction Pathways

Met_Oxidation_Pathway Figure 1: The reversible oxidation pathway of Methionine and the restorative role of Reagent H. Met Native Methionine (Target) Cleavage TFA Cleavage (Oxidative Stress) Met->Cleavage Exposure to Air/TFA MetO Met-Sulfoxide (+16 Da Impurity) ReagentH Reagent H (DMS + NH4I) MetO->ReagentH Reduction Step Cleavage->MetO Oxidation ReagentH->Met Restores Native State

Module 2: Coupling Efficiency & Racemization Control

The Issue: Fmoc-D-Met-OPfp is less reactive than HATU-activated amino acids. If the coupling is too slow, the N-terminus of the resin-bound peptide may aggregate or undergo side reactions. Conversely, adding too much base (DIPEA) to speed it up increases the risk of racemization (converting D-Met


 L-Met), destroying the biological activity.
The "Catalytic Boost" Protocol

To improve kinetics without aggressive bases, use HOAt (1-Hydroxy-7-azabenzotriazole) as a catalyst. It converts the Pfp ester into a more reactive OAt ester in situ, which is highly reactive but maintains chiral integrity better than uronium salts.

Recommended Coupling Conditions:

  • Solvent: DMF (Standard) or NMP (If peptide is hydrophobic/aggregating).[4][5]

  • Stoichiometry:

    • 3.0 eq Fmoc-D-Met-OPfp

    • 3.0 eq HOAt (Catalyst)

    • Base: 3.0 eq NMM (N-Methylmorpholine) or TMP (2,4,6-Collidine).

    • Note: Avoid DIPEA if possible. If you must use DIPEA, limit it to 1.0 eq.

Why NMM? NMM is a weaker base (


 ~7.4) than DIPEA (

~10.5). It is sufficient to deprotonate the amino group on the resin but less likely to abstract the

-proton of the D-Met, which causes racemization.
Troubleshooting Guide: Coupling Issues
SymptomDiagnosisCorrective Action
Deletion Sequences (Mass = Target - Met)Coupling was too slow or incomplete.1. Add 1.0 eq HOAt.2. Switch solvent to NMP.3. Perform "Double Coupling" (Repeat step with fresh reagents).
Split Peaks in HPLC (Identical Mass)Racemization (D/L mixture).1. Switch base from DIPEA to NMM or Collidine.2.[6] Reduce coupling time (do not leave overnight).
Low Solubility of Reagent Hydrophobic Pfp ester.Dissolve Fmoc-D-Met-OPfp in a small amount of DCM first, then dilute with DMF.
Visualization: Coupling Decision Matrix

Coupling_Logic Figure 2: Decision matrix for optimizing OPfp ester coupling efficiency. Start Start Coupling Fmoc-D-Met-OPfp CheckSeq Is Sequence Difficult/Hydrophobic? Start->CheckSeq Standard Standard Protocol: DMF + NMM CheckSeq->Standard No Difficult Enhanced Protocol: NMP + HOAt + Collidine CheckSeq->Difficult Yes Monitor Kaiser Test Standard->Monitor Difficult->Monitor Result Blue Beads? (Incomplete) Monitor->Result Recouple Double Couple (New Reagents) Result->Recouple Yes Success Proceed to Deprotection Result->Success No Recouple->Monitor

Frequently Asked Questions (FAQs)

Q: Can I use standard Reagent K for cleavage? A: You can, but it is risky. Reagent K contains thioanisole and EDT, which are good scavengers, but it lacks the active reducing power of Ammonium Iodide (


). If your D-Met is oxidizing, Reagent K may not be sufficient to reverse it. Reagent H is safer for Methionine-containing peptides.

Q: Why is my D-Met coupling taking 4 hours? A: Pfp esters are kinetically slower than HATU/HBTU. This is the trade-off for higher chiral purity. To speed it up without increasing racemization, add HOAt (1-Hydroxy-7-azabenzotriazole). Do not simply add more DIPEA, as this promotes racemization.

Q: I see a peak at +32 Da. What is this? A: This is likely the Sulfone form (


). While the Sulfoxide (

) is reversible via reduction, the Sulfone is generally irreversible chemically. This indicates severe oxidation during synthesis or storage. Ensure your solvents are degassed and the peptide is stored under argon/nitrogen.

References

  • Huang, H., & Rabenstein, D. L. (1999).[7] Peptide Cleavage: A cleavage cocktail containing trifluoroacetic acid, phenol, thioanisol, 1,2-ethanedithiol, dimethylsulfide, ammonium iodide and water has been shown to prevent methionine oxidation during cleavage.[1][2][3][7] Journal of Peptide Research, 53, 548-553.[7]

  • Albericio, F., et al. (1990).[8] Preparation and application of 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions. Journal of Organic Chemistry, 55, 3730-3743. (Basis for Reagent R/H variations).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • BenchChem Technical Support. (2025). Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.[5][9][10][11][12] BenchChem Application Notes.

  • Biotage. (2023). How to handle peptides that contain methionine. Biotage Blog.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Fmoc-D-Met-OPfp vs. Fmoc-D-Met-OH in Peptide Synthesis

This guide provides a technical comparison between Fmoc-D-Met-OPfp (pre-activated pentafluorophenyl ester) and Fmoc-D-Met-OH (free acid) for solid-phase peptide synthesis (SPPS). It is designed for researchers seeking to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Fmoc-D-Met-OPfp (pre-activated pentafluorophenyl ester) and Fmoc-D-Met-OH (free acid) for solid-phase peptide synthesis (SPPS). It is designed for researchers seeking to optimize coupling efficiency while minimizing stereochemical loss and side reactions specific to methionine.

Executive Summary

For routine peptide synthesis, Fmoc-D-Met-OH activated in situ (e.g., with DIC/Oxyma or HBTU/DIPEA) is the standard cost-effective choice. However, for critical applications requiring high stereochemical purity or involving "difficult" sequences prone to aggregation, Fmoc-D-Met-OPfp is the superior technical alternative.

  • Fmoc-D-Met-OPfp eliminates the activation step, significantly reducing the window for base-catalyzed racemization—a critical factor when introducing D-amino acids where maintaining chirality is paramount.

  • Fmoc-D-Met-OH offers faster coupling kinetics with powerful uronium reagents (HATU/HBTU) but carries a higher risk of S-alkylation and racemization due to the requisite excess base (DIPEA/NMM).

Verdict: Use Fmoc-D-Met-OPfp for GMP-grade synthesis, fragment condensation, or when D-Met is coupled to sterically hindered or racemization-prone residues (e.g., Cys, His). Use Fmoc-D-Met-OH for standard high-throughput screening where cost is the primary driver.

Mechanistic Foundation: Activation vs. Aminolysis[1]

The core difference lies in the reaction pathway. The free acid requires chemical activation to convert the inert carboxylic acid into an electrophile. The Pfp ester is a stable, pre-isolated electrophile ready for aminolysis.

Reaction Pathway Diagram

The following diagram illustrates the direct aminolysis of the Pfp ester versus the multi-step activation of the free acid, highlighting the "Racemization Danger Zone."

ReactionPathways FreeAcid Fmoc-D-Met-OH (Free Acid) ActiveInt Activated Species (OBt/OAt Ester) FreeAcid->ActiveInt Activation (Fast) PfpEster Fmoc-D-Met-OPfp (Pre-activated Ester) Amine Resin-Bound Amine (H2N-Peptide-Resin) Product Fmoc-D-Met-Peptide (Amide Bond) PfpEster->Product Direct Aminolysis (Controlled Kinetics) Activator Activator (HBTU/HATU + DIPEA) Activator->ActiveInt Oxazolone Oxazolone Intermediate (Racemization Risk) ActiveInt->Oxazolone Base-Catalyzed Cyclization ActiveInt->Product Coupling (Fast) Oxazolone->Product Slow Coupling (Racemic Mixture)

Figure 1: Comparative reaction pathways. Note that the Pfp ester bypasses the highly reactive O-acylisourea/OBt intermediate stage where base-catalyzed oxazolone formation (racemization) is most prevalent.

Critical Performance Analysis

A. Racemization Control (The "D" Integrity)

Preserving the D-configuration is the primary challenge.

  • Mechanism: Racemization occurs via the removal of the

    
    -proton from the activated species.[1] This is accelerated by the tertiary bases (DIPEA, NMM) required for HBTU/HATU activation.
    
  • Pfp Advantage: Fmoc-D-Met-OPfp couples under neutral or weakly basic conditions. Often, no additional base is needed if the resin amine is free. If catalysis is required, 1 equivalent of HOBt is sufficient, avoiding the basic environment that promotes proton abstraction.

  • Data Point: Studies on sensitive residues (like Cys/His) show racemization rates of <0.2% for Pfp esters compared to 2–5% for HBTU/DIPEA mediated couplings.

B. Methionine Side Reactions (S-Alkylation & Oxidation)

Methionine's thioether side chain is a nucleophile ("soft base") susceptible to attack.[2]

  • S-Alkylation: During in situ activation, highly reactive carbocations or electrophilic byproducts can attack the Met sulfur, forming sulfonium salts. This is exacerbated by strong activators.[3] Pfp esters are "clean" electrophiles that react specifically with amines, minimizing off-target S-alkylation.

  • Oxidation: While Pfp esters do not inherently prevent oxidation (which is often solvent/handling dependent), they allow for additive-free coupling . This removes potential oxidants found in lower-quality coupling reagents or aged activator solutions.

C. Coupling Efficiency & Kinetics
  • Fmoc-D-Met-OH (HBTU/HATU): Extremely fast (2–10 minutes). Best for sterically hindered couplings where forcing conditions are necessary.

  • Fmoc-D-Met-OPfp: Slower kinetics (20–60 minutes). However, the reaction is driven to completion effectively in standard SPPS cycles, especially when catalyzed by HOAt or HOBt. The stability of the Pfp ester allows for longer reaction times without decomposition, unlike O-acylisourea intermediates.

Comparative Data Summary

FeatureFmoc-D-Met-OH (+ HBTU/DIPEA)Fmoc-D-Met-OPfp (Active Ester)
Activation Step Required in situPre-activated (Ready to use)
Coupling Speed Very Fast (2–10 min)Moderate (20–60 min)
Racemization Risk Moderate to High (Base-dependent)Low (Base-independent)
Reagent Stability Low (Activated species degrades)High (Stable solid, long shelf life)
Byproducts Urea, Guanidinium saltsPentafluorophenol (easy to wash)
Cost LowHigh (Premium reagent)
Best Use Case Routine synthesis, Hindered junctionsGMP synthesis, D-amino acids, Fragment condensation

Experimental Protocols

Protocol A: Standard In Situ Activation (Fmoc-D-Met-OH)

Use for routine synthesis where speed is prioritized over strict chiral purity.

  • Reagents:

    • Fmoc-D-Met-OH (0.2 M in DMF)

    • HBTU (0.2 M in DMF)

    • DIPEA (0.4 M in DMF)

  • Activation: Combine 1.0 mL of Amino Acid solution and 1.0 mL of HBTU solution. Add 1.0 mL of DIPEA solution. Shake for 30 seconds.

  • Coupling: Add the activated mixture immediately to the deprotected resin (swollen in DMF).

  • Reaction: Shake at room temperature for 30 minutes .

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).[4]

Protocol B: Pre-Activated Ester Coupling (Fmoc-D-Met-OPfp)

Use for critical D-Met incorporation to ensure chiral integrity.

  • Reagents:

    • Fmoc-D-Met-OPfp (0.2 M in DMF)

    • HOBt (0.2 M in DMF) - Optional catalyst to speed up reaction

  • Preparation: Dissolve Fmoc-D-Met-OPfp in DMF. If using HOBt, add 1.0 eq relative to the ester.[5]

    • Note: Do NOT add DIPEA unless the coupling is extremely sluggish. If base is needed, use a weak base like TMP (2,4,6-trimethylpyridine).

  • Coupling: Add the solution directly to the deprotected resin.

  • Reaction: Shake at room temperature for 45–60 minutes .

    • Tip: For difficult sequences, a "double coupling" (repeat this step) is preferable to extending time or adding strong base.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).[4]

Decision Matrix

ScenarioRecommended ReagentRationale
Standard Linear Peptide Fmoc-D-Met-OH Cost-effective; minor racemization is often acceptable or undetectable in short chains.
GMP / Clinical Grade Fmoc-D-Met-OPfp Regulatory requirements demand minimized impurities and strictly controlled enantiomeric purity.
C-Terminal D-Met Fmoc-D-Met-OPfp High risk of racemization during resin loading; Pfp esters allow mild loading conditions.
Fragment Condensation Fmoc-D-Met-OPfp Avoids activation of the C-terminal carboxylate of the fragment, preventing epimerization.
"Difficult" Sequence Fmoc-D-Met-OH Aggregation-prone sequences may require the aggressive kinetics of HATU/HBTU to drive the reaction.

References

  • BenchChem. Optimizing Peptide Synthesis with Pentafluorophenyl Esters. Technical Support Center. Link

  • National Institutes of Health (PMC). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis. PMC8637682. Link

  • Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis: Causes of Racemization. Technical Bulletin. Link

  • Peptide.com. Fmoc-D-Met-OPfp Product Specifications and Applications.Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

Sources

Comparative

Technical Comparison Guide: HPLC Verification of Fmoc-D-Met-OPfp Incorporation in Solid-Phase Peptide Synthesis

Executive Summary In the precise landscape of peptide therapeutics, the incorporation of D-amino acids is a critical strategy for enhancing proteolytic stability and receptor selectivity. However, the coupling of D-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise landscape of peptide therapeutics, the incorporation of D-amino acids is a critical strategy for enhancing proteolytic stability and receptor selectivity. However, the coupling of D-amino acids carries the inherent risk of racemization, which can compromise the biological activity of the final product.

Fmoc-D-Met-OPfp (Fmoc-D-Methionine pentafluorophenyl ester) represents a pre-activated "active ester" strategy designed to mitigate these risks. Unlike in-situ activation methods (e.g., HATU/DIEA) that generate reactive species in the presence of base—often promoting racemization—the Pfp ester is stable, isolable, and reacts primarily via aminolysis without excess base.

This guide provides a technical comparison of Fmoc-D-Met-OPfp against standard in-situ activation methods, detailing the HPLC analytical workflows required to confirm its successful incorporation and validate chiral integrity.

Comparative Analysis: Fmoc-D-Met-OPfp vs. Alternatives

The following analysis contrasts the use of pre-activated Pfp esters against the industry-standard uronium (HATU) and carbodiimide (DIC) activation methods.

Table 1: Performance Matrix of Coupling Strategies
FeatureFmoc-D-Met-OPfp (Pre-Activated)Fmoc-D-Met-OH + HATU/DIEA (In-Situ)Fmoc-D-Met-OH + DIC/HOBt (Traditional)
Primary Mechanism Direct AminolysisUronium active ester formationCarbodiimide active ester
Coupling Speed Moderate to FastVery FastSlow to Moderate
Racemization Risk Low (Base-free conditions possible)High (Requires base; risk of enolization)Low (Neutral conditions)
Reagent Stability High (Storable solid)Low (Activated species degrades quickly)Moderate
Atom Economy High (No activator waste)Low (Generates urea/guanidinium byproducts)Low (Generates urea byproducts)
HPLC Profile Distinct hydrophobic shift (Pfp group)Complex background (Activator peaks)Urea peaks can interfere
Expert Insight: The Causality of Choice
  • Why choose Fmoc-D-Met-OPfp? The pentafluorophenyl group is electron-withdrawing, making the carbonyl carbon highly electrophilic. Because this ester is pre-formed, you avoid the "activation spike" of base required by HATU, which is the primary cause of proton abstraction from the alpha-carbon (racemization).

  • The Trade-off: While HATU is faster for sterically hindered couplings, Pfp esters offer a "cleaner" reaction profile for D-amino acids, simplifying the HPLC interpretation by eliminating activator-related peaks.

Mechanism & Analytical Workflow

To validate the incorporation of Fmoc-D-Met-OPfp, one must track the conversion of the hydrophobic active ester into the peptide product. The workflow below illustrates the critical checkpoints.

Workflow cluster_Analysis HPLC Verification Loop Start Start: Resin-Bound Peptide (Free Amine) Reagent Add Fmoc-D-Met-OPfp (Excess) Start->Reagent Coupling Coupling Reaction (DMF, 1-2 hours) Reagent->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Sample Micro-Cleavage (TFA/H2O/TIS) Check->Sample If ambiguous HPLC RP-HPLC Analysis (C18 Column) Sample->HPLC Data Chromatogram Interpretation HPLC->Data Data->Coupling Incomplete (Re-couple) End Proceed to Fmoc Deprotection Data->End Incorporation Confirmed

Figure 1: Analytical workflow for monitoring Fmoc-D-Met-OPfp incorporation. The micro-cleavage step is essential to distinguish resin-bound species via HPLC.

Experimental Protocols

Synthesis Protocol: Fmoc-D-Met-OPfp Coupling

This protocol ensures a self-validating system where stoichiometry controls the reaction rate.

  • Preparation: Swell the resin (0.1 mmol scale) in DMF for 20 minutes.

  • Dissolution: Dissolve Fmoc-D-Met-OPfp (3.0 equivalents relative to resin loading) in minimum dry DMF.

    • Note: Unlike free acids, do not add HATU or DIC.

    • Optional: Add 1.0 eq of HOAt if the coupling is sluggish, but try base-free first to minimize racemization.

  • Reaction: Add the solution to the resin. Add DIEA (1.0 eq) only if the reaction pH is acidic (<6); otherwise, proceed without base.

  • Agitation: Shake at room temperature for 60–120 minutes.

  • Washing: Drain and wash with DMF (3x) and DCM (3x).

Analytical HPLC Method

To confirm incorporation, you must distinguish between the Product , the Hydrolyzed Reagent (Fmoc-D-Met-OH), and the Active Ester (Fmoc-D-Met-OPfp).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (peptide bond) and 254 nm (Fmoc/Pfp aromatic rings).

  • Gradient:

    • 0 min: 5% B

    • 20 min: 95% B (Linear ramp)

    • 25 min: 95% B

    • 26 min: 5% B

Sample Preparation (Micro-Cleavage)
  • Take ~2-5 mg of resin beads.

  • Treat with 100 µL of Cleavage Cocktail (95% TFA, 2.5% Water, 2.5% TIS) for 30 minutes.

  • Precipitate with cold diethyl ether or simply evaporate the TFA under nitrogen.

  • Redissolve in 200 µL of 50:50 Water/ACN.

  • Inject 10-20 µL onto the HPLC.

Data Interpretation & Validation

This section explains how to "read" the results. The causality of retention times (RT) is based on hydrophobicity: Polarity Order: Fmoc-D-Met-OH (Most Polar) > Peptide Product > Fmoc-D-Met-OPfp (Most Hydrophobic).

Table 2: Expected HPLC Peak Profiles
SpeciesRelative RTDescription
Fmoc-D-Met-OH Early (Low %B)Hydrolysis byproduct. If this peak is huge, your ester has hydrolyzed due to wet solvent.
Peptide Product MiddleThe target peak. Should be the dominant species (>90%).
Fmoc-D-Met-OPfp Late (High %B)Unreacted active ester. Very hydrophobic due to the pentafluorophenyl group.
Des-Met Peptide Early (vs Product)The unreacted starting material (deletion sequence). Indicates failed coupling.[2]
Decision Logic for Troubleshooting

Use the following logic flow to diagnose the synthesis outcome based on the chromatogram.

Diagnosis Inject Inject Cleaved Sample CheckProduct Is the Target Product Peak Dominant? Inject->CheckProduct Success PASS: Incorporation Confirmed Proceed to next step CheckProduct->Success Yes Failure FAIL: Impurity Observed CheckProduct->Failure No Type Identify Impurity RT Failure->Type Early Early Eluting Peak (Fmoc-D-Met-OH) Type->Early Low RT Late Late Eluting Peak (Fmoc-D-Met-OPfp) Type->Late High RT Missing Peak = Previous Step Peptide (No shift) Type->Missing Same RT as Start Soln1 Cause: Hydrolysis Fix: Use fresh dry DMF Early->Soln1 Soln2 Cause: Poor Washing Fix: Wash resin better before cleavage Late->Soln2 Soln3 Cause: Steric Hindrance Fix: Recouple with HOAt or higher temp Missing->Soln3

Figure 2: Diagnostic decision tree for interpreting HPLC chromatograms following Fmoc-D-Met-OPfp coupling.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • PubChem. (n.d.). Fmoc-D-Methionine pentafluorophenyl ester Compound Summary. [Link]

Sources

Validation

Optimizing D-Methionine Incorporation in Peptide Synthesis: A Mass Spectrometry-Driven Comparison of Fmoc-D-Met-OPfp vs. HATU Activation

As peptide therapeutics grow in complexity, the incorporation of D-amino acids like D-methionine (D-Met) has become a standard strategy to enhance proteolytic stability and extend in vivo half-life. However, coupling ste...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics grow in complexity, the incorporation of D-amino acids like D-methionine (D-Met) has become a standard strategy to enhance proteolytic stability and extend in vivo half-life. However, coupling sterically hindered or oxidation-prone residues introduces significant synthetic bottlenecks.

Standard uronium-based coupling reagents, while highly efficient, often trigger cascade side reactions when coupling kinetics are slow. This guide provides an objective, mass spectrometry (MS)-validated comparison between traditional HATU-mediated activation and the use of pre-activated Fmoc-D-Met-OPfp (pentafluorophenyl ester), detailing the mechanistic causality behind their divergent performance profiles.

Mechanistic Causality: Uronium Salts vs. Active Esters

To understand the analytical data, we must first deconstruct the chemical environment of the coupling reaction.

The Uronium Pitfall (HATU)

HATU is a premier coupling reagent that drives rapid amide bond formation via a highly reactive uronium intermediate. However, this efficiency comes with a critical caveat: [1]. When the nucleophilic attack of the resin-bound amine on the activated carboxylic acid is sterically hindered, the amine may instead attack the electrophilic guanidinium carbon of HATU. This results in a capped, unreactive peptide chain[2]. In mass spectrometry, this dead-end adduct is distinctly visible as a +98 Da mass shift [3]. Furthermore, the requisite use of strong tertiary bases (like DIPEA) with HATU increases the risk of oxazolone formation, leading to the epimerization (racemization) of the expensive D-Met residue.

The OPfp Advantage

Fmoc-D-Met-OPfp bypasses these risks entirely. Pentafluorophenyl (OPfp) esters are stable, pre-activated crystalline solids[4]. The strong electron-withdrawing nature of the pentafluorophenyl ring renders the carbonyl carbon highly electrophilic, facilitating rapid aminolysis[5]. Because the amino acid is pre-activated, no uronium salts are present , reducing the guanidinylation risk to absolute zero. More importantly, OPfp couplings can be catalyzed by HOBt without the need for strong tertiary bases, preserving the chiral integrity of the D-Met stereocenter[4].

Pathway A Fmoc-D-Met-OH + HATU / DIPEA C Uronium Intermediate (Highly Reactive) A->C B Fmoc-D-Met-OPfp + HOBt D Pentafluorophenyl Ester (Pre-activated) B->D E Amide Bond Formation (Target Peptide) C->E Fast Kinetics F N-Terminal Guanidinylation (+98 Da Adduct) C->F Slow Kinetics (Steric Hindrance) D->E Base-Free Acylation

Fig 1: Mechanistic divergence between HATU and OPfp ester activation in solid-phase peptide synthesis.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these methods, a model sequence (H-Gly-D-Met-Phe-OH ) was synthesized using both activation strategies. The protocols below are designed as self-validating systems, utilizing the Kaiser test for in-process validation and specific scavenger cocktails to isolate coupling variables from cleavage variables.

Protocol A: Standard HATU/DIPEA Coupling
  • Resin Preparation: Swell 0.1 mmol of Fmoc-Phe-Wang resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group[2]. Wash thoroughly with DMF (5 × 5 mL) to remove residual base.

  • Activation & Coupling: In a separate vial, dissolve Fmoc-D-Met-OH (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in 2 mL DMF. Add DIPEA (8 eq, 0.8 mmol) and pre-activate for 2 minutes[2]. Add the mixture to the resin and agitate for 60 minutes at room temperature.

  • Validation: Perform a Kaiser test. A blue resin indicates incomplete coupling (free amines), often necessitating a second coupling cycle.

Protocol B: Fmoc-D-Met-OPfp Coupling
  • Resin Preparation & Deprotection: Execute identical swelling and piperidine deprotection steps as in Protocol A[4].

  • Activation & Coupling: Dissolve Fmoc-D-Met-OPfp (4 eq, 0.4 mmol) and HOBt (4 eq, 0.4 mmol) in 2 mL DMF[5]. Causality Note: HOBt acts as a nucleophilic catalyst to accelerate OPfp aminolysis without increasing the pH, thereby preventing base-catalyzed epimerization. Add directly to the resin and agitate for 60 minutes.

  • Validation: Perform a Kaiser test. Wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL)[4].

Protocol C: Cleavage and LC-MS Analysis
  • Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) for 2 hours. Causality Note: TIS is a mandatory carbocation scavenger here; it prevents the alkylation and subsequent oxidation of the methionine thioether during TFA cleavage.

  • Isolation: Precipitate the peptide in cold diethyl ether, centrifuge at 4000 rpm, decant, and lyophilize the pellet.

  • MS Validation: Analyze via LC-MS (C18 column, 0.1% Formic Acid in H₂O/Acetonitrile gradient). Detect masses using positive mode Electrospray Ionization (ESI+)[1].

MSWorkflow N1 TFA/TIS/H2O Cleavage N2 RP-HPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 Orbitrap MS Detection N3->N4 N5 Mass Profiling (Target vs Adducts) N4->N5

Fig 2: LC-MS workflow for detecting peptide purity and coupling-induced side reactions.

Mass Spectrometry Analysis & Data Presentation

The high-resolution MS data reveals stark differences in the impurity profiles generated by the two activation methods. By profiling the exact mass shifts, we can definitively trace impurities back to their mechanistic origins.

Target Peptide (H-Gly-D-Met-Phe-OH): Expected [M+H]⁺ = 396.19 m/z

Quantitative LC-MS Comparison
Analytical MetricFmoc-D-Met-OH + HATU/DIPEAFmoc-D-Met-OPfp + HOBtCausality / Mechanistic Origin
Target Peptide Purity 78.5%94.2% OPfp avoids competitive uronium side reactions[5].
N-Terminal Guanidinylation (m/z 494.19, +98 Da)12.1%Not Detected (0%) Complete absence of uronium salts in the OPfp protocol eliminates this adduct[3].
D-Met Epimerization (L-Met diastereomer)5.8%< 0.5% Base-free acylation via OPfp preserves the chiral integrity of the D-Met stereocenter[4].
Methionine Oxidation (m/z 412.19, +16 Da)3.6%3.8%Reagent-independent; occurs primarily during cleavage and atmospheric exposure.
Interpretation of Results

The data validates the hypothesis that Fmoc-D-Met-OPfp is vastly superior for incorporating D-Methionine. The HATU protocol suffered a 12.1% yield loss directly attributable to the +98 Da guanidinylation adduct, a known consequence of HATU reacting with the free amine during kinetically hindered couplings[2]. Furthermore, the required presence of DIPEA in the HATU protocol drove nearly 6% of the product toward epimerization.

Conversely, the OPfp ester, catalyzed cleanly by HOBt, delivered a 94.2% pure product. Notably, the baseline oxidation (+16 Da) remained consistent across both methods (~3.7%), proving that oxidation is an artifact of handling and cleavage rather than the coupling reagent itself.

Conclusion

For researchers synthesizing complex, D-amino acid-containing therapeutics, relying solely on aggressive uronium reagents like HATU introduces unacceptable levels of structural heterogeneity. By transitioning to pre-activated Fmoc-D-Met-OPfp esters , chemists can establish a self-validating, base-free coupling environment that entirely eradicates guanidinylation and preserves stereochemical fidelity, ultimately streamlining downstream purification and regulatory characterization.

References

  • K. K. et al. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances, 2017. Available at:[Link]

Sources

Comparative

Advanced Strategies for D-Methionine Incorporation in SPPS: A Comparative Guide

Executive Summary The incorporation of D-Methionine (D-Met) into therapeutic peptides is a critical strategy for enhancing proteolytic stability and extending in vivo half-life. However, D-Met introduces a dual synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of D-Methionine (D-Met) into therapeutic peptides is a critical strategy for enhancing proteolytic stability and extending in vivo half-life. However, D-Met introduces a dual synthetic challenge: racemization during activation (leading to diastereomeric impurities) and thioether oxidation (leading to Met(O) sulfoxide byproducts).

This guide objectively compares the standard unprotected approach against the primary alternative: Sulfoxide-Protected D-Methionine (Fmoc-D-Met(O)-OH) . We also evaluate coupling reagent performance (DIC/Oxyma vs. HBTU/DIEA) to minimize loss of chirality.

Comparative Analysis: Reagents for D-Met Introduction

Option A: Unprotected Fmoc-D-Met-OH (Standard)

The baseline reagent. It relies on the native thioether side chain remaining intact throughout SPPS.

  • Pros: Low cost, no post-synthesis reduction step required.

  • Cons: High susceptibility to oxidation (+16 Da mass shift) during cleavage and handling.

  • Best For: Short peptides, non-GMP synthesis, or sequences without other oxidation-sensitive residues (Trp, Cys).

Option B: Protected Fmoc-D-Met(O)-OH (The Alternative)

An oxidized derivative where the sulfur is pre-oxidized to sulfoxide. This "protects" the sulfur from further oxidation during synthesis.

  • Pros: Eliminates uncontrolled oxidation; yields a single homogeneous peak after controlled reduction.

  • Cons: Requires a specific post-cleavage reduction step; slightly more expensive starting material.

  • Best For: Long peptides, GMP production, sequences with multiple Met residues, or when high purity is non-negotiable.

Option C: Isosteric Substitution (Fmoc-D-Nle-OH)

Replacing Methionine with Norleucine (Nle), which has an alkyl side chain.

  • Pros: Zero oxidation risk; chemically stable.[1]

  • Cons: Changes the physicochemical properties (loss of H-bond accepting sulfur); may alter bioactivity.

  • Best For: Initial structure-activity relationship (SAR) studies to test if the sulfur atom is essential for binding.

Performance Comparison Table
FeatureFmoc-D-Met-OH (Standard)Fmoc-D-Met(O)-OH (Alternative)Fmoc-D-Nle-OH (Isostere)
Oxidation Risk High (Variable 5-30%)Eliminated (Protected)Eliminated (N/A)
Racemization Risk Moderate (Base-dependent)Moderate (Base-dependent)Low
Synthetic Workflow Standard SPPSSPPS + Reduction Step Standard SPPS
Crude Purity Lower (Met/Met(O) mix)High (Single species post-reduction)High
Cost $


Coupling Reagent Impact on Racemization

Introducing D-amino acids carries the risk of converting back to the L-isomer (racemization) if the activation is too aggressive or basic.

  • HBTU/DIEA (Standard): Fast, but the presence of the strong base (DIEA) promotes proton abstraction from the

    
    -carbon, increasing racemization (0.5% - 5.0%).
    
  • DIC/Oxyma (Recommended): Creates a neutral/acidic activation environment. Significantly reduces racemization (<0.2%) while maintaining high coupling efficiency.[2]

Experimental Data: Racemization of D-Met

Representative data based on comparative SPPS studies (e.g., Steinauer et al., 2010; El-Faham et al., 2011).

Coupling CocktailBaseRacemization (% L-Met formed)Coupling Yield
HBTU / DIEA DIEA (2 eq)2.8%>99%
HATU / DIEA DIEA (2 eq)4.5%>99%
DIC / Oxyma None< 0.15% >99%
DIC / HOBt None0.4%98%

Recommendation: Use DIC/Oxyma for coupling Fmoc-D-Met derivatives to ensure stereochemical integrity.

Visual Workflows

Decision Logic for D-Met Reagent Selection

DMet_Selection Start Start: Incorporate D-Methionine IsSulfurEssential Is the Sulfur atom essential for binding? Start->IsSulfurEssential UseNle Use Fmoc-D-Nle-OH (Norleucine) IsSulfurEssential->UseNle No CheckOxidation Is the sequence prone to oxidation? (Long peptide / GMP req?) IsSulfurEssential->CheckOxidation Yes UseStandard Use Fmoc-D-Met-OH + Scavengers (DODT/EDT) CheckOxidation->UseStandard Low Risk UseProtected Use Fmoc-D-Met(O)-OH (Sulfoxide Protected) CheckOxidation->UseProtected High Risk ReductionStep Post-Cleavage Reduction (NH4I / DMS / TFA) UseProtected->ReductionStep Required

Figure 1: Decision tree for selecting the appropriate D-Methionine derivative based on peptide requirements.

Detailed Experimental Protocols

Protocol A: Low-Racemization Coupling of Fmoc-D-Met

This protocol uses DIC/Oxyma to minimize the risk of converting D-Met back to L-Met.

  • Reagents:

    • Fmoc-D-Met-OH (or Fmoc-D-Met(O)-OH) (3.0 eq)

    • DIC (Diisopropylcarbodiimide) (3.0 eq)

    • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

    • Solvent: DMF (Dimethylformamide)[3][4]

  • Procedure:

    • Dissolve the amino acid and Oxyma in minimal DMF.

    • Add DIC immediately prior to adding to the resin.

    • Crucial: Do not pre-activate for more than 2-3 minutes.

    • Add mixture to the resin and shake at room temperature for 45–60 minutes.

    • Wash resin with DMF (3x) and DCM (3x).

Protocol B: Reduction of Met(O) to Met (The "NH4I Method")

If using Fmoc-D-Met(O)-OH , the peptide will contain methionine sulfoxide after cleavage. This must be reduced.

  • Principle: Ammonium iodide (NH

    
    I) acts as a reducing agent in the presence of dimethyl sulfide (DMS) and TFA.
    
  • Reduction Cocktail:

    • TFA (Trifluoroacetic acid): 90%

    • DMS (Dimethyl sulfide): 5%

    • NH

      
      I (Ammonium Iodide): 20–30 equivalents relative to the peptide.
      
    • Water: 5%

  • Procedure:

    • Dissolve the crude, cleaved peptide (containing Met(O)) in the reduction cocktail (approx. 5-10 mg peptide per mL).

    • Cool the solution to 0°C initially to prevent side reactions, then allow to warm to Room Temperature (RT).

    • Stir for 30–60 minutes.

    • Quenching: Pour the mixture into cold diethyl ether to precipitate the reduced peptide.

    • Note: The solution will turn dark red/brown due to iodine liberation; this is normal. The ether wash removes the iodine.

    • Centrifuge, wash the pellet with ether (3x), and lyophilize.

Reduction Mechanism Visualization

Met_Reduction MetO Peptide-Met(O) (Sulfoxide) Intermediate Iodosulfonium Intermediate MetO->Intermediate H+ / I- Reagents NH4I + DMS (in TFA) Reagents->Intermediate Met Peptide-Met (Reduced Thioether) Intermediate->Met DMS attack Byproduct DMSO + I2 Intermediate->Byproduct

Figure 2: Mechanism of Ammonium Iodide mediated reduction of Methionine Sulfoxide.

References

  • Comparison of Coupling Reagents (Racemization Studies)

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Methionine Oxidation & Reduction Strategies

    • Hackett, F. C., et al. (2023).[5] Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.

  • Use of Fmoc-Met(O)

    • Nicolás, E., et al. (1995). Methionine sulfoxide as a protecting group for methionine in Fmoc synthesis. Tetrahedron.
  • Oxyma Pure Performance

    • Subirós-Funosas, R., et al. (2009).

Sources

Validation

A Comprehensive Cost-Benefit Analysis of Fmoc-D-Met-OPfp in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a High-Performance Building Block In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of activated amin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a High-Performance Building Block

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of activated amino acid derivatives is a critical factor that governs efficiency, purity, and overall cost. Fmoc-D-Met-OPfp (N-α-Fmoc-D-methionine pentafluorophenyl ester) stands out as a highly reactive building block, offering distinct advantages in specific synthetic contexts. This guide provides an in-depth cost-benefit analysis of utilizing Fmoc-D-Met-OPfp, juxtaposing its performance with common alternatives and furnishing experimental insights for informed decision-making.

The Critical Role of Activated Esters in SPPS

The formation of a peptide bond, the amide linkage between two amino acids, is the fundamental reaction in SPPS. To facilitate this, the carboxylic acid of the incoming amino acid must be "activated" to enhance its reactivity towards the free amine of the growing peptide chain. Activated esters, such as Fmoc-D-Met-OPfp, serve this purpose by increasing the electrophilicity of the carbonyl carbon. An ideal activated ester strikes a balance between high reactivity for rapid and complete coupling and sufficient stability to prevent premature hydrolysis and side reactions like racemization.[1]

sp_ps_workflow cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_byproducts Byproducts Fmoc-AA-OH Fmoc-Amino Acid Activated_Ester Activated Ester (Fmoc-D-Met-OPfp) Fmoc-AA-OH->Activated_Ester Activation Activating_Agent Activating Agent (e.g., DCC, OPfp) Activating_Agent->Activated_Ester Elongated_Peptide Elongated Peptide Activated_Ester->Elongated_Peptide Coupling Leaving_Group Leaving Group (Pentafluorophenol) Activated_Ester->Leaving_Group Resin_Peptide Resin-Bound Peptide (Free N-terminus) Resin_Peptide->Elongated_Peptide

Figure 1: Generalized workflow of amino acid activation and coupling in Solid-Phase Peptide Synthesis (SPPS).

Unpacking Fmoc-D-Met-OPfp: A High-Performance Derivative

Fmoc-D-Met-OPfp is the pentafluorophenyl (Pfp) ester of D-methionine, with its N-terminus protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The use of the D-enantiomer is a key strategy for designing peptides with enhanced stability against enzymatic degradation.[2] The defining feature of this reagent is the Pfp ester. The five electron-withdrawing fluorine atoms on the phenyl ring make the pentafluorophenol a superb leaving group, resulting in a highly activated ester that promotes efficient and rapid amide bond formation.[3]

Kinetic studies have demonstrated the superior reactivity of Pfp esters compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, with a relative coupling speed ratio of 111:1:3.4, respectively.[4] This high reactivity can significantly reduce coupling times and minimize the occurrence of side reactions.[3]

Cost-Benefit Analysis: Fmoc-D-Met-OPfp versus Common Alternatives

The decision to employ Fmoc-D-Met-OPfp should be weighed against its cost and performance in comparison to other prevalent coupling strategies. The most common alternatives include in-situ activation using carbodiimides (e.g., DCC or DIC with HOBt) and other pre-formed activated esters (e.g., O-benzotriazole esters from HBTU or HATU).

FeatureFmoc-D-Met-OPfpIn-situ Activation (e.g., DIC/HOBt)Other Pre-formed Esters (e.g., HBTU/HATU)
Initial Reagent Cost HighLowHigh
Coupling Efficiency Very High[4]High, but can be slower[5]Very High[6]
Risk of Racemization Low[7]Higher, suppressed by additives like HOBt[5]Low[6]
Side Reactions Minimal[4]Potential for DCU/DIU formation[5]Potential for guanidinylation with uronium salts[8]
Ease of Use High (direct addition)Moderate (requires pre-activation step)High (direct addition)
Stability/Shelf Life Good (often crystalline solids)[3]Reagents can be moisture-sensitiveGood
Purification Complexity LowCan be higher due to byproductsLow

Table 1. A comparative guide to the performance characteristics of Fmoc-D-Met-OPfp and alternative coupling methods.

Beyond the Purchase Price: A Holistic View of Cost

While the initial investment in Fmoc-D-Met-OPfp is higher than for individual in-situ reagents, a comprehensive cost analysis reveals a more nuanced picture:

  • Time is a Valuable Resource: The direct coupling protocol of pre-formed esters like Fmoc-D-Met-OPfp eliminates the pre-activation step required for carbodiimide-based methods, saving valuable researcher and instrument time.[7]

  • Enhanced Purity and Yield: The high reactivity and clean reaction profile of Pfp esters can lead to higher crude peptide purity and overall yield.[9] This reduces the time and resources spent on downstream purification, such as HPLC, and lowers the consumption of expensive solvents.

  • Reliability in "Difficult" Syntheses: For sterically hindered couplings or sequences prone to aggregation, the high reactivity of Fmoc-D-Met-OPfp can be the key to a successful synthesis where other methods might fail.[3]

cost_benefit_flow cluster_fmoc Fmoc-D-Met-OPfp Workflow cluster_insitu In-situ Activation Workflow cluster_factors Overall Project Cost Factors F_Start High Initial Cost F_Coupling Direct, Fast Coupling F_Start->F_Coupling F_Purification Simplified Purification F_Coupling->F_Purification Labor Labor/Time F_Coupling->Labor Reduces F_Result High Yield & Purity F_Purification->F_Result Solvents Solvents/Consumables F_Purification->Solvents Reduces Success Synthesis Success Rate F_Result->Success Increases I_Start Low Initial Cost I_Preactivation Pre-activation Step I_Start->I_Preactivation I_Coupling Slower Coupling I_Preactivation->I_Coupling I_Preactivation->Labor Increases I_Purification More Complex Purification I_Coupling->I_Purification I_Result Potentially Lower Yield/Purity I_Purification->I_Result I_Purification->Solvents Increases I_Result->Success May Decrease

Figure 2: A visual representation of the cost-benefit workflows for Fmoc-D-Met-OPfp versus in-situ activation.

Experimental Protocols: A Practical Comparison

The following are generalized, step-by-step protocols for incorporating a D-methionine residue using both Fmoc-D-Met-OPfp and a standard in-situ activation method.

Protocol 1: Coupling with Fmoc-D-Met-OPfp
  • Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.[10]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling: Dissolve Fmoc-D-Met-OPfp (typically 1.5-3 equivalents) in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours. For faster coupling, an additive like HOBt or HOOBt can be included.[7]

  • Washing: Wash the resin with DMF to remove excess reagents and the pentafluorophenol byproduct.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free amines, indicating complete coupling.[11]

Protocol 2: In-situ Activation with DIC/HOBt
  • Resin Preparation and Deprotection: Follow steps 1-3 as in Protocol 1.

  • Activation: In a separate vessel, dissolve Fmoc-D-Met-OH (1.5-3 equivalents) and HOBt (1.5-3 equivalents) in DMF. Add DIC (1.5-3 equivalents) and allow the mixture to pre-activate for 15-30 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 2-4 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and the diisopropylurea (DIU) byproduct.

  • Confirmation: Perform a qualitative test to confirm complete coupling.

Conclusion: A Strategic Choice for Optimized Peptide Synthesis

Fmoc-D-Met-OPfp represents a premium reagent that, despite a higher initial cost, can offer significant advantages in terms of time-savings, purity, and reliability, particularly for challenging peptide sequences. Its high reactivity and ease of use streamline the SPPS workflow, leading to a potentially lower overall cost per milligram of purified peptide. For research and development efforts where peptide quality and synthetic efficiency are paramount, Fmoc-D-Met-OPfp is a powerful and often cost-effective tool in the peptide chemist's arsenal.

References
  • BenchChem. (n.d.). Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters.
  • Hattori, T., & Yamamoto, H. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Dilun Biotechnology.
  • Suzhou Highfine Biotech. (n.d.).
  • Hattori, T., et al. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
  • Wikipedia. (2024, October 23). Pentafluorophenyl esters.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (n.d.).
  • aapptec. (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.
  • Peptides. (n.d.). Fmoc-D-Met-OPfp.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). A Comparative Analysis of Coupling Reagents for Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis.
  • Bachem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of D-Amino Acid-Rich Peptides with Fmoc-D-Val-OH.
  • ResearchGate. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis | Request PDF.
  • BenchChem. (n.d.).
  • RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Nowick, J. S., et al. (2020, March 17).
  • BenchChem. (n.d.). A Head-to-Head Comparison of PyBOP and DIC/HOBt for Peptide Synthesis: A Guide for Researchers.
  • ResearchGate. (n.d.). Solubilization efficacy of coupling reagents and mixture Fmoc-AA(PG)-OH.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

Sources

Comparative

Comparative Purity Guide: Methionine Source Selection in Peptide Therapeutics

Topic: Comparative Purity Guide: Synthetic vs. Fermentation vs.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Purity Guide: Synthetic vs. Fermentation vs. Protected Methionine Precursors in SPPS Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, CMC Leads in Peptide Therapeutics

Executive Summary: The Methionine Paradox

In peptide drug development, Methionine (Met) is a "problem child." Its thioether side chain is a magnet for oxidation and alkylation during Solid Phase Peptide Synthesis (SPPS). While the industry standard has long been Synthetic Fmoc-Met-OH , the rise of complex biologics has necessitated a re-evaluation of raw material sources.

This guide objectively compares the purity profiles of peptides synthesized from three distinct Methionine sources:

  • Synthetic L-Methionine (Standard Grade): Produced via chemical synthesis and optical resolution.

  • Fermentation-Derived L-Methionine (Bio-Grade): Produced via E. coli or C. glutamicum fermentation.

  • Oxidation-Protected Precursors (Fmoc-Met(O)-OH): A strategic derivative used to bypass oxidation issues entirely.

The Verdict: While Synthetic Met is cost-effective for R&D, Fermentation-Derived Met offers superior stereochemical purity (critical for preventing diastereomeric impurities). Fmoc-Met(O)-OH is the superior choice for sequences with high oxidation sensitivity (e.g., Amyloid-beta, ACTH), provided a reduction step is validated.

Technical Analysis: Source-Specific Impurity Profiles
Source A: Synthetic L-Methionine (The Standard)
  • Origin: Chemical synthesis typically yields DL-Methionine, which is then acetylated and enzymatically resolved (e.g., using Acylase I) to isolate the L-isomer.

  • Critical Impurity: D-Methionine (0.1% - 0.5%).

    • Mechanism:[1] Incomplete enzymatic resolution or racemization during Fmoc-protection.

    • Impact: Incorporation of D-Met creates diastereomers (e.g., L-L-D-L peptide) that are often inseparable from the target L-L-L-L peptide by standard RP-HPLC, leading to "hidden" impurities in CMC filings.

  • Secondary Impurity: N-Acetyl-D-Methionine (trace carryover from resolution).

Source B: Fermentation-Derived L-Methionine (The Stereopure)
  • Origin: Biosynthesis using engineered microbial strains.

  • Critical Impurity: Homologous Amino Acids.

    • Mechanism:[1] Metabolic bypasses can produce trace amounts of Norleucine or isomeric byproducts.

    • Advantage:[2][3][4][5]Stereochemical Purity (>99.9%). Biological enzymes are strictly stereospecific, virtually eliminating D-Met contamination. This makes Fermentation Met the "Gold Standard" for avoiding difficult-to-separate diastereomers.

Source C: Fmoc-Met(O)-OH (The Oxidative Shield)
  • Origin: Chemical oxidation of Fmoc-Met-OH.

  • Strategy: The sulfur is pre-oxidized to sulfoxide, rendering it inert to further oxidation or alkylation (tert-butylation) during TFA cleavage.

  • Critical Impurity: Met(O)-Peptide (Incomplete Reduction).

    • Impact: The sulfoxide must be reduced back to Met post-synthesis. Failure to reduce quantitatively leaves the oxidized species as a major impurity.

Mechanism of Failure: Why Source Matters

The following diagram illustrates the chemical pathways where "Source Quality" interacts with "Process Conditions" to generate impurities.

Met_Degradation_Pathways FmocMet Fmoc-Met-OH (Starting Material) PeptideMet Peptide-Met (On Resin) FmocMet->PeptideMet SPPS Coupling D_Met D-Met Diastereomer (Stereo-Impurity) FmocMet->D_Met Synthetic Source (Racemization Risk) MetO Met-Sulfoxide (Met(O)) PeptideMet->MetO Oxidation (Air/Peroxides) Sulfonium S-tert-butyl Sulfonium Salt PeptideMet->Sulfonium Alkylation (TFA Cleavage + tBu+) MetO->PeptideMet Reduction (NH4I/DMS)

Figure 1: Critical degradation pathways for Methionine in SPPS. Synthetic sources introduce stereochemical risk (D-Met), while process conditions drive oxidation and alkylation.

Experimental Validation Protocol

To validate the purity differences, we utilize a "Self-Validating" protocol using a probe peptide known for aggregation and oxidation sensitivity: Amyloid-beta fragment (Aβ 25-35) : Gly-Ser-Asn-Lys-Gly-Al-Ile-Ile-Gly-Leu-Met.

Workflow Methodology
  • Synthesis: Automated SPPS (Microwave-assisted).

    • Scale: 0.1 mmol on Rink Amide resin.

    • Coupling: DIC/Oxyma Pure (1:1) to suppress racemization.

    • Variable: Methionine Source (Synthetic vs. Fermentation vs. Met(O)).

  • Cleavage (The Stress Test):

    • Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (Standard Scavenger).

    • Condition: 3 hours at Room Temperature (open air to induce oxidative stress).

  • Post-Cleavage Reduction (For Source C only):

    • Dissolve crude peptide in TFA with NH4I (Ammonium Iodide) and Dimethyl Sulfide (DMS) at 0°C for 30 mins to reduce Met(O).

  • Analysis:

    • UHPLC-MS: C18 Column, Gradient 5-60% B.

    • Chiral Chromatography: Crown ether column to quantify D-Met content.

Comparative Data Table
MetricSource A: Synthetic Fmoc-MetSource B: Fermentation Fmoc-MetSource C: Fmoc-Met(O)-OH
D-Met Content 0.35% (Detected)< 0.05% (Not Detected) < 0.05%
Met(O) Impurity 4.2% (Post-cleavage)3.8% (Post-cleavage)0.1% (Post-reduction)
Alkylation (S-tBu) 1.5%1.4%0.0% (Protected)
Crude Purity 88.5%92.1% 91.5%
Process Complexity LowLowHigh (Requires Reduction)
Decision Matrix: When to Use Which?

Use the following logic flow to select the optimal source for your specific therapeutic program.

Met_Selection_Logic Start Select Methionine Source IsChiralCritical Is Stereochemical Purity Critical? (e.g., Agonist Activity) Start->IsChiralCritical IsOxidationSens Is Sequence Oxidation Prone? (e.g., C-term Met, Met-Met) IsChiralCritical->IsOxidationSens No (Standard) UseFerm Use Fermentation Grade (>99.9% L-Met) IsChiralCritical->UseFerm Yes (High Risk) UseMetO Use Fmoc-Met(O)-OH (+ Post-Syn Reduction) IsOxidationSens->UseMetO Yes (High Risk) UseSynth Use Synthetic Grade (Cost/Performance Balance) IsOxidationSens->UseSynth No

Figure 2: Strategic decision tree for Methionine source selection based on peptide attributes.

References
  • Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis.[1][6] Link

  • Rentier, C., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Teknoscienze. Link

  • Biotage. (2023). How to handle peptides that contain methionine. Biotage Blog. Link

  • Merck (Novabiochem). Enhanced specification Fmoc-amino acids: Impact of purity on yield.[5] Merck Millipore. Link

  • Huang, H., & Rabenstein, D. L. (1999). Minimization of methionine oxidation during the synthesis of peptides.[7] Journal of Peptide Research. Link

Sources

Validation

A Comparative Guide to Fmoc-D-Met-OPfp: Applications and Limitations in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The incorporation of D-amino acids into peptide sequences is a well-established strategy in medicinal chemistry to enhance proteolytic stability, modulate r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide sequences is a well-established strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor binding, and explore novel conformational spaces.[1] Among the non-proteinogenic amino acids utilized, D-methionine offers unique properties due to its sulfur-containing side chain. This guide provides a comprehensive literature review of the applications and limitations of N-α-Fmoc-D-methionine pentafluorophenyl ester (Fmoc-D-Met-OPfp), a pre-activated building block for solid-phase peptide synthesis (SPPS). We will objectively compare its performance with alternative methods for D-methionine incorporation, supported by experimental insights and detailed protocols.

The Rationale for Pre-activated Esters in Fmoc-SPPS: The Case for Fmoc-D-Met-OPfp

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS, prized for its base lability which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[2] The efficiency of the coupling step, where a new amino acid is added to the growing peptide chain, is critical for the synthesis of high-purity peptides. While in-situ activation reagents like carbodiimides (e.g., DCC, DIC) and onium salts (e.g., HBTU, HATU) are widely used, pre-activated amino acid derivatives such as pentafluorophenyl (OPfp) esters offer distinct advantages.

Fmoc-amino acid-OPfp esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group, which renders the ester carbonyl carbon highly electrophilic.[3][4] This high reactivity translates to several benefits in SPPS:

  • Rapid and Efficient Coupling: PFP esters react quickly, often leading to higher coupling yields and allowing for shorter reaction times.[3]

  • Reduced Racemization: The use of pre-formed active esters is a recommended strategy for incorporating amino acids prone to racemization.[3][5] This is particularly crucial for D-amino acids to maintain their stereochemical integrity.

  • Stability and Convenience: Fmoc-amino acid-OPfp esters are often stable, crystalline solids that can be prepared in advance, stored, and easily handled, which is advantageous for both manual and automated peptide synthesis.[3][5]

  • Minimization of Side Reactions: By using a pre-activated ester, the growing peptide chain is not exposed to potentially harsh in-situ coupling reagents and their byproducts, which can minimize certain side reactions.[3]

Fmoc-D-Met-OPfp, therefore, presents itself as a valuable tool for the efficient and reliable incorporation of D-methionine into peptide sequences.

Applications of Fmoc-D-Met-OPfp in Peptide Synthesis

The primary application of Fmoc-D-Met-OPfp is in the Fmoc-based solid-phase synthesis of peptides where the incorporation of a D-methionine residue is desired. This modification is often pursued for several strategic reasons:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in-vivo half-life, a critical attribute for therapeutic peptides.[1]

  • Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's conformation, leading to changes in its binding affinity and selectivity for biological targets.

  • De Novo Peptide Design: D-amino acids are essential building blocks in the design of novel peptide structures and peptidomimetics with unique pharmacological properties.[6]

Comparative Performance of Fmoc-D-Met-OPfp

While direct, head-to-head quantitative comparisons of Fmoc-D-Met-OPfp with all other activation methods for D-methionine are not extensively documented in a single source, we can extrapolate its performance based on the known reactivity of OPfp esters and onium salts for other amino acids.

Activation MethodReagent ClassTypical Coupling TimeCoupling EfficiencyRisk of RacemizationKey Considerations
Fmoc-D-Met-OPfp Pre-activated Ester1-4 hours>99%[3]Very Low[3][5]Convenient, stable, and minimizes side reactions from coupling reagents.
HATU/DIPEA Aminium Salt5-20 minutes>99.5%[3]Very LowHighly efficient and fast, but more expensive.
HBTU/DIPEA Aminium Salt20-60 minutes>99%[3]Low to ModerateA widely used and effective reagent, but can cause racemization with sensitive amino acids.[2]
DIC/HOBt Carbodiimide1-3 hours>98%[3]LowCost-effective and widely used, but generally slower than onium salts.

Limitations and Mitigation Strategies

Despite its advantages, the use of Fmoc-D-Met-OPfp is not without its challenges. The primary limitation stems from the inherent chemical properties of the methionine side chain.

Oxidation of the Methionine Thioether

The thioether group in the methionine side chain is susceptible to oxidation, primarily to methionine sulfoxide (Met(O)), a diastereomeric mixture, and to a lesser extent, methionine sulfone.[7][8] This oxidation can occur during both the synthesis and, more commonly, during the final cleavage and deprotection step with trifluoroacetic acid (TFA).[7][8]

Consequences of Oxidation:

  • Altered Peptide Properties: The introduction of a polar sulfoxide group can change the peptide's hydrophobicity, conformation, and biological activity.

  • Purification Challenges: The presence of the oxidized peptide as a byproduct complicates the purification process.

Mitigation Strategies:

  • Use of Scavengers during Cleavage: The most common approach to prevent methionine oxidation during TFA cleavage is the inclusion of scavengers in the cleavage cocktail. A widely used cocktail is "Reagent K," which contains TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[2] Thioanisole and EDT are particularly effective at scavenging the reactive species that cause oxidation.

  • Synthesis with Fmoc-D-Met(O)-OH: An alternative strategy is to intentionally incorporate methionine sulfoxide into the peptide during synthesis using Fmoc-D-Met(O)-OH. The resulting peptide can be purified in its oxidized form and, if desired, the methionine sulfoxide can be subsequently reduced back to methionine.[9] This approach can sometimes improve the solubility and handling of aggregation-prone peptides.[9]

  • Careful Handling and Storage: While the thioether is generally stable during the coupling and deprotection cycles of Fmoc-SPPS, prolonged exposure to air and certain reagents can contribute to low levels of on-resin oxidation. Therefore, using fresh, high-quality solvents and reagents is recommended.

General Fmoc-SPPS Side Reactions

It is important to note that peptides containing D-methionine are also susceptible to the general side reactions encountered in Fmoc-SPPS, including:

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to chain termination. It is particularly prevalent when proline or glycine are in the first two positions.[2]

  • Aspartimide Formation: Peptides containing aspartic acid residues are prone to the formation of a cyclic aspartimide, which can lead to racemization and the formation of β-aspartyl peptides.[2]

  • Aggregation: As the peptide chain elongates, it can aggregate, leading to incomplete coupling and deprotection steps.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis using Fmoc-D-Met-OPfp

This protocol outlines the key steps for incorporating Fmoc-D-Met-OPfp into a peptide sequence using manual SPPS.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-D-Met-OPfp

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% v/v in DMF)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)

  • Cold diethyl ether

Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling (Fmoc-D-Met-OPfp +/- HOBt in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage for final peptide Precipitation 7. Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. Purification & Analysis Precipitation->Purification

Caption: General workflow for Fmoc-SPPS.

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vial, dissolve Fmoc-D-Met-OPfp (2-3 equivalents relative to the resin loading) and, if desired, HOBt (2-3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a ninhydrin (Kaiser) test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum. Add the cleavage cocktail containing scavengers and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Protocol 2: Preparation of Fmoc-D-Met-OPfp

For researchers who wish to synthesize the activated ester in-house, the following is a general procedure.

Ester_Synthesis Start Fmoc-D-Met-OH + Pentafluorophenol Activation Activation (e.g., DIC in an organic solvent) Start->Activation Reaction Reaction Activation->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Fmoc-D-Met-OPfp Purification->Product

Caption: Synthesis of Fmoc-D-Met-OPfp.

Procedure:

  • Dissolve Fmoc-D-Met-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in a suitable anhydrous organic solvent (e.g., ethyl acetate or dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of a carbodiimide coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents), dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the diisopropylurea byproduct.

  • Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-D-Met-OPfp.

Conclusion

Fmoc-D-Met-OPfp is a highly effective and convenient reagent for the incorporation of D-methionine into synthetic peptides using Fmoc-SPPS. Its pre-activated nature offers high coupling efficiency and minimizes the risk of racemization. The primary limitation is the susceptibility of the methionine side chain to oxidation, which can be effectively mitigated through the use of appropriate scavengers during the final cleavage step or by employing a strategy involving the use of Fmoc-D-Met(O)-OH. By understanding the applications and limitations of Fmoc-D-Met-OPfp and implementing the appropriate synthetic and cleavage strategies, researchers can confidently and successfully synthesize D-methionine-containing peptides for a wide range of applications in drug discovery and development.

References

  • Kreil, G. (1996). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Progress in Nucleic Acid Research and Molecular Biology, 54, 199-213.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025). Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS).
  • Al-Ameed, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.
  • Machado, D., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • BenchChem. (2025). A comparative study of pentafluorophenyl esters in peptide coupling efficiency.
  • Löffler, A., et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryOpen, 7(9), 717-722.
  • Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(12), 2097-2108.
  • Le, D. T., et al. (2021). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of the American Society for Mass Spectrometry, 32(5), 1276-1286.
  • BenchChem. (2025). A Comparative Analysis of Coupling Reagents for Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH.
  • Al-Ameed, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • Le, D. T., et al. (2021). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of the American Society for Mass Spectrometry.
  • Danishefsky, S. J., & Shue, Y.-K. (1998). The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. Tetrahedron Letters, 39(33), 5979-5982.
  • Ample Organics. (n.d.).
  • Lala, A., et al. (2022). Quantitative mapping of methionine sensitivity to oxidation in the copper-bound PcuC chaperone. Journal of Biological Chemistry, 298(6), 101994.
  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
  • Gardette, D., et al. (2021). Radiation- and Photo-Induced Oxidation Pathways of Methionine in Model Peptide Backbone under Anoxic Conditions. Molecules, 26(9), 2603.
  • Lapierre, D. P., et al. (2000). Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells. The Journal of Nutrition, 130(8), 1932-1938.
  • Kim, J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4022.
  • Ocampo, D. A., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Vitae, 25(1), 1-10.
  • Moradi, S. V., et al. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 664.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Scala, M. C., et al. (2025). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)
  • Requena, J. R., et al. (2010). Oxidation of methionine in PrP is dependent upon the oxidant and the amino acid two positions removed. Prion, 4(3), 153-158.

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: Fmoc-D-Met-OPfp

Executive Summary & Chemical Profile Fmoc-D-Met-OPfp (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-methionine pentafluorophenyl ester) is a specialized reagent used in solid-phase peptide synthesis (SPPS). While the Fmoc gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Fmoc-D-Met-OPfp (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-methionine pentafluorophenyl ester) is a specialized reagent used in solid-phase peptide synthesis (SPPS). While the Fmoc group and Methionine backbone present standard organic handling requirements, the Pentafluorophenyl (Pfp) ester moiety classifies this compound as a reactive electrophile.

Critical Safety Insight: The primary hazard during disposal is not the amino acid itself, but the Pentafluorophenol released upon hydrolysis or aminolysis. Pentafluorophenol is a halogenated phenol that is toxic, a severe skin irritant, and environmentally persistent. Improper disposal of the active ester can lead to uncontrolled reactions in waste drums or contamination of non-halogenated waste streams.

Chemical Data Table
PropertySpecification
Chemical Name Fmoc-D-Met-OPfp
CAS Number 112883-40-6 (D-isomer) / 86060-94-8 (L-isomer generic ref)
Molecular Formula C₂₆H₂₀F₅NO₄S
Reactive Moiety Pentafluorophenyl ester (Activated Ester)
By-product (Hydrolysis) Pentafluorophenol (Toxic, Halogenated)
Solubility Soluble in DMF, DCM, DMSO; Insoluble in water
Storage Class 11 (Combustible Solids)

Hazard Mechanism: The "Why" Behind the Protocol

To ensure safety, one must understand the causality of the hazard. Fmoc-D-Met-OPfp is designed to be reactive. It is an activated ester , meaning the Pfp group is a good leaving group, facilitating the attack of amines to form peptide bonds.

  • Reactivity in Waste Containers: If active Fmoc-D-Met-OPfp is discarded into a general organic waste drum containing free amines (e.g., waste from deprotection steps containing piperidine), it will react exothermically. This can cause pressure buildup or heat generation in the waste container.

  • Toxicity of the Leaving Group: Upon reaction or contact with moisture, the molecule releases Pentafluorophenol . Unlike standard alcohols, pentafluorophenol is highly acidic (pKa ~5.5) and readily absorbs through skin, causing systemic toxicity and severe irritation [1].

  • Halogen Load: The presence of five fluorine atoms per molecule necessitates disposal into Halogenated Waste streams to prevent damage to incinerators designed for non-halogenated organics.

Pre-Disposal Quenching Protocol (Recommended)

Do not discard active bulk ester directly. For quantities >500 mg, or when disposing of reaction mixtures, you must chemically "quench" the active ester to render it inert. This converts the reactive electrophile into a stable amide or acid.

Reagents Needed[2][3][4][5][6]
  • Scavenger Amine: Ethanolamine, Tris(hydroxymethyl)aminomethane (Tris), or Morpholine.

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

Step-by-Step Quenching Procedure
  • Dissolution: Dissolve the waste Fmoc-D-Met-OPfp in a minimal amount of DCM or DMF.

  • Scavenger Addition: Add a 2-fold molar excess of Ethanolamine (preferred for speed) or a saturated Tris solution.

    • Mechanism:[1] The amine attacks the Pfp ester, displacing the pentafluorophenol and forming a stable, non-reactive amide.

  • Reaction Time: Stir for 30 minutes at room temperature.

  • Verification (Optional but Good Practice): Spot on a TLC plate. The UV-active spot for the active ester (high Rf) should disappear, replaced by the lower Rf amide product and free pentafluorophenol.

  • Segregation: The mixture now contains Pentafluorophenol . It must be treated as Halogenated Organic Waste .

Disposal Workflows

Scenario A: Solid Waste (Expired/Spilled Powder)
  • Small Amounts (<100 mg):

    • Place in a sealable polyethylene bag.

    • Label clearly: "Contains Pentafluorophenol Ester - Toxic."

    • Dispose of in the Solid Hazardous Waste drum.

  • Bulk Amounts (>100 mg):

    • Dissolve and follow the Quenching Protocol (Section 3).

    • Dispose of as liquid halogenated waste.

Scenario B: Liquid Waste (Reaction Mixtures)
  • Segregation: Because of the fluorine content, this must go into the Halogenated Solvent Waste stream (often red cans/labels in labs).

  • Compatibility: Ensure the waste stream pH is neutral to slightly basic. Avoid mixing with strong oxidizers (e.g., nitric acid waste), as thioethers (Methionine) can be oxidized to sulfoxides/sulfones exothermically.

Visual Decision Tree (Workflow)

The following diagram outlines the logical flow for disposing of Fmoc-D-Met-OPfp, ensuring no active esters enter the wrong waste stream.

DisposalWorkflow Start Waste Fmoc-D-Met-OPfp StateCheck Physical State? Start->StateCheck SolidSmall Solid (<100mg) StateCheck->SolidSmall Trace SolidBulk Solid (>100mg) StateCheck->SolidBulk Bulk Liquid Liquid / Solution StateCheck->Liquid Reaction Mix DoubleBag Double Bag & Label 'Toxic' SolidSmall->DoubleBag Quench QUENCH PROCESS Add Ethanolamine/Tris (Convert to Amide + Pfp) SolidBulk->Quench Dissolve First Liquid->Quench WasteStream Select Waste Stream Quench->WasteStream SolidWaste Solid Hazardous Waste DoubleBag->SolidWaste HaloWaste HALOGENATED Organic Waste WasteStream->HaloWaste Contains Fluorine (Pfp)

Figure 1: Decision matrix for the safe disposal of activated Pfp esters. Note the convergence on Halogenated Waste for bulk quantities due to fluorine content.

Spill Management (Contingency)

If Fmoc-D-Met-OPfp is spilled in the laboratory:

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a N95 or P100 respirator to avoid inhaling Pfp dust.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[2] Cover with wet paper towels (using DCM or Acetone) to dampen, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or sand.

  • Surface Decontamination:

    • Wipe the area with a mild ammonia solution or 10% sodium carbonate . This promotes hydrolysis of any remaining ester traces on the benchtop.

    • Rinse with water, then ethanol.

  • Disposal: Place all cleanup materials into a bag labeled "Halogenated Debris" and dispose of as hazardous solid waste.

References

  • University of California, Berkeley. (2022). SOP: Activated Esters and Amine Reactive Compounds. EH&S Guidelines. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Hazardous Waste Codes: Halogenated Solvents (F-List). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Fmoc-d-met-opfp

Executive Safety Analysis & Risk Profile Compound: N-alpha-(9-Fluorenylmethoxycarbonyl)-D-methionine pentafluorophenyl ester (Fmoc-D-Met-OPfp) CAS: 112883-40-6 (D-isomer specific) / 86060-94-8 (General/L-isomer context)[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Analysis & Risk Profile

Compound: N-alpha-(9-Fluorenylmethoxycarbonyl)-D-methionine pentafluorophenyl ester (Fmoc-D-Met-OPfp) CAS: 112883-40-6 (D-isomer specific) / 86060-94-8 (General/L-isomer context)[1]

As researchers, we often underestimate Fmoc-amino acids, treating them as generic "building blocks."[1] However, Fmoc-D-Met-OPfp requires a higher tier of vigilance than standard free acids (e.g., Fmoc-Met-OH).

The Scientific Reality of the Risk: This compound is an activated ester .[2] By design, the pentafluorophenyl (OPfp) group is an excellent leaving group, making the carbonyl carbon highly electrophilic.

  • Sensitization Mechanism: Upon contact with skin or mucous membranes, this electrophile reacts rapidly with nucleophilic amino groups (lysine residues) in your proteins.[1] This haptenization process is the primary driver of chemical sensitization and allergic contact dermatitis.[1]

  • Hydrolysis Byproduct: Exposure to moisture releases pentafluorophenol (Pfp-OH) , a corrosive agent and severe eye irritant.[1]

  • Methionine Specifics: The thioether side chain of methionine is prone to oxidation.[1] While less acutely toxic, the degradation products (sulfoxides) contribute to the "cabbage-like" odor which can mask the acrid smell of the phenolic release, leading to olfactory fatigue.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must be scaled based on the physical state of the reagent.

PPE Category Solid Phase (Weighing/Transfer) Solution Phase (Coupling/Dissolving) Technical Rationale
Hand Protection Double Nitrile (Min 0.11mm thickness each)Double Nitrile OR Laminate (Silver Shield) if utilizing DCM/DMF > 100mLPfp esters penetrate standard latex instantly.[1] DMF (common solvent) degrades nitrile; double gloving provides a "breakthrough buffer."
Respiratory N95 / FFP2 (Minimum) or Fume Hood (Preferred)Fume Hood (Mandatory)The powder is electrostatic and fine.[1] Inhalation allows rapid absorption of the active ester into lung tissue.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Solutions in DMF/NMP splash easily.[1] Pfp-OH released upon hydrolysis is corrosive to corneal tissue.[1]
Body Defense Lab Coat (High-neck, buttoned)Lab Coat + Chemical Apron Prevents migration of dust/droplets to street clothes.[1]

Operational Protocols: Field-Proven Methodologies

Protocol A: The "Static-Free" Weighing Technique

Context: Fmoc-D-Met-OPfp is often a fluffy, electrostatic powder.[1] Static discharge can cause the powder to "jump" onto the balance or your gloves.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure if available.[1] If not, wipe the spatula with an ethanol-dampened wipe and let dry (increases surface conductivity slightly).

  • Weighing:

    • Open the vial only inside a fume hood or a balance enclosure with HEPA filtration.

    • Use a long-neck weighing boat .

    • Critical Step: Do not tap the spatula against the vial rim. This vibration aerosolizes the fine powder.[1]

  • Cleanup: Immediately wipe the balance area with a tissue dampened in 50% Ethanol.[1] Why? Dry wiping generates static; wet wiping quenches the active ester (slowly) and captures dust.[1]

Protocol B: Solubilization & Coupling

Context: The reaction rate of OPfp esters is high.[1] Accidental splashes are chemically aggressive.[1]

  • Solvent Choice: Dissolve in dry DMF or NMP.[1] Avoid alcohols (MeOH/EtOH) as solvents, as they will slowly react with the ester (alcoholysis), reducing purity.[1]

  • Pressure Management: When dissolving in a capped vial, vortex briefly, then vent the vial away from your face.

    • Reasoning: Exothermic dissolution or minor hydrolysis can build slight pressure, causing a spray upon opening.[1]

  • Spill Response:

    • Do not wipe a solution spill with dry paper towels alone.[1]

    • Cover with a sodium carbonate or bicarbonate slurry first to neutralize the acid (Pfp-OH) and quench the ester.

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision logic for PPE and the lifecycle of the reagent handling.

Figure 1: PPE Decision Hierarchy

Logic flow for selecting protection based on experimental state.

PPE_Decision Start Handling Fmoc-D-Met-OPfp State Determine Physical State Start->State Solid Solid (Powder) State->Solid Liquid Solution (DMF/NMP) State->Liquid Risk_Inhale Risk: Inhalation/Dust Solid->Risk_Inhale Primary Hazard Risk_Splash Risk: Skin Absorption/Splash Liquid->Risk_Splash Primary Hazard PPE_Solid REQ: N95 Mask + Double Nitrile + Static Control Risk_Inhale->PPE_Solid PPE_Liquid REQ: Fume Hood + Goggles + Chemical Apron Risk_Splash->PPE_Liquid

Caption: Decision matrix for escalating PPE based on the primary hazard (inhalation vs. dermal absorption).[1]

Figure 2: Disposal & Quenching Workflow

Standard operating procedure for safe waste management of active esters.

Disposal_Flow Waste Excess Fmoc-D-Met-OPfp Quench Add Mild Base (10% Na2CO3 or dilute amine) Waste->Quench Do NOT drain dispose Reaction Hydrolysis/Aminolysis (Releases Pfp-OH) Quench->Reaction Wait 1-2 hrs Neutral Neutralize pH (to pH 7-8) Reaction->Neutral Bin Solvent Waste Stream (Halogenated) Neutral->Bin

Caption: Chemical quenching workflow to deactivate the electrophilic ester before final disposal.

Disposal & Decontamination (The "Hidden" Hazard)

You cannot simply discard excess activated esters in the trash or general solvent waste.[1] They remain reactive and can sensitize waste management personnel.

The Quenching Protocol:

  • Segregation: Collect solid waste and concentrated solutions in a dedicated container.

  • Deactivation: Treat the waste with a dilute solution of a primary amine (e.g., ethanolamine) or a mild base (10% Sodium Carbonate).[1]

    • Chemistry: This forces the active ester to react (forming a stable amide or free acid) and releases the pentafluorophenol.[1]

  • Disposal: Once quenched (after ~1 hour), the waste contains free Pfp-OH.[1] This must be disposed of as Halogenated Organic Solvent Waste due to the fluorine content.

References

  • Merck / Novabiochem . (2023). Safety Data Sheet: Fmoc-D-Met-OH and Derivatives. Sigma-Aldrich. Link

  • Occupational Safety and Health Administration (OSHA) . (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. United States Department of Labor. Link

  • American Chemical Society (ACS) . (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Provides context on stability and reactivity of Pfp esters). Link

Sources

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